molecular formula C19H17F2N3O3 B15563948 GLP-26

GLP-26

Cat. No.: B15563948
M. Wt: 373.4 g/mol
InChI Key: SQOFSIXYJGPNKV-UHFFFAOYSA-N
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Description

GLP-26 is a useful research compound. Its molecular formula is C19H17F2N3O3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFSIXYJGPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GLP-26: A Technical Deep Dive into its Antiviral Activity Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antiviral activity of GLP-26, a novel glyoxamide derivative, against the Hepatitis B Virus (HBV). This compound has emerged as a potent capsid assembly modulator (CAM) with promising characteristics for future therapeutic applications. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols, presenting data in a clear, structured format for ease of comparison and replication.

Executive Summary

This compound is a novel, orally bioavailable small molecule that targets the HBV core protein (HBc), a critical component in the viral life cycle. By modulating capsid assembly, this compound disrupts multiple stages of viral replication, leading to a significant reduction in key viral markers. It exhibits potent, single-digit nanomolar antiviral activity in vitro and has demonstrated sustained viral load reduction in animal models, particularly when used in combination with existing nucleoside analog therapies. Its primary mechanism involves the induction of aberrant capsid formation, which prevents the proper encapsidation of viral genetic material and subsequent steps required for viral persistence.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency and safety profile of this compound have been evaluated in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against HBV

Cell LineParameter MeasuredEC50 (µM)Reference
HepAD38HBV DNA0.003[1]
Primary Human Hepatocytes (PHH)HBV DNA0.04[1]
HepAD38HBeAg Secretion0.003[1][2]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
HepG2>100>33,333[1]

CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells. SI (Selectivity Index): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is desirable.

Table 3: In Vivo Efficacy of this compound in HBV-Infected Humanized Mice

Treatment GroupDurationParameterMean ReductionOutcomeReference
This compound (60 mg/kg/day) + Entecavir (0.3 mg/kg/day)10 weeksHBV DNA4 log1050% of mice had undetectable viremia at end of treatment. Sustained antiviral response for up to 12 weeks post-treatment.[1][3]
This compound45 daysHBV Titers2.3-3 log10Significant reduction versus placebo.[4]
This compound + Entecavir45 daysHBV Titers4.6-foldEnhanced reduction compared to monotherapy.[4]

Mechanism of Action: Capsid Assembly Modulation

This compound is a Class II capsid assembly modulator.[2] It binds to the core protein (HBc) dimers, inducing a conformational change that accelerates the assembly process. This leads to the formation of morphologically normal-looking but empty capsids, devoid of the pregenomic RNA (pgRNA) necessary for reverse transcription and viral DNA synthesis.[5][6] This aberrant assembly disrupts several key steps in the HBV life cycle:

  • Inhibition of pgRNA Encapsidation: By promoting rapid assembly, this compound prevents the incorporation of the pgRNA-polymerase complex into the forming capsid.

  • Prevention of Viral DNA Replication: Without the pgRNA template, the synthesis of relaxed circular DNA (rcDNA) is blocked.[3][7]

  • Reduction of cccDNA Amplification: The transport of newly formed rcDNA-containing nucleocapsids to the nucleus is essential for replenishing the pool of covalently closed circular DNA (cccDNA), the stable viral minichromosome.[3][7] By preventing the formation of replication-competent capsids, this compound indirectly reduces the establishment and maintenance of cccDNA.[1][8]

The following diagram illustrates the proposed mechanism of action of this compound within the HBV life cycle.

HBV_Lifecycle_GLP26 cluster_host_cell Hepatocyte cluster_nucleus Nucleus HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating To_Nucleus Transport to Nucleus Uncoating->To_Nucleus rcDNA rcDNA To_Nucleus->rcDNA cccDNA cccDNA Formation rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA_mRNA pgRNA & Viral mRNAs Transcription->pgRNA_mRNA Translation Translation pgRNA_mRNA->Translation Encapsidation pgRNA Encapsidation & Capsid Assembly pgRNA_mRNA->Encapsidation Core_Polymerase Core Protein (HBc) & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Aberrant_Capsid Empty, Aberrant Capsid Encapsidation->Aberrant_Capsid rcDNA_Capsid rcDNA-containing Capsid Reverse_Transcription->rcDNA_Capsid Recycling Recycling to Nucleus rcDNA_Capsid->Recycling Assembly_Release Virion Assembly & Release rcDNA_Capsid->Assembly_Release Recycling->cccDNA cccDNA Amplification New_Virion New HBV Virion Assembly_Release->New_Virion GLP26 This compound GLP26->Encapsidation Binds to HBc Accelerates Assembly

Caption: Mechanism of this compound in the HBV life cycle.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the core experimental protocols used to characterize the antiviral activity of this compound.

In Vitro Antiviral Activity and Cytotoxicity Assays

This workflow is used to determine the efficacy and safety of this compound in cell culture models.

Antiviral_Workflow cluster_workflow In Vitro Antiviral and Cytotoxicity Workflow cluster_analysis Analysis start Start cell_culture 1. Cell Culture (e.g., HepAD38, PHH) start->cell_culture compound_treatment 2. Treatment with this compound (Dose-Response) cell_culture->compound_treatment incubation 3. Incubation (Typically 6-9 days) compound_treatment->incubation harvest 4. Harvest Supernatant & Cell Lysates incubation->harvest hbv_dna HBV DNA Quantification (qPCR) harvest->hbv_dna hbeag HBeAg Quantification (ELISA) harvest->hbeag ccc_dna cccDNA Quantification (RT-qPCR) harvest->ccc_dna cytotoxicity Cytotoxicity Assay (e.g., MTS/XTT) harvest->cytotoxicity data_analysis 5. Data Analysis (Calculate EC50, CC50, SI) hbv_dna->data_analysis hbeag->data_analysis ccc_dna->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: General workflow for in vitro antiviral testing.

Protocol for HBV DNA Quantification (HepAD38 Cells):

  • Cell Seeding: Plate HepAD38 cells, which are a stable cell line that replicates HBV under the control of a tetracycline-off promoter, in multi-well plates.

  • Compound Application: Two days after seeding, remove the tetracycline (B611298) to induce HBV replication and treat the cells with serial dilutions of this compound.

  • Incubation: Incubate the cells for 9 days, with media and compound changes every 3 days.

  • Supernatant Harvest: Collect the cell culture supernatant at the end of the incubation period.

  • DNA Extraction: Isolate viral DNA from the supernatant.

  • qPCR Analysis: Quantify the amount of secreted HBV DNA using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the drug concentration and calculate the EC50 value using a non-linear regression model.

Protocol for HBeAg Secretion Assay:

  • Procedure: Follow steps 1-4 as described for the HBV DNA quantification assay.

  • ELISA: Analyze the harvested supernatant for HBeAg levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 for HBeAg inhibition by plotting the reduction in HBeAg levels against the this compound concentration.

Capsid Assembly and Stability Assays

Thermal Shift Assay:

  • Protein Preparation: Express and purify the HBV core protein fragment (e.g., Cp149) which self-assembles into dimers.

  • Capsid Formation: Induce capsid formation from the Cp149 dimers by adjusting pH and salt concentration.

  • Compound Incubation: Incubate the pre-formed capsids with this compound or a vehicle control.

  • Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature and monitor protein unfolding by measuring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of denatured proteins.

  • Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is denatured. An increase in Tm in the presence of this compound indicates direct binding and stabilization of the capsid structure.

In Vivo Efficacy Studies

Humanized Mouse Model:

  • Model System: Utilize immunodeficient mice with humanized livers, which can be productively infected with HBV, leading to sustained viremia.

  • Infection: Infect the mice with HBV.

  • Treatment: Once chronic infection is established (stable HBV DNA and antigen levels), treat the mice daily via oral gavage with this compound, a comparator drug (e.g., Entecavir), a combination of the two, or a vehicle control.

  • Monitoring: Collect blood samples weekly to monitor levels of HBV DNA, HBsAg, and HBeAg.

  • Endpoint Analysis: At the end of the treatment and follow-up periods, sacrifice the animals and harvest liver tissue to analyze intrahepatic HBV DNA and cccDNA levels.

Synergistic Activity with Nucleoside Analogs

A key finding is the synergistic antiviral activity of this compound when combined with nucleoside analogs like Entecavir (ETV).[1] This is a logical consequence of their distinct mechanisms of action.

Synergy_Model HBV_Replication HBV Replication Cycle Mechanism_GLP26 Inhibits pgRNA Encapsidation (Blocks Capsid Formation) Mechanism_ETV Inhibits Reverse Transcriptase (Blocks DNA Synthesis) GLP26 This compound GLP26->Mechanism_GLP26 Targets Core Protein ETV Entecavir (ETV) ETV->Mechanism_ETV Targets Polymerase Outcome Synergistic Reduction in HBV DNA & Antigens Mechanism_GLP26->Outcome Mechanism_ETV->Outcome

References

An In-Depth Technical Guide to GLP-26: A Novel Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLP-26 is a novel glyoxamide derivative that has emerged as a potent preclinical candidate for the treatment of chronic Hepatitis B Virus (HBV) infection. Unlike traditional nucleos(t)ide analogues that target the viral polymerase, this compound is a capsid assembly modulator (CAM) that disrupts a critical step in the viral lifecycle: the formation of the viral nucleocapsid. This whitepaper provides a comprehensive technical overview of this compound, including its discovery, chemical structure, mechanism of action, and a summary of key preclinical data. Detailed experimental methodologies for the foundational studies on this compound are also presented to facilitate further research and development in this promising area of antiviral therapy.

Discovery and Chemical Structure

This compound was identified through a series of chemical optimizations of sulfamoyl derivatives that were found to affect HBV nucleocapsid formation.[1] This process led to the discovery of a new series of glyoxamide derivatives with potent anti-HBV activity at low nanomolar concentrations.[1] this compound, a glyoxamidopyrrolo backbone, is a key compound from this series, demonstrating significant effects on HBV DNA replication, Hepatitis B e-antigen (HBeAg) secretion, and covalently closed circular DNA (cccDNA) amplification.[1][2]

The chemical structure of this compound is provided below.

Chemical Structure of this compound [2]

Figure 1: Mechanism of HBV Capsid Assembly Inhibition by this compound. This diagram illustrates the normal process of HBV capsid assembly and how this compound intervenes to induce the formation of non-functional capsids, thereby inhibiting viral replication.

Quantitative Data Summary

The preclinical evaluation of this compound has generated a substantial amount of quantitative data demonstrating its potent antiviral activity and favorable pharmacokinetic profile.

Table 1: In Vitro Anti-HBV Activity of this compound
Cell Line/AssayParameterValueReference
HepAD38 cellsEC50 (HBV DNA replication)0.003 µM[2]
Primary Human Hepatocytes (PHH)EC50 (HBV DNA replication)0.04 µM[2]
HepAD38 cellsEC50 (HBeAg secretion)0.003 µM[2]
HepG2 cellsCC50 (Cytotoxicity)>100 µM[2]
HepAD38 cellsSelectivity Index (SI)>33,333[2]
Table 2: Pharmacokinetic Profile of this compound
SpeciesRouteDoseBioavailability (%)t1/2 (h)Cmax (ng/mL)Reference
CD-1 MiceOral30 mg/kg61%>6-[3]
CD-1 MiceIV15 mg/kg-1.6-[3]
Cynomolgus MonkeysOral5 mg/kg34%2.44380.7[3][4]
Cynomolgus MonkeysIV1 mg/kg-0.77-[3][4]
Table 3: Plasma Protein Binding of this compound
SpeciesPlasma Protein Binding (%)Reference
Monkey86.7[3]
Human89.5[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Synthesis of this compound

While the primary publications state that the synthesis and characterization of this compound are described in their supplemental material, this information is not readily available in the public domain. [2][5]However, the general chemical class of this compound is described as a glyoxamide derivative, and its discovery was the result of chemical optimization of sulfamoyl derivatives. [1]

In Vitro Anti-HBV Activity Assays

The HepAD38 cell line, a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, is a standard model for in vitro HBV replication studies. [6][7]

  • Cell Culture: HepAD38 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 for selection. [8]To induce HBV replication, tetracycline (B611298) is removed from the culture medium. [6]

This protocol describes a general method for the quantification of extracellular HBV DNA from cell culture supernatants.

  • Sample Collection: Collect cell culture supernatant at specified time points after treatment with this compound or control compounds.

  • DNA Extraction:

    • Lyse the viral particles in the supernatant using a lysis buffer containing proteinase K (e.g., 100 mM Tris-Cl pH 8.5, 2 mM EDTA, 1% SDS, 400 µg/mL proteinase K). [2] * Incubate at 56°C for 3-6 hours, followed by heat inactivation of the proteinase K at 95°C for 10 minutes. [2] * Alternatively, use a commercial viral DNA extraction kit following the manufacturer's instructions. [7]3. Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and HBV-specific primers and a probe.

    • Add a small volume of the extracted DNA to the master mix.

    • Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. [1] * Generate a standard curve using a plasmid containing a known copy number of the HBV genome to quantify the HBV DNA in the samples. [1]

qPCR_Workflow Start Start Sample Collection Sample Collection Start->Sample Collection Cell Culture Supernatant Viral Lysis & DNA Extraction Viral Lysis & DNA Extraction Sample Collection->Viral Lysis & DNA Extraction qPCR Reaction Setup qPCR Reaction Setup Viral Lysis & DNA Extraction->qPCR Reaction Setup Extracted HBV DNA Real-Time PCR Amplification Real-Time PCR Amplification qPCR Reaction Setup->Real-Time PCR Amplification Data Analysis Data Analysis Real-Time PCR Amplification->Data Analysis Amplification Data End End Data Analysis->End HBV DNA Quantification

Figure 2: Workflow for HBV DNA Quantification by qPCR. This diagram outlines the key steps involved in quantifying extracellular HBV DNA from cell culture supernatants.

  • Sample Collection: Collect cell culture supernatants at designated time points.

  • ELISA Procedure:

    • Use a commercial HBeAg ELISA kit and follow the manufacturer's instructions. [8] * Typically, this involves adding the cell culture supernatant to wells pre-coated with an anti-HBeAg antibody.

    • A secondary, enzyme-linked anti-HBeAg antibody is then added, followed by a substrate that produces a colorimetric signal.

    • The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The concentration of HBeAg is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant HBeAg.

Transmission Electron Microscopy (TEM) of HBV Capsids

Negative staining TEM is used to visualize the morphology of HBV capsids.

  • Sample Preparation: Purified HBV core protein (Cp149) dimers are incubated with this compound or a vehicle control. [2]2. Grid Preparation:

    • A small volume of the sample is applied to a carbon-coated copper grid. [9][10] * The grid is washed with distilled water to remove salts. [9]3. Negative Staining:

    • A drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) is applied to the grid. [11] * Excess stain is wicked away with filter paper. [11]4. Imaging: The grid is allowed to air dry and then imaged using a transmission electron microscope. [9]

In Vivo Efficacy Studies in Humanized Mice

Humanized mouse models, which have chimeric human livers, are used to evaluate the in vivo efficacy of anti-HBV compounds. [5]

  • Animal Model: Use humanized mice with stable HBV infection.

  • Treatment: Administer this compound (e.g., 60 mg/kg/day) and/or a control compound (e.g., entecavir (B133710) at 0.3 mg/kg/day) orally for a specified duration (e.g., 10 weeks). [5]3. Monitoring:

    • Collect blood samples at regular intervals.

    • Quantify serum HBV DNA levels by qPCR.

    • Measure serum HBsAg and HBeAg levels by ELISA.

Pharmacokinetic Studies in Mice
  • Animal Model: Use a standard mouse strain such as CD-1. [4]2. Dosing:

    • For intravenous (IV) administration, inject the compound (e.g., 15 mg/kg) into the tail vein.

    • For oral (PO) administration, deliver the compound (e.g., 30 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours). [12]4. Plasma Preparation: Separate plasma from the blood samples by centrifugation. [13]5. LC-MS/MS Analysis:

    • Prepare plasma samples for analysis, which typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction. [12][14] * Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of the compound. [4]6. Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. [12]

PK_Study_Workflow Start Start Dosing Dosing Start->Dosing IV or Oral Administration Serial Blood Sampling Serial Blood Sampling Dosing->Serial Blood Sampling Multiple Time Points Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Protein Precipitation/Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Concentration-Time Data End End Pharmacokinetic Analysis->End PK Parameters (Cmax, AUC, etc.)

Figure 3: General Workflow for a Pharmacokinetic Study in Mice. This diagram shows the typical steps involved in determining the pharmacokinetic profile of a small molecule like this compound.

Conclusion

This compound represents a promising new class of anti-HBV agents with a novel mechanism of action. Its ability to disrupt HBV capsid assembly at multiple stages of the viral lifecycle, combined with its potent in vitro and in vivo activity and favorable preclinical pharmacokinetic profile, makes it a strong candidate for further development. The distinct mechanism of action also suggests its potential for use in combination with existing therapies to achieve a functional cure for chronic Hepatitis B. The detailed methodologies provided in this whitepaper are intended to support and guide future research into this compound and other capsid assembly modulators.

References

GLP-26: A Glyoxamide Derivative as a Potent Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a key obstacle. A promising therapeutic strategy involves targeting the HBV core protein, which is crucial for viral capsid assembly and the entire viral life cycle. GLP-26, a novel glyoxamide derivative, has emerged as a potent HBV capsid assembly modulator (CAM). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound and its Target: The HBV Core Protein

The Hepatitis B virus core protein (HBc) is a multifaceted protein essential for multiple stages of the viral replication cycle. It assembles into an icosahedral capsid that encapsulates the viral pregenomic RNA (pgRNA) and the viral polymerase. Within the capsid, reverse transcription of pgRNA into relaxed circular DNA (rcDNA) occurs. The mature capsid then transports the rcDNA into the nucleus of the hepatocyte, where it is converted into the persistent cccDNA minichromosome.[1][2] Given its central role, the HBV core protein is an attractive target for antiviral drug development.[1]

Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the normal process of capsid formation. They can be broadly categorized into two classes: Class I CAMs induce the formation of aberrant, non-functional capsids, while Class II CAMs accelerate capsid assembly, leading to the formation of empty capsids that do not contain pgRNA.[1] this compound is a novel glyoxamide derivative that functions as a potent CAM, demonstrating significant promise in preclinical studies.[3][4]

Mechanism of Action of this compound

This compound acts as a Class II Capsid Assembly Modulator.[1] It binds to the core protein, inducing the formation of tight and stable capsid particles.[1][5] This binding event alters the kinetics of capsid assembly, leading to the formation of capsids that are morphologically similar to native capsids but are devoid of the viral genome.[1] By promoting the assembly of empty capsids, this compound effectively prevents the encapsidation of pgRNA, a critical step for viral replication and the subsequent formation of new infectious virions.[3][6] Furthermore, by interfering with proper capsid formation, this compound disrupts the transport of rcDNA to the nucleus, thereby inhibiting the replenishment and maintenance of the cccDNA pool.[3][5][6] This dual mode of action makes this compound a promising candidate for achieving a functional cure for chronic HBV.

This compound Mechanism of Action cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus pgRNA pgRNA Capsid_Assembly Normal Capsid Assembly pgRNA->Capsid_Assembly HBc_dimers HBc Dimers HBc_dimers->Capsid_Assembly Empty_Capsid Empty Capsid (aberrant assembly) HBc_dimers->Empty_Capsid accelerated assembly Mature_Capsid Mature Capsid (contains pgRNA/rcDNA) Capsid_Assembly->Mature_Capsid cccDNA cccDNA Pool Mature_Capsid->cccDNA transport of rcDNA & replenishment GLP26 This compound GLP26->HBc_dimers binds to Empty_Capsid->cccDNA inhibition of replenishment In Vitro Antiviral Assay Workflow start Start step1 Seed HepAD38 cells in 96-well plates start->step1 step2 Treat cells with serial dilutions of this compound step1->step2 step3 Incubate for 7 days step2->step3 step4 Collect supernatant step3->step4 step5 Extract viral DNA step4->step5 step6 Quantify HBV DNA by qPCR step5->step6 step7 Calculate EC50 step6->step7 end End step7->end HBV cccDNA Quantification Workflow start Start step1 Lyse HBV-infected cells start->step1 step2 Extract total DNA step1->step2 step3 Treat with Plasmid-Safe ATP-Dependent DNase (or T5 exonuclease) step2->step3 step4 Heat inactivate DNase step3->step4 step5 Quantify cccDNA by qPCR with cccDNA-specific primers step4->step5 end End step5->end

References

The Core Mechanism of GLP-26 in Reducing Hepatitis B Virus cccDNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which GLP-26, a novel glyoxamide derivative, reduces Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). The persistence of the cccDNA minichromosome in infected hepatocytes is the primary reason for the difficulty in curing chronic HBV infection. This compound represents a promising class of antiviral agents known as Capsid Assembly Modulators (CAMs) that target a critical step in the viral lifecycle, leading to a reduction in the cccDNA reservoir.

Core Mechanism of Action: Disruption of HBV Capsid Assembly

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc), which is the building block of the viral nucleocapsid. By binding to HBc dimers, this compound induces a conformational change that disrupts the normal process of capsid assembly. This results in the formation of aberrant, non-functional capsids that are unable to support viral replication.[1][2][3]

The consequences of this aberrant capsid formation are twofold and directly impact the cccDNA pool:

  • Inhibition of pgRNA Encapsidation and Reverse Transcription: The improperly formed capsids are incapable of packaging the pregenomic RNA (pgRNA), the template for reverse transcription. This halt in the encapsidation process prevents the synthesis of new relaxed circular DNA (rcDNA), the direct precursor to cccDNA.

  • Blockade of cccDNA Replenishment: A crucial step in the persistence of HBV infection is the recycling of newly synthesized rcDNA-containing nucleocapsids to the nucleus to replenish the cccDNA pool. This compound-induced aberrant capsids are unable to undergo this nuclear trafficking, effectively cutting off the supply of new rcDNA to be converted into cccDNA.[1] This leads to a gradual decay of the existing cccDNA pool without replenishment.

dot

GLP_26_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgRNA pgRNA AberrantCapsid Aberrant Capsid pgRNA->AberrantCapsid Inhibited Encapsidation NormalCapsid Normal Capsid pgRNA->NormalCapsid Encapsidation HBc HBc Dimers HBc->AberrantCapsid Misdirected Assembly HBc->NormalCapsid Normal Assembly GLP26 This compound GLP26->HBc rcDNA_in_nucleus rcDNA AberrantCapsid->rcDNA_in_nucleus Blocked Nuclear Import rcDNA_synthesis Reverse Transcription NormalCapsid->rcDNA_synthesis rcDNA_in_Capsid rcDNA-containing Capsid rcDNA_in_Capsid->rcDNA_in_nucleus Nuclear Import rcDNA_synthesis->rcDNA_in_Capsid cccDNA cccDNA Pool Transcription Transcription cccDNA->Transcription Viral RNAs rcDNA_in_nucleus->cccDNA Conversion & Replenishment Transcription->pgRNA Viral RNAs

Caption: Mechanism of this compound in reducing HBV cccDNA.

Quantitative Data on the Efficacy of this compound

The antiviral activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound against HBV

Cell LineParameter MeasuredEC50 (µM)EC90 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
HepAD38Secreted HBV DNA0.003 ± 0.002->100 (in HepG2)>33,333[1]
HepAD38HBeAg Secretion0.003->100 (in HepG2)>33,333[1]
Primary Human Hepatocytes (PHH)Secreted HBV DNA0.04->100>2,500[1]
HepAD38cccDNA Amplification>1 log reduction->100 (in HepG2)-[1]

Table 2: In Vivo Efficacy of this compound in HBV-Infected Humanized Mice

Treatment GroupDurationDosageMean Log10 Reduction in HBV DNASustained Viral Response Post-TreatmentReference
This compound45 days-2.3 - 3Not Reported[4]
This compound + Entecavir10 weeks60 mg/kg/day (this compound) + 0.3 mg/kg/day (ETV)~4Sustained for up to 12 weeks in some mice[1]
This compound + Entecavir45 days-4.6Not Reported[4]

Detailed Experimental Protocols

In Vitro Anti-HBV Activity in HepAD38 Cells

This protocol describes the methodology to determine the efficacy of this compound in reducing secreted HBV DNA and HBeAg, a surrogate marker for cccDNA.

  • Cell Culture: HepAD38 cells, which are HepG2 cells stably transfected with a tetracycline-repressible HBV genome, are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/ml G418.

  • Assay Setup: Cells are seeded in 96-well plates. To induce HBV replication, tetracycline (B611298) is removed from the culture medium.

  • Drug Treatment: Various concentrations of this compound are added to the medium. The cells are incubated for a specified period (e.g., 7 days).

  • Quantification of Secreted HBV DNA: The cell culture supernatant is collected, and viral DNA is extracted. HBV DNA levels are quantified by real-time quantitative PCR (qPCR).

  • Quantification of HBeAg: HBeAg levels in the supernatant are measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • cccDNA Amplification Assay: To specifically assess the effect on cccDNA, after the initial 7-day drug treatment in the absence of tetracycline, tetracycline is added back to the culture medium for another 7 days. This stops the production of new pgRNA, and any subsequent HBeAg production is primarily from the existing cccDNA pool. HBeAg levels are then measured by ELISA.[1]

Quantification of HBV cccDNA by qPCR

This protocol outlines a general method for the quantification of intracellular HBV cccDNA.

  • DNA Extraction: Total DNA is extracted from HBV-infected cells (e.g., HepAD38 or primary human hepatocytes) using a method that enriches for cccDNA, such as a modified Hirt extraction.

  • Removal of Non-cccDNA Forms: To specifically quantify cccDNA, other forms of HBV DNA (rcDNA, single-stranded DNA) must be removed. This is typically achieved by treating the DNA extract with plasmid-safe ATP-dependent DNase (PSD), which selectively digests linear and relaxed circular DNA, or a combination of T5 exonuclease and exonuclease I/III.[5]

  • qPCR Analysis: The treated DNA is then used as a template for qPCR with primers and probes specific for a region of the HBV genome that is present in cccDNA. The amplification results are compared to a standard curve of known cccDNA concentrations to determine the copy number.

  • Normalization: The cccDNA copy number is often normalized to a host housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.

dot

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment start_vitro Seed HepAD38 Cells remove_tet Remove Tetracycline to Induce HBV Replication start_vitro->remove_tet add_glp26 Treat with this compound (Various Concentrations) remove_tet->add_glp26 incubate Incubate for 7 Days add_glp26->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_tet Add Tetracycline Back (for cccDNA Assay) incubate->add_tet extract_cellular_dna Extract Total Cellular DNA incubate->extract_cellular_dna extract_dna_supernatant Extract Viral DNA collect_supernatant->extract_dna_supernatant elisa_hbeag Quantify HBeAg (ELISA) collect_supernatant->elisa_hbeag qpcr_supernatant Quantify HBV DNA (qPCR) extract_dna_supernatant->qpcr_supernatant incubate_tet Incubate for 7 Days add_tet->incubate_tet elisa_cccDNA_hbeag Quantify HBeAg from cccDNA Pool (ELISA) incubate_tet->elisa_cccDNA_hbeag digest_non_ccc Digest non-cccDNA forms (e.g., PSD treatment) extract_cellular_dna->digest_non_ccc qpcr_cccDNA Quantify cccDNA (qPCR) digest_non_ccc->qpcr_cccDNA start_vivo HBV-Infected Humanized Mice treat_mice Treat with this compound (with or without Entecavir) start_vivo->treat_mice monitor Monitor for Several Weeks treat_mice->monitor collect_serum Collect Serum Samples monitor->collect_serum monitor_post_treatment Monitor Post-Treatment (Sustained Response) monitor->monitor_post_treatment quantify_hbv_dna Quantify Serum HBV DNA (qPCR) collect_serum->quantify_hbv_dna

Caption: Experimental workflow for evaluating this compound's effect on HBV.

Conclusion

This compound effectively reduces HBV cccDNA levels by acting as a capsid assembly modulator. Its mechanism of inducing aberrant capsid formation disrupts the HBV replication cycle at a critical juncture, preventing both the de novo synthesis of rcDNA and the replenishment of the nuclear cccDNA pool. The potent in vitro and in vivo activity of this compound, particularly in combination with nucleoside analogs, highlights its potential as a key component of a functional cure for chronic hepatitis B. Further research and clinical development are warranted to fully explore the therapeutic utility of this promising compound.

References

The Impact of GLP-26 on Hepatitis B Virus Nucleocapsid Assembly: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. A key target for novel antiviral strategies is the viral nucleocapsid, a protein shell essential for multiple stages of the HBV life cycle. This technical guide delves into the mechanism and effects of GLP-26, a novel glyoxamide derivative that functions as a potent HBV capsid assembly modulator (CAM). This compound disrupts the normal process of nucleocapsid formation, leading to potent antiviral activity both in vitro and in vivo. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed protocols of key experimental assays used in its characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound and its Target: The HBV Nucleocapsid

The Hepatitis B virus core protein (HBc) self-assembles to form the icosahedral nucleocapsid, a critical structure that encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase.[1] This assembly process is a highly regulated event, and its proper execution is paramount for successful viral replication, including reverse transcription of pgRNA into relaxed circular DNA (rcDNA) and the subsequent formation of covalently closed circular DNA (cccDNA) in the host cell nucleus.[2][3][4] The stability and morphology of the nucleocapsid are also crucial for intracellular trafficking and eventual virion envelopment and secretion.

This compound is a novel small molecule belonging to the class of glyoxamide derivatives that has been identified as a potent inhibitor of HBV replication.[2][4] It acts as a capsid assembly modulator, directly targeting the HBc protein to interfere with the dynamics of nucleocapsid formation.[3][5] Unlike some other CAMs that induce the formation of aberrant, non-functional capsids, this compound appears to promote the formation of morphologically normal but hyper-stabilized capsids, which are ultimately non-productive for the viral life cycle.[1][6]

Mechanism of Action of this compound

This compound exerts its antiviral effect by binding to the core protein dimers, the building blocks of the nucleocapsid.[1] This binding event accelerates the kinetics of capsid assembly, leading to the formation of capsids that are more stable than their native counterparts.[3] This hyper-stabilization has several downstream consequences that disrupt the viral life cycle:

  • Inhibition of pgRNA Encapsidation: The accelerated assembly process can lead to the formation of empty capsids, preventing the essential packaging of the pgRNA-polymerase complex.[7]

  • Disruption of Viral DNA Replication: For capsids that do manage to encapsidate pgRNA, the altered stability can interfere with the reverse transcription process, thereby inhibiting the synthesis of viral DNA.[2][4]

  • Impediment of cccDNA Amplification: By preventing the formation of new, replication-competent nucleocapsids, this compound indirectly reduces the pool of rcDNA available for transport to the nucleus and conversion into cccDNA, the persistent viral reservoir.[2][3][4]

  • Alteration of Intracellular Trafficking: The modified capsids may not interact correctly with host cell factors required for their transport to the nucleus, further disrupting the viral life cycle.[5]

The following diagram illustrates the proposed mechanism of action of this compound:

GLP26_Mechanism cluster_assembly Normal HBV Nucleocapsid Assembly cluster_glp26_effect Assembly in the Presence of this compound cluster_downstream Downstream Consequences Core Protein Dimers Core Protein Dimers Native Nucleocapsid (pgRNA-containing) Native Nucleocapsid (pgRNA-containing) Core Protein Dimers->Native Nucleocapsid (pgRNA-containing) Self-assembly GLP-26_Core_Complex This compound bound Core Protein Dimers Core Protein Dimers->GLP-26_Core_Complex pgRNA-Pol Complex pgRNA-Pol Complex pgRNA-Pol Complex->Native Nucleocapsid (pgRNA-containing) Encapsidation Viral DNA Replication Viral DNA Replication Native Nucleocapsid (pgRNA-containing)->Viral DNA Replication This compound This compound This compound->GLP-26_Core_Complex Binds to Hyper-stabilized Capsid (Empty or pgRNA-deficient) Hyper-stabilized Capsid (Empty or pgRNA-deficient) GLP-26_Core_Complex->Hyper-stabilized Capsid (Empty or pgRNA-deficient) Accelerated assembly Inhibition of Viral\nDNA Replication Inhibition of Viral DNA Replication Hyper-stabilized Capsid (Empty or pgRNA-deficient)->Inhibition of Viral\nDNA Replication Reduced cccDNA\nAmplification Reduced cccDNA Amplification Inhibition of Viral\nDNA Replication->Reduced cccDNA\nAmplification cccDNA Formation cccDNA Formation Viral DNA Replication->cccDNA Formation

Caption: Mechanism of this compound action on HBV nucleocapsid assembly.

Quantitative Data on the Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

Cell LineAssayParameterThis compound ValueReference
HepAD38HBV DNA SecretionEC500.003 µM[3]
HepAD38HBeAg SecretionEC500.003 µM[3]
Primary Human Hepatocytes (PHH)HBV DNA SecretionEC500.04 µM[3]
HepAD38cccDNA AmplificationInhibition>1 log reduction at 1 µM[3]
HepNTCP-DLHBeAg SecretionEC500.7 µM[7]
Hep AD38HBV DNA ReplicationIC503 nM[7]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineParameterThis compound ValueSelectivity Index (SI)Reference
HepG2CC50>100 µM>33,333[3]

Table 3: In Vivo Efficacy of this compound in Humanized Mouse Models

Treatment GroupDurationParameterReduction vs. PlaceboReference
This compound (60 mg/kg/day)10 weeksSerum HBV DNA>1 log10[3]
This compound + Entecavir10 weeksSerum HBV DNA~4 log10[3]
This compound (60 mg/kg)45 daysHBV Titers2.3-3 log10[8]
This compound + Entecavir45 daysHBV Titers4.6-fold[8][9]

Table 4: Pharmacokinetic Properties of this compound in Cynomolgus Monkeys

ParameterValueReference
Oral Bioavailability34%[8]
Mean Terminal Elimination Half-life2.4 hours[8]
Plasma Protein Binding86.7%[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on HBV nucleocapsid assembly.

HBV DNA and HBeAg Secretion Assay in Cell Culture

This assay quantifies the antiviral activity of a compound by measuring the levels of secreted HBV DNA and HBeAg from HBV-producing cell lines.

  • Cell Lines: HepAD38 cells, which inducibly express pgRNA, or primary human hepatocytes (PHH) infected with HBV.

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • For HepAD38 cells, repress HBV replication by adding tetracycline (B611298) to the culture medium.

    • Remove the tetracycline to induce HBV replication and simultaneously treat the cells with serial dilutions of this compound or a vehicle control.

    • Culture the cells for a defined period (e.g., 6 days), with media and compound changes every 2 days.

    • Collect the cell culture supernatant at the end of the treatment period.

    • Quantify secreted HBV DNA from the supernatant using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.

    • Quantify secreted HBeAg from the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

cccDNA Amplification Assay

This assay measures the effect of a compound on the formation or maintenance of the cccDNA reservoir in infected cells.

  • Cell Line: HepG2-NTCP cells infected with HBV.

  • Protocol:

    • Seed HepG2-NTCP cells in collagen-coated plates.

    • Infect the cells with HBV inoculum in the presence of polyethylene (B3416737) glycol (PEG) 8000.

    • After overnight incubation, wash the cells and add fresh culture medium containing serial dilutions of this compound or a vehicle control.

    • Continue treatment for an extended period (e.g., 9 days), with regular media and compound changes.

    • At the end of the treatment, lyse the cells and isolate the total DNA.

    • Treat the DNA extracts with a plasmid-safe ATP-dependent DNase to digest all DNA except for covalently closed circular forms.

    • Quantify the remaining cccDNA using qPCR with primers specific for the HBV cccDNA.

    • Normalize the cccDNA levels to a housekeeping gene (e.g., GAPDH) to account for differences in cell number.

Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of a compound to the HBV core protein and its effect on capsid stability.

  • Materials: Recombinant HBV core protein (Cp149), SYPRO Orange dye, this compound.

  • Protocol:

    • Assemble HBV capsids from recombinant Cp149 dimers by adjusting the pH and salt concentration.

    • Incubate the pre-formed capsids with this compound or a vehicle control.

    • Add SYPRO Orange dye to the samples. This dye fluoresces upon binding to hydrophobic regions of proteins that become exposed during thermal denaturation.

    • Place the samples in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.

    • Monitor the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

    • A shift in the Tm in the presence of the compound indicates direct binding and an alteration in protein stability. An increase in Tm suggests stabilization.

The following diagram illustrates the workflow for a thermal shift assay:

Thermal_Shift_Assay_Workflow Recombinant Cp149 Dimers Recombinant Cp149 Dimers Assemble Capsids Assemble Capsids Recombinant Cp149 Dimers->Assemble Capsids Pre-formed Capsids Pre-formed Capsids Assemble Capsids->Pre-formed Capsids Incubate with this compound or Vehicle Incubate with this compound or Vehicle Pre-formed Capsids->Incubate with this compound or Vehicle Add SYPRO Orange Dye Add SYPRO Orange Dye Incubate with this compound or Vehicle->Add SYPRO Orange Dye Apply Thermal Gradient in qPCR Instrument Apply Thermal Gradient in qPCR Instrument Add SYPRO Orange Dye->Apply Thermal Gradient in qPCR Instrument Monitor Fluorescence Monitor Fluorescence Apply Thermal Gradient in qPCR Instrument->Monitor Fluorescence Determine Melting Temperature (Tm) Determine Melting Temperature (Tm) Monitor Fluorescence->Determine Melting Temperature (Tm) Compare Tm Shift Compare Tm Shift Determine Melting Temperature (Tm)->Compare Tm Shift

Caption: Workflow for a Thermal Shift Assay to assess capsid stability.

Transmission Electron Microscopy (TEM) of HBV Capsids

TEM is employed to visualize the morphology of HBV capsids formed in the presence or absence of a CAM.

  • Protocol:

    • Assemble HBV capsids from recombinant Cp149 dimers in the presence of this compound or a vehicle control.

    • Apply a small volume of the capsid solution to a carbon-coated copper grid.

    • Remove excess liquid with filter paper.

    • Stain the grids with a negative staining agent, such as uranyl acetate, to enhance contrast.

    • Allow the grids to dry completely.

    • Examine the grids using a transmission electron microscope.

    • Capture images at various magnifications to assess the size, shape, and integrity of the capsid particles.

Conclusion

This compound represents a promising development in the quest for a functional cure for chronic Hepatitis B. Its mode of action, centered on the modulation of nucleocapsid assembly, offers a distinct and complementary approach to current therapies that primarily target the viral polymerase. The potent in vitro and in vivo activity of this compound, coupled with its favorable preclinical profile, underscores the potential of capsid assembly modulators as a new class of anti-HBV agents. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound, both as a monotherapy and in combination with existing antiviral drugs. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of HBV drug discovery and development.

References

Preclinical Profile of GLP-26: A Novel Capsid Assembly Modulator for Hepatitis B Virus Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with persistent infection linked to the stability of covalently closed circular DNA (cccDNA) in hepatocytes.[1][2] Current therapies rarely lead to a functional cure.[1][2][3] GLP-26 is a novel, orally bioavailable capsid assembly modulator (CAM) with a unique glyoxamidopyrrolo backbone that has demonstrated potent preclinical efficacy against HBV.[4][5] It acts by altering nucleocapsid assembly, which disrupts the viral life cycle, including the formation and maintenance of the cccDNA reservoir.[1][2][4] This document provides a comprehensive technical overview of the preclinical data for this compound, covering its in vitro and in vivo antiviral activity, mechanism of action, and pharmacokinetic profile.

Mechanism of Action

This compound is a Class II Capsid Assembly Modulator that targets the HBV core protein (Cp).[6] It binds to the interface between Cp dimers, inducing the formation of non-functional, morphologically aberrant capsids.[5][6][7] This process disrupts several crucial steps in the viral lifecycle:

  • Inhibition of pgRNA Encapsidation: By promoting incorrect capsid formation, this compound prevents the proper packaging of pregenomic RNA (pgRNA), a critical step for viral replication.[5]

  • Disruption of cccDNA Maintenance: The formation of defective capsids interferes with the transport of relaxed circular DNA (rcDNA) to the nucleus, thereby inhibiting the replenishment and maintenance of the cccDNA pool, which is the primary reason for chronic infection.[1][4]

  • Accumulation of Aberrant Capsids: this compound stabilizes capsid particles and causes them to accumulate in the cytoplasm, further disrupting viral processes.[4]

This multi-pronged mechanism leads to a potent reduction in viral replication markers, including HBV DNA, HBeAg, and HBsAg.[1][4]

mechanism_of_action cluster_lifecycle Normal HBV Capsid Assembly cluster_intervention This compound Intervention Cp_dimers Core Protein Dimers Correct_Assembly Correct Capsid Assembly Cp_dimers->Correct_Assembly Aberrant_Assembly Misdirected Assembly Cp_dimers->Aberrant_Assembly pgRNA_Pol pgRNA + Polymerase pgRNA_Pol->Correct_Assembly Mature_Capsid Mature pgRNA-containing Nucleocapsid Correct_Assembly->Mature_Capsid rcDNA_synthesis rcDNA Synthesis Mature_Capsid->rcDNA_synthesis Nuclear_Transport Transport to Nucleus rcDNA_synthesis->Nuclear_Transport cccDNA_pool cccDNA Replenishment Nuclear_Transport->cccDNA_pool GLP26 This compound GLP26->Aberrant_Assembly Defective_Capsid Empty / Defective Capsid Formation Aberrant_Assembly->Defective_Capsid Block BLOCK Defective_Capsid->Block Inhibits cccDNA Pathway

Caption: Mechanism of this compound as a capsid assembly modulator disrupting the HBV lifecycle.

In Vitro Profile

This compound demonstrates potent and specific anti-HBV activity across various cell-based assays with a wide therapeutic window.

Antiviral Activity

The antiviral efficacy of this compound was evaluated in HBV-producing cell lines and primary human hepatocytes. The compound effectively inhibited the secretion of HBV DNA and HBeAg, a surrogate marker for cccDNA activity, at low nanomolar concentrations.[1][4]

Table 1: In Vitro Antiviral Efficacy of this compound

Cell Line / System Parameter EC50 Value (µM) Reference
HepAD38 Cells Secreted HBV DNA 0.003 [4]

| Primary Human Hepatocytes (PHH) | Secreted HBV DNA | 0.04 |[4] |

Cytotoxicity Profile

This compound exhibited no significant cytotoxicity at concentrations far exceeding its effective dose, indicating a high selectivity for viral targets.[4]

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Parameter CC50 Value (µM) Selectivity Index (SI) Reference
HepG2 Cells Cytotoxicity > 100 > 33,333 [4]

| Primary Human Cardiomyocytes | Toxicity | Favorable Profile | Not Applicable |[3] |

In Vivo Profile

The in vivo efficacy and pharmacokinetic properties of this compound have been assessed in mouse models of HBV infection and in non-human primates.

Efficacy in Humanized Mouse Models

In HBV-infected humanized mice with chimeric human livers, oral administration of this compound resulted in a significant reduction in viral load.[4] Combination therapy with the nucleoside analog entecavir (B133710) (ETV) showed synergistic effects, leading to a profound and sustained decrease in HBV DNA and viral antigens that persisted for up to 12 weeks after treatment cessation.[1][2][4]

Table 3: In Vivo Efficacy of this compound

Animal Model Treatment Key Finding Reference
HBV-infected humanized mice This compound (60 mg/kg/day) Decrease in HBV DNA, HBsAg, and HBeAg [4]
HBV nude mice (AD38 xenograft) This compound 2.3 - 3 log10 reduction in HBV titers vs. placebo [3]

| HBV nude mice (AD38 xenograft) | this compound + Entecavir | 4.6-fold reduction in HBV log10 titers vs. placebo |[3] |

Pharmacokinetic (PK) Profile

Pharmacokinetic studies in cynomolgus monkeys demonstrated favorable oral bioavailability and drug exposure levels significantly above the in vitro effective concentration.[3]

Table 4: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

Administration Dose Oral Bioavailability (%) Tmax (h) Cmax (ng/mL) t1/2 (h) Plasma Protein Binding (%) Reference
IV 1 mg/kg N/A N/A N/A N/A 86.7 [3]

| PO | 5 mg/kg | 34 | 0.67 | 380.7 | 2.4 | 86.7 |[3] |

Experimental Protocols

In Vitro Antiviral Assay (HepAD38)
  • Cell Culture: HepAD38 cells, which inducibly express pgRNA, were cultured in standard media.

  • Compound Treatment: Cells were seeded in multi-well plates and treated with a serial dilution of this compound.

  • Endpoint Measurement: After a defined incubation period (e.g., 6 days), the cell culture supernatant was collected. Secreted HBV DNA levels were quantified using quantitative polymerase chain reaction (qPCR).

  • Data Analysis: The half-maximal effective concentration (EC50) was determined by plotting the percent inhibition of HBV DNA against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study (Humanized Mouse Model)
  • Animal Model: BRGS-uPA mice with chimeric humanized livers were infected with HBV.

  • Treatment Groups: Once stable HBV infection was established (serum HBV DNA > 10⁶ copies/mL), mice were randomized into treatment cohorts: Vehicle control, this compound (e.g., 60 mg/kg/day), Entecavir (e.g., 0.3 mg/kg/day), and this compound + Entecavir.[4]

  • Administration: Compounds were administered daily via oral gavage for a duration of 10 weeks.[4]

  • Monitoring: Serum was collected periodically to monitor levels of HBV DNA, HBsAg, and HBeAg using qPCR and immunoassays.

  • Post-Treatment Follow-up: Animals were monitored for an additional period (e.g., 12 weeks) after cessation of treatment to assess the durability of the antiviral response.[4]

experimental_workflow start Start: In Vivo Efficacy Assessment model_prep Establish Stable HBV Infection in Humanized Mice start->model_prep randomize Randomize Mice into Cohorts (Vehicle, this compound, ETV, Combo) model_prep->randomize treatment 10-Week Daily Oral Gavage Treatment randomize->treatment monitoring Weekly Serum Analysis (HBV DNA, HBsAg, HBeAg) treatment->monitoring end_treatment End of Treatment treatment->end_treatment monitoring->treatment Weeks 1-10 follow_up 12-Week Post-Treatment Follow-Up Period end_treatment->follow_up final_analysis Final Analysis of Sustained Antiviral Response follow_up->final_analysis conclusion Determine In Vivo Efficacy final_analysis->conclusion

Caption: Workflow for assessing the in vivo efficacy of this compound in humanized mice.

Conclusion

The preclinical data strongly support this compound as a promising therapeutic candidate for chronic hepatitis B. Its potent in vitro antiviral activity, favorable in vivo efficacy, and distinct mechanism of action targeting capsid assembly and cccDNA maintenance highlight its potential to contribute to a functional cure for HBV.[4] The synergistic activity with existing nucleoside analogs and the sustained post-treatment response observed in animal models warrant further clinical development.[3][4]

References

In Vitro Efficacy of GLP-26 Against Hepatitis B Virus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of GLP-26, a novel glyoxamide derivative, against Hepatitis B Virus (HBV) replication. This compound has been identified as a potent HBV capsid assembly modulator (CAM) with significant antiviral activity at the nanomolar level.[1][2][3] This document summarizes key quantitative data, details experimental protocols used for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Quantitative Antiviral Activity and Cytotoxicity

This compound has demonstrated potent and specific inhibition of HBV replication in various in vitro systems. Its efficacy is characterized by low nanomolar half-maximal effective concentrations (EC50) and a high selectivity index, indicating a favorable safety profile at the cellular level.

Parameter Cell Line/System Value Reference
EC50 (HBV DNA) HepAD38 cells0.003 µM (3 nM)[2][4][5]
EC50 (HBV DNA) Primary Human Hepatocytes (PHH)0.04 µM[2]
EC50 (HBeAg) HepAD38 cells0.003 µM[2]
EC50 (HBeAg) HepNTCP-DL cells (transfected with HBV)0.7 µM[5]
IC50 (HBV DNA replication) HepAD38 system3 nM[5]
cccDNA Reduction HepAD38 cells (at 1 µM)>90%[5]
Cytotoxicity (CC50) HepG2 cells>100 µM[2]
Selectivity Index (SI) HepG2 cells>33,333[2]

Mechanism of Action: Capsid Assembly Modulation

This compound is a novel glyoxamide derivative that functions as an HBV capsid assembly modulator (CAM).[1] Its primary mechanism involves altering the assembly of the HBV nucleocapsid, which is a critical step in the viral replication cycle. By interfering with proper capsid formation, this compound effectively prevents the encapsidation of pre-genomic RNA (pgRNA), thereby halting viral DNA replication.[5] This disruption also leads to a reduction in the pool of covalently closed circular DNA (cccDNA), the stable minichromosome responsible for the persistence of HBV infection.[2][5] Furthermore, this compound has been shown to inhibit the secretion of HBV e-antigen (HBeAg), a clinical marker associated with active viral replication and cccDNA levels.[1][2]

HBV_Replication_and_GLP26_Intervention cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cluster_intervention This compound Intervention cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Encapsidation pgRNA Encapsidation pgRNA_cyto->Encapsidation HBcAg Core Protein (HBcAg) Capsid_Assembly Capsid Assembly HBcAg->Capsid_Assembly HBV_Polymerase HBV Polymerase HBV_Polymerase->Encapsidation Capsid_Assembly->Encapsidation RT Reverse Transcription (rcDNA synthesis) Encapsidation->RT Virion_Assembly Virion Assembly & Secretion RT->Virion_Assembly Recycling Recycling to Nucleus RT->Recycling Recycling->cccDNA cccDNA Amplification GLP26 This compound GLP26->Capsid_Assembly Disrupts

Caption: Mechanism of action of this compound in the HBV replication cycle.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy.

Cell Culture and Compounds
  • Cell Lines:

    • HepAD38: A stable human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter. Removal of tetracycline (B611298) from the culture medium induces HBV replication.

    • HepG2: A human hepatoma cell line used for cytotoxicity assays.

    • Primary Human Hepatocytes (PHH): Used for evaluating antiviral activity in a more physiologically relevant system.

  • Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium.

HBV DNA Quantification Assay (EC50 Determination)

This assay measures the amount of secreted HBV DNA from cultured cells to determine the effective concentration of the antiviral compound.

HBV_DNA_Quantification_Workflow start Seed HepAD38 or PHH cells induce Induce HBV replication (e.g., remove tetracycline) start->induce treat Treat cells with serial dilutions of this compound induce->treat incubate Incubate for a defined period (e.g., 6-9 days) treat->incubate collect Collect cell culture supernatant incubate->collect extract Extract viral DNA from supernatant collect->extract qpcr Quantify HBV DNA using qPCR extract->qpcr analyze Calculate EC50 value qpcr->analyze end Determine Antiviral Potency analyze->end

Caption: Workflow for HBV DNA quantification and EC50 determination.

Protocol:

  • Cell Seeding: Plate HepAD38 or PHH cells in multi-well plates and allow them to adhere.

  • Induction of HBV Replication: For HepAD38 cells, remove tetracycline from the culture medium to initiate HBV gene expression and replication. For PHH, infect the cells with HBV.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., entecavir).

  • Incubation: Incubate the treated cells for a specified duration, typically 6 to 9 days, with periodic media and compound changes.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

  • DNA Extraction: Isolate viral DNA from the collected supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis: Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific to the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.

HBeAg Secretion Assay (ELISA)

This assay quantifies the amount of secreted HBeAg, a surrogate marker for cccDNA activity.

Protocol:

  • Follow steps 1-5 as described in the HBV DNA Quantification Assay.

  • ELISA: Use the collected cell culture supernatant to quantify the concentration of HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of HBeAg inhibition for each concentration of this compound and determine the EC50 value.

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of the compound on host cells to determine its therapeutic window.

Protocol:

  • Cell Seeding: Seed HepG2 cells (or other relevant cell lines) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period that corresponds to the duration of the antiviral assays.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value, which is the concentration that reduces cell viability by 50%.

cccDNA Amplification Assay (RT-qPCR)

This assay is used to investigate the effect of the compound on the amplification and maintenance of the cccDNA pool.

Protocol:

  • Utilize a cellular system that supports cccDNA formation, such as HBV-infected PHH or specific cell lines like HepG2-NTCP.

  • Treat the cells with this compound over a prolonged period.

  • Nuclear DNA Extraction: Isolate nuclear DNA from the cells, ensuring the selective extraction of cccDNA.

  • cccDNA-Specific qPCR: Quantify the cccDNA levels using a qPCR assay with primers that specifically amplify the cccDNA form and not other viral or integrated DNA. This often involves a pre-treatment step with a plasmid-safe ATP-dependent DNase to remove contaminating relaxed circular and double-stranded linear DNA.

  • Data Analysis: Compare the cccDNA levels in treated cells to those in untreated controls to determine the extent of reduction.

Synergistic Antiviral Activity

In vitro studies have also explored the combination of this compound with nucleoside analogs like entecavir (B133710) (ETV). These studies have demonstrated synergistic antiviral activity, suggesting that a combination therapy approach could be more effective in suppressing HBV replication.[2]

Synergistic_Activity GLP26 This compound (Capsid Assembly Modulator) Synergy Synergistic Inhibition GLP26->Synergy NUC Nucleoside/Nucleotide Analogs (e.g., Entecavir) NUC->Synergy HBV_Replication HBV Replication Synergy->HBV_Replication Enhanced Inhibition

Caption: Logical relationship of synergistic inhibition of HBV replication.

Conclusion

This compound is a potent and selective inhibitor of HBV replication in vitro. Its mechanism as a capsid assembly modulator targets a crucial step in the viral lifecycle, leading to the inhibition of viral DNA synthesis, HBeAg secretion, and the reduction of the cccDNA pool. The favorable in vitro safety and efficacy profile, along with its synergistic activity with existing HBV therapies, positions this compound as a promising candidate for further preclinical and clinical development in the pursuit of a functional cure for chronic hepatitis B.

References

The Role of GLP-26 in the Hepatitis B Virus Replication Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in hepatocytes.[1][2] A promising therapeutic strategy involves targeting the viral capsid, a critical component for multiple stages of the HBV replication cycle. GLP-26, a novel glyoxamide derivative, has emerged as a potent capsid assembly modulator (CAM) with significant preclinical antiviral activity.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its interaction with the HBV replication pathway.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule belonging to the class of HBV capsid assembly modulators (CAMs).[3][4] It possesses a unique glyoxamidopyrrolo backbone, distinguishing it from other CAMs in development.[3][5] Preclinical studies have demonstrated its potent, single-digit nanomolar anti-HBV activity, highlighting its potential as a cornerstone for future combination therapies aiming for a functional cure for chronic hepatitis B.[2][3][6]

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the HBV core protein (HBc), the building block of the viral nucleocapsid.[7] Its primary mechanism involves modulating the assembly of the capsid, leading to the formation of non-functional or aberrant capsids.[3][5] This interference has several downstream consequences that disrupt the viral replication cycle:

  • Inhibition of pgRNA Encapsidation: By inducing the formation of empty, morphologically normal capsids, this compound prevents the encapsidation of pre-genomic RNA (pgRNA), a critical step for viral replication.[7]

  • Disruption of Capsid Stability: this compound stabilizes HBV capsid particles, leading to their accumulation in the cytoplasm.[3] This altered stability can interfere with the normal processes of viral maturation and transport.

  • Reduction of cccDNA Pools: The proper assembly and disassembly of the nucleocapsid are essential for the transport of relaxed circular DNA (rcDNA) to the nucleus and the subsequent formation and maintenance of the cccDNA minichromosome.[3][6] By disrupting capsid dynamics, this compound effectively reduces the amplification and replenishment of the cccDNA pool.[1][3][8]

Quantitative Antiviral Activity

The antiviral potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

ParameterCell Line/SystemValueReference
EC50 (HBV DNA) HepAD38 cells0.003 µM (3 nM)[3][7][8]
Primary Human Hepatocytes (PHH)0.04 µM[3]
EC50 (HBeAg Secretion) HepAD38 cells0.003 µM[3]
HepG2-NTCP-DL cells0.7 µM[8]
cccDNA Reduction HepAD38 cells>90% at 1 µM[8]
Selectivity Index (SI) HepG2 cells>33,333[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentEffectReference
Humanized Mouse Model This compound (60 mg/kg/day) + Entecavir (B133710) (0.3 mg/kg/day) for 10 weeks-4 log10 reduction in HBV DNA; sustained antiviral response for up to 12 weeks post-treatment.[3]
Nude Mouse Model with AD38 Xenografts This compound (60 mg/kg)2.3-3 log10 reduction in HBV titers at day 45.[4][9]
This compound + Entecavir4.6-fold reduction in HBV log10 titers versus placebo.[4][9]

Table 3: Pharmacokinetic Properties of this compound

SpeciesParameterValueReference
Cynomolgus Monkey Oral Bioavailability34%[4][9]
Mean Peak Plasma Concentration (5 mg/kg PO)380.7 ng/mL[4][9]
Mean Terminal Elimination Half-life2.4 h[4][9]
Plasma Protein Binding86.7%[4][9]
Mouse Plasma Half-life>24 h[3]
Liver Microsome Half-life71 min[3]
Human Plasma Half-life>24 h[3]
Liver Microsome Half-life7.6 h[3]

Signaling Pathways and Molecular Interactions

The primary "signaling" impacted by this compound is the HBV replication pathway itself. The following diagram illustrates the key steps of the viral life cycle and the points of intervention by this compound.

HBV_Replication_and_GLP26_Intervention cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA_n rcDNA cccDNA cccDNA rcDNA_n->cccDNA Conversion pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_c pgRNA pgRNA->pgRNA_c HBV_virion HBV Virion Uncoating Uncoating HBV_virion->Uncoating Uncoating->rcDNA_n Transport to Nucleus Core_Protein Core Protein (HBc) Dimers Capsid_Assembly Capsid Assembly Core_Protein->Capsid_Assembly pgRNA_c->Capsid_Assembly Mature_Capsid Mature Nucleocapsid (rcDNA-containing) Capsid_Assembly->Mature_Capsid Normal Pathway Empty_Capsid Empty/Aberrant Capsid Capsid_Assembly->Empty_Capsid Misdirected by this compound Secretion Virion Secretion Mature_Capsid->Secretion Recycle Recycle to Nucleus Mature_Capsid->Recycle rcDNA transport Recycle->rcDNA_n Recycle->cccDNA Blocks cccDNA replenishment GLP26 This compound GLP26->Capsid_Assembly Inhibits pgRNA encapsidation

Caption: this compound's mechanism of action within the HBV replication cycle.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assay (HepAD38 Cells)

This protocol describes the determination of the EC50 value of this compound against HBV DNA replication in the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

Methodology:

  • Cell Culture: Maintain HepAD38 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 400 µg/mL G418, and 1 µg/mL tetracycline (B611298).

  • Assay Setup: Seed HepAD38 cells in 96-well plates at a density of 2.5 x 104 cells/well. After 24 hours, remove the tetracycline-containing medium to induce HBV replication.

  • Compound Treatment: Add fresh medium containing serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) to the cells. Include a no-drug control and a positive control (e.g., Entecavir).

  • Incubation: Incubate the cells for 7 days, replacing the medium with fresh compound-containing medium every 2-3 days.

  • Supernatant Collection: On day 7, collect the cell culture supernatant.

  • HBV DNA Quantification:

    • Lyse the viral particles in the supernatant.

    • Extract viral DNA using a commercial DNA extraction kit.

    • Quantify HBV DNA levels using a real-time quantitative PCR (qPCR) assay with primers and a probe specific for the HBV genome.

  • Data Analysis: Calculate the concentration of this compound that inhibits HBV DNA replication by 50% (EC50) using a dose-response curve fitting software.

Antiviral_Assay_Workflow A Seed HepAD38 cells in 96-well plates B Remove tetracycline to induce HBV replication A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 7 days C->D E Collect culture supernatant D->E F Extract HBV DNA E->F G Quantify HBV DNA by qPCR F->G H Calculate EC50 value G->H

Caption: Workflow for in vitro antiviral activity assay.

cccDNA Amplification Assay (HepAD38 Cells)

This protocol assesses the effect of this compound on the amplification of the cccDNA pool. HBeAg secretion is often used as a surrogate marker for cccDNA levels.[3]

Methodology:

  • Cell Culture and Induction: Culture HepAD38 cells as described above. Induce HBV replication by removing tetracycline for 7 days in the presence of serial dilutions of this compound.

  • Re-suppression of pgRNA Synthesis: On day 7, add tetracycline (1 µg/mL) back to the culture medium along with the respective concentrations of this compound. This stops the synthesis of new pgRNA from the integrated HBV genome, allowing for the specific assessment of transcription from the newly formed cccDNA.

  • Incubation: Continue the incubation for another 7 days (from day 7 to day 14).

  • HBeAg Quantification:

    • Collect the supernatant at day 14.

    • Quantify the amount of secreted HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • cccDNA Quantification (Optional, for direct measurement):

    • Harvest the cells at day 14.

    • Perform a modified Hirt extraction to selectively isolate cccDNA.

    • Treat the DNA extract with a plasmid-safe ATP-dependent DNase to digest any remaining rcDNA and linear DNA.

    • Quantify cccDNA by qPCR using specific primers that span the gap region of rcDNA, thus only amplifying cccDNA.

  • Data Analysis: Determine the percent inhibition of HBeAg secretion or the log reduction of cccDNA levels relative to the untreated control.

cccDNA_Assay_Workflow A Induce HBV replication (Tet-off) for 7 days with this compound B Re-suppress pgRNA synthesis (Tet-on) for 7 days with this compound A->B C Collect supernatant and/or harvest cells at day 14 B->C D Quantify HBeAg by ELISA C->D E Isolate and quantify cccDNA by qPCR C->E F Determine inhibition of cccDNA markers D->F E->F

Caption: Workflow for cccDNA amplification assay.

Capsid Assembly Assay (Thermal Shift Assay)

This biophysical assay directly evaluates the binding of this compound to the HBV core protein and its effect on capsid stability.

Methodology:

  • Protein Expression and Purification: Express and purify the HBV core protein fragment (e.g., amino acids 1-149, Cp149) as dimers.

  • Capsid Formation: Induce the assembly of Cp149 dimers into capsid particles by adjusting the pH and salt concentration of the buffer.

  • Compound Incubation: Incubate the pre-formed capsids with this compound at various concentrations.

  • Thermal Denaturation:

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins exposed upon unfolding.

    • Use a real-time PCR instrument to gradually increase the temperature of the samples.

    • Measure the fluorescence intensity at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. An increase in the Tm in the presence of this compound indicates direct binding and stabilization of the capsid.

Conclusion and Future Directions

This compound is a highly potent HBV capsid assembly modulator that effectively disrupts the viral replication cycle at multiple key steps, including pgRNA encapsidation and cccDNA maintenance.[1][3][8] Its favorable preclinical profile, including oral bioavailability and a high selectivity index, makes it a promising candidate for further clinical development.[3][4][9] The synergistic activity observed when combined with nucleoside analogs like entecavir suggests that this compound could be a critical component of a combination therapy aimed at achieving a functional cure for chronic hepatitis B.[3][6][9] Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with chronic HBV infection and to explore its potential in combination with other novel antiviral agents.

References

Pharmacokinetic Profile of GLP-2 Analogs in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Absence of "GLP-26" Data and Pivot to Glucagon-Like Peptide-2 (GLP-2) Analogs

Initial searches for the pharmacokinetic profile of a compound specifically designated "this compound" in animal studies did not yield any publicly available information. This suggests that "this compound" may be an internal development code, a novel compound not yet disclosed in scientific literature, or a potential misnomer. Consequently, this guide will focus on the broader class of Glucagon-Like Peptide-2 (GLP-2) analogs, for which there is available preclinical pharmacokinetic data. This information should provide researchers, scientists, and drug development professionals with a relevant and in-depth understanding of the pharmacokinetic characteristics of this therapeutic class in animal models.

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of various Glucagon-Like Peptide-2 (GLP-2) analogs. GLP-2 is a naturally occurring peptide hormone that plays a crucial role in intestinal growth and function.[1][2] Analogs of GLP-2 have been developed to enhance its therapeutic potential, primarily for conditions like Short Bowel Syndrome (SBS), by improving its metabolic stability and duration of action.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of different GLP-2 analogs observed in various animal models. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Table 1: Intravenous Pharmacokinetic Parameters of GLP-2 Analogs in Rats

CompoundClearance (mL/kg/min)Half-life (t½) (minutes)
Human GLP-2 (hGLP-2)256.4
Teduglutide9.919
Glepaglutide2.418
Apraglutide0.27159

Data sourced from intravenous pharmacokinetic studies in rats.[3][4]

Table 2: Subcutaneous Pharmacokinetic Parameters of Teduglutide in Healthy Subjects (for reference)

DoseCmax (ng/mL)AUC0-τ (µg·hr/mL)
0.05 mg/kg/day36.80.15

Note: This data is from a study in healthy human subjects with Short Bowel Syndrome and is provided for comparative context. Animal-specific Cmax and AUC data from subcutaneous administration were not consistently available in the initial search results.[5]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are descriptions of typical experimental protocols used in the preclinical evaluation of GLP-2 analogs.

General Protocol for Intravenous and Subcutaneous Pharmacokinetic Studies in Rats

A common animal model for these studies is the Wistar or Sprague-Dawley rat.[4][6]

  • Animal Model: Male or female rats, often cannulated (e.g., in the jugular vein) to facilitate serial blood sampling without causing undue stress to the animals.[6]

  • Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for a period before the study begins.

  • Dosing:

    • Intravenous (IV) Administration: The GLP-2 analog is administered as a single bolus injection into a vein, often the tail vein or via a cannula. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.

    • Subcutaneous (SC) Administration: The compound is injected into the subcutaneous tissue, usually in the dorsal region. This route is common for therapeutic administration and allows for the assessment of absorption characteristics.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. For IV administration, sampling is frequent in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase. For SC administration, sampling is designed to capture the absorption phase (Tmax), peak concentration (Cmax), and the elimination phase. Blood is typically collected into tubes containing an anticoagulant and a protease inhibitor (like a DPP-4 inhibitor) to prevent degradation of the peptide.

  • Sample Processing and Analysis: Plasma is separated from the blood by centrifugation and stored frozen until analysis. The concentration of the GLP-2 analog in the plasma samples is determined using a validated analytical method, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters.[6] These include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the GLP-2 receptor signaling pathway and a typical workflow for a preclinical pharmacokinetic study.

GLP_2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-2_Analog GLP-2 Analog GLP-2R GLP-2 Receptor (GPCR) GLP-2_Analog->GLP-2R Binds to G_Protein G Protein (Gαs) GLP-2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation, Anti-apoptosis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: GLP-2 Receptor Signaling Pathway.

PK_Study_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Dosing Drug Administration (IV or SC) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS or ELISA Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis Results Calculation of PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) Data_Analysis->Results

Caption: General Workflow for a Preclinical Pharmacokinetic Study.

References

Initial Preclinical Safety and Toxicity Profile of GLP-26: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the initial, publicly available preclinical toxicity and safety data for GLP-26, a novel glyoxamide derivative. This compound is identified as a potent, first-in-class Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM). This guide consolidates key findings from in vitro and in vivo studies, details the experimental protocols employed, and presents the mechanism of action through visual diagrams. The data herein supports the continued preclinical development of this compound as a potential therapeutic agent for chronic HBV infection.

Introduction

This compound is a novel, orally bioavailable glyoxamide derivative that functions as a Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2][3] Unlike traditional nucleoside analogs, this compound targets the HBV core protein, a critical component in the viral replication cycle.[4] It induces the formation of non-functional viral capsids, thereby disrupting key processes including pre-genomic RNA encapsidation and the formation of covalently closed circular DNA (cccDNA), which is responsible for viral persistence.[2][5] This technical guide summarizes the foundational toxicity, safety, and pharmacokinetic studies that form the basis of its early-stage preclinical profile.

In Vitro Toxicity Profile

Initial in vitro assessments were conducted across various human cell lines to determine the cytotoxic potential of this compound and establish a preliminary therapeutic window. The compound has demonstrated a high selectivity index, indicating a favorable separation between its antiviral activity and cellular toxicity.[2]

Table 2.1: Summary of In Vitro Cytotoxicity Data for this compound

Cell LineAssay TypeParameterResultSelectivity Index (SI)¹Reference
HepG2 (Human Hepatoma)Cellular ViabilityCC₅₀>100 µM>33,333[2]
Primary Human CardiomyocytesNot SpecifiedN/AFavorable Toxicity ProfileNot Calculated[1][3]
Various Cell TypesCellular ViabilityCC₅₀No toxicity up to 100 µMNot Calculated[2]
Not SpecifiedMitochondrial ToxicityN/ANo signs up to 50 µMNot Applicable[2]

¹ Selectivity Index (SI) calculated as CC₅₀ (HepG2) / EC₅₀ (HepAD38 cells, 0.003 µM).

In Vivo Safety & Pharmacokinetic Profile

Pharmacokinetic and safety studies have been conducted in mice and non-human primates (cynomolgus monkeys) to understand the compound's disposition and tolerability in biological systems.

Safety Observations

This compound was well-tolerated in initial single-dose and repeat-dose animal studies. No significant signs of toxicity were reported.[1]

Table 3.1: Summary of In Vivo Safety Observations for this compound

SpeciesStudy TypeDose & RouteDurationKey ObservationsReference
Humanized MiceEfficacy/Safety60 mg/kg/day (PO)10 weeksSafely administered[1]
Nude Mice (AD38 Xenograft)Efficacy/SafetyNot Specified45+ daysNo visible necrosis in tumors[1]
Cynomolgus MonkeysSingle-dose PK1 mg/kg (IV), 5 mg/kg (PO)Single DoseNo signs of toxicity observed[1]
Pharmacokinetic Parameters

This compound has demonstrated good oral bioavailability in both rodent and non-human primate models.[1]

Table 3.2: Key Pharmacokinetic Parameters of this compound in Animals

ParameterCynomolgus Monkey (5 mg/kg PO)CD-1 Mouse (30 mg/kg PO)Reference
Oral Bioavailability (F%)34%61%[1]
Tₘₐₓ (h)0.67Not Reported[1]
Cₘₐₓ (ng/mL)380.7Not Reported[1]
Terminal Half-life (t₁/₂)2.4 h>6 h[1]
Plasma Protein Binding86.7% (Monkey), 89.5% (Human)Not Reported[1]

Mechanism of Action Visualization

This compound exerts its antiviral effect by interfering with the HBV replication cycle at the point of capsid assembly. The following diagram illustrates this mechanism.

Figure 1: Mechanism of action of this compound in the HBV replication cycle.

Experimental Protocols

The following sections describe the methodologies for key preclinical studies based on standard practices and available information.

In Vitro Cytotoxicity Assay (HepG2 Cells)
  • Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC₅₀).

  • Methodology:

    • Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well microtiter plates at a predetermined density and cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to achieve the final test concentrations.

    • Treatment: After allowing cells to adhere (typically 24 hours), the culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (DMSO) and an untreated control are included.

    • Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a microplate reader.

    • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The CC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve.

Single-Dose Pharmacokinetic Study in Cynomolgus Monkeys
  • Objective: To determine key pharmacokinetic parameters of this compound following intravenous and oral administration.

  • Methodology:

    • Animal Model: Healthy, male cynomolgus monkeys are used for the study. Animals are fasted overnight prior to dosing.

    • Dosing:

      • Intravenous (IV) Group: this compound is administered as a single bolus injection at a dose of 1 mg/kg.

      • Oral (PO) Group: this compound is administered via oral gavage at a dose of 5 mg/kg.

    • Blood Sampling: Serial blood samples are collected from a peripheral vein into tubes containing an appropriate anticoagulant (e.g., K₂-EDTA) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

    • Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, F%) are calculated using non-compartmental analysis software.

Figure 2: Experimental workflow for the cynomolgus monkey PK study.

Discussion and Conclusion

The initial preclinical data package for this compound is promising. The compound exhibits potent antiviral activity at nanomolar concentrations while demonstrating low cytotoxicity in vitro, leading to a wide selectivity index.[2] This suggests a low potential for off-target cellular damage at therapeutically relevant doses.

In vivo studies in both mice and cynomolgus monkeys support a favorable safety profile, with no acute toxicity observed at the doses tested.[1] The compound's oral bioavailability of 34% in monkeys and 61% in mice is a significant advantage, supporting its development as an oral therapeutic.[1]

Collectively, these foundational studies indicate that this compound has a favorable early-stage safety and toxicity profile. This warrants further IND-enabling toxicology studies, including repeated-dose toxicity, genotoxicity, and broader safety pharmacology assessments, to fully characterize its safety profile for progression into clinical development.

References

The Impact of GLP-26 on Hepatitis B e-Antigen (HBeAg) and Surface-Antigen (HBsAg) Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection, affecting an estimated 250 million people worldwide, persists due to the stability of covalently closed circular DNA (cccDNA) in hepatocyte nuclei, which serves as the viral minichromosome.[1] Current therapies, such as nucleoside analogs (NUCs) and interferons, rarely lead to a functional cure characterized by the clearance of HBsAg and cccDNA.[1][2] Capsid Assembly Modulators (CAMs) represent a promising therapeutic class targeting a different stage of the viral lifecycle. This document provides a detailed technical overview of GLP-26, a novel glyoxamide derivative CAM, focusing on its mechanism of action and its demonstrated impact on the reduction of HBeAg and HBsAg levels in preclinical studies.[1]

This compound: A Novel Hepatitis B Virus Capsid Assembly Modulator

This compound is a potent, orally bioavailable glyoxamide derivative that functions as an HBV Capsid Assembly Modulator (CAM).[1][3] CAMs are designed to interfere with the proper formation of the viral nucleocapsid, a critical process for HBV replication and the persistence of the cccDNA pool.[4][5] this compound binds to the HBV core protein (HBc) at the dimer-dimer interface, misdirecting the assembly process.[6] Unlike Class I CAMs that induce the formation of non-capsid polymers, this compound, a Class II CAM, leads to the formation of empty capsids that are devoid of the pregenomic RNA (pgRNA)-polymerase complex, thereby preventing the synthesis of new viral DNA.[6]

Mechanism of Action: From Capsid Disruption to Antigen Reduction

The primary mechanism of this compound involves the allosteric modulation of HBV capsid assembly.[1] By binding to core protein dimers, it induces the formation of aberrant, non-functional capsids.[4] This has several critical downstream consequences for the HBV lifecycle:

  • Inhibition of pgRNA Encapsidation : The misassembled capsids are unable to package the pgRNA, which is the template for reverse transcription. This directly halts the production of new relaxed circular DNA (rcDNA), the precursor to cccDNA.[6]

  • Disruption of cccDNA Replenishment : The HBV life cycle includes a pathway where newly synthesized rcDNA-containing nucleocapsids are transported back to the nucleus to maintain the cccDNA pool.[1] By preventing the formation of viable nucleocapsids, this compound disrupts this recycling process, leading to a gradual reduction in cccDNA levels.[1]

  • Reduction of Viral Antigens : HBeAg is a secreted protein that is considered a biomarker for active viral replication and cccDNA transcriptional activity.[1][7] HBsAg is the viral surface protein, and its loss is the hallmark of a functional cure.[2] By reducing the amount of cccDNA, the transcriptional template for all viral RNAs, this compound consequently leads to a decrease in the production and secretion of both HBeAg and HBsAg.[1][2]

GLP_26_Mechanism_of_Action Figure 1: Mechanism of Action of this compound in the HBV Life Cycle cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm rcDNA rcDNA cccDNA cccDNA Pool rcDNA->cccDNA Conversion transcription Transcription cccDNA->transcription HBeAg_secretion HBeAg Secretion cccDNA->HBeAg_secretion Precursor Translation pgRNA pgRNA transcription->pgRNA HBsAg_mRNA HBsAg mRNA transcription->HBsAg_mRNA translation Translation pgRNA->translation HBsAg_protein HBsAg Protein HBsAg_mRNA->HBsAg_protein HBc Core Protein (HBc) Dimers translation->HBc assembly Normal Capsid Assembly HBc->assembly misassembly Aberrant Capsid Assembly HBc->misassembly pgRNA_encap pgRNA Encapsidation assembly->pgRNA_encap GLP26 This compound new_virions New Virions (Secretion) pgRNA_encap->new_virions new_virions->rcDNA rcDNA recycling to nucleus HBsAg_secretion HBsAg Secretion HBsAg_protein->HBsAg_secretion GLP26->misassembly Interferes with no_encap No pgRNA Encapsidation misassembly->no_encap entry HBV Entry entry->rcDNA

Caption: this compound interferes with capsid assembly, preventing pgRNA encapsidation and cccDNA recycling.

Quantitative Impact on HBeAg and HBsAg: Preclinical Data

This compound has demonstrated potent antiviral activity in both in vitro and in vivo models, significantly reducing levels of HBV DNA, HBeAg, and HBsAg.

In Vitro Studies

Experiments in HBV-producing cell lines have established the high potency of this compound.

Parameter HepAD38 Cells Primary Human Hepatocytes (PHH) Cytotoxicity (HepG2) Reference
HBeAg Secretion (EC50) 0.003 µMNot Reported-[1]
HBV DNA Secretion (EC50) 0.003 µM0.04 µM-[1]
Toxicity (CC50) -->100 µM[1]
Selectivity Index (SI) >33,333>2,500-[1]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.

  • Cell Line: HepAD38 cells, which are human hepatoma cells containing an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, were used.[1][8]

  • Culture Conditions: Cells were seeded in collagen-coated plates and cultured. HBV replication was induced by removing tetracycline (B611298) from the culture medium.[8]

  • Drug Treatment: Cells were treated with serial dilutions of this compound for a specified period (e.g., 6 days), with media and drug being refreshed periodically.

  • Quantification of HBeAg: The concentration of HBeAg in the cell culture supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The half-maximal effective concentration (EC50), the drug concentration at which HBeAg secretion is inhibited by 50%, was calculated from the dose-response curve.[1]

In Vivo Studies

The efficacy of this compound was evaluated in a humanized mouse model of HBV infection, demonstrating significant and sustained reductions in viral markers.

Treatment Group Duration Mean Log10 Reduction (HBV DNA) Log10 Reduction (HBsAg) Log10 Reduction (HBeAg) Reference
This compound (60 mg/kg/day) 10 weeks1 to 30.3 to 20.3 to 1[1]
This compound + ETV (0.3 mg/kg/day) 10 weeks~4 (50% undetectable)Potently DecreasedPotently Decreased[1]
Post-Treatment (Combination) up to 12 weeksSustained DecreaseSustained DecreaseSustained Decrease[1][9]

Table 2: In Vivo Efficacy of this compound in HBV-Infected BRGS-uPA Humanized Mice.

  • Animal Model: BRGS-uPA mice with chimeric humanized livers (HUHEP mice) were utilized. These mice have their livers repopulated with primary human hepatocytes, making them susceptible to HBV infection.[1]

  • Infection: Mice were infected with HBV. Stable infection was confirmed by measuring serum HBV DNA and human albumin (hAlb) levels.[1]

  • Treatment Cohorts: Infected mice were randomized into cohorts: untreated (vehicle), this compound alone (60 mg/kg/day), and this compound in combination with Entecavir (ETV) (0.3 mg/kg/day).[1]

  • Drug Administration: Drugs were administered daily via oral gavage for 10 weeks.[1]

  • Monitoring: Serum samples were collected regularly to monitor levels of HBV DNA, HBsAg, and HBeAg using quantitative PCR and immunoassays.

  • Post-Treatment Follow-up: After the 10-week treatment period, a cohort was monitored for an additional 12 weeks to assess the durability of the antiviral response.[1]

Experimental_Workflow Figure 2: Workflow for In Vivo Efficacy Studies cluster_treatment 10-Week Treatment Phase start Start: BRGS-uPA Mice repopulation Liver Repopulation with Primary Human Hepatocytes start->repopulation infection HBV Infection repopulation->infection confirmation Confirmation of Stable Infection (hAlb > 100 µg/ml, HBV DNA > 10^6 copies/ml) infection->confirmation randomization Randomization confirmation->randomization group1 Cohort 1: Vehicle Control randomization->group1 group2 Cohort 2: This compound (60 mg/kg/day) randomization->group2 group3 Cohort 3: This compound + ETV randomization->group3 monitoring Weekly Serum Sampling (HBV DNA, HBsAg, HBeAg) group1->monitoring group2->monitoring group3->monitoring post_treatment 12-Week Post-Treatment Monitoring Phase monitoring->post_treatment end Endpoint Analysis post_treatment->end

References

The Glyoxamidopyrrolo Backbone of GLP-26: A Technical Guide to a Novel Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure. A key factor in HBV persistence is the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for viral replication. A promising therapeutic strategy is the direct targeting of the HBV capsid assembly process, which is crucial for multiple stages of the viral lifecycle, including the formation of new infectious virions and the maintenance of the cccDNA pool.

GLP-26 is a novel, potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) built upon a unique glyoxamidopyrrolo chemical backbone.[1] It has demonstrated significant antiviral activity at nanomolar concentrations in preclinical studies, positioning it as a promising candidate for future HBV therapies. This technical guide provides an in-depth overview of the glyoxamidopyrrolo core of this compound, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

The Glyoxamidopyrrolo Backbone of this compound

The core chemical structure of this compound is characterized by a unique glyoxamidopyrrolo backbone. This scaffold was developed through the chemical optimization of earlier sulfamoylbenzamide (SBA) derivatives. The glyoxamide moiety attached to the pyrrole (B145914) ring is a key feature that contributes to its potent anti-HBV activity.

Chemical Structure of this compound:

The structure reveals a substituted pyrrole ring linked to a glyoxamide group, which in turn is connected to a substituted aromatic ring. This specific arrangement allows for critical interactions with the HBV core protein.

Mechanism of Action

This compound functions as a Class II Capsid Assembly Modulator. Unlike Class I CAMs that induce the formation of aberrant, non-functional capsids, this compound accelerates the assembly of HBV core protein dimers, leading to the formation of empty capsids that lack the viral pre-genomic RNA (pgRNA). This has several downstream antiviral effects:

  • Disruption of pgRNA Encapsidation: By promoting the rapid assembly of empty capsids, this compound effectively prevents the encapsidation of the viral pgRNA, a critical step for HBV replication.

  • Nucleocapsid Disassembly: this compound can also induce the disassembly of existing nucleocapsids.

  • Reduction of cccDNA Pools: By interfering with the normal capsid assembly process, which is linked to the nuclear trafficking of relaxed circular DNA (rcDNA) for conversion into cccDNA, this compound leads to a reduction in the cccDNA reservoir.[2]

Signaling Pathway Disruption

The following diagram illustrates the disruption of the HBV capsid assembly pathway by this compound.

HBV_Capsid_Assembly_Disruption cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Nucleus pgRNA pgRNA Capsid_Assembly Capsid_Assembly pgRNA->Capsid_Assembly Core_Protein_Dimers Core_Protein_Dimers Core_Protein_Dimers->Capsid_Assembly pgRNA_Capsid pgRNA-containing Capsid Capsid_Assembly->pgRNA_Capsid Normal Assembly Empty_Capsid Empty Capsid Capsid_Assembly->Empty_Capsid Mis-assembly rcDNA_to_cccDNA rcDNA -> cccDNA pgRNA_Capsid->rcDNA_to_cccDNA Transport to Nucleus Empty_Capsid->rcDNA_to_cccDNA Inhibits Transport GLP_26 GLP_26 GLP_26->Capsid_Assembly Accelerates Assembly cccDNA cccDNA rcDNA_to_cccDNA->cccDNA Synthesis_Workflow Start Starting Materials Step1 Step 1: Pyrrole Formation Start->Step1 e.g., Paal-Knorr condensation Step2 Step 2: Acylation with Oxalyl Chloride Step1->Step2 Step3 Step 3: Amidation Step2->Step3 Reaction with substituted aniline Final_Product Glyoxamidopyrrolo Backbone Step3->Final_Product HepAD38_Workflow Cell_Seeding Seed HepAD38 cells in 96-well plates Tetracycline_Removal Remove tetracycline (B611298) to induce HBV replication Cell_Seeding->Tetracycline_Removal Compound_Treatment Treat cells with varying concentrations of this compound Tetracycline_Removal->Compound_Treatment Incubation Incubate for 4 days Compound_Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection DNA_Extraction Extract HBV DNA Supernatant_Collection->DNA_Extraction qPCR_Analysis Quantify HBV DNA by qPCR DNA_Extraction->qPCR_Analysis Data_Analysis Calculate IC50 qPCR_Analysis->Data_Analysis

References

Foundational Research on Capsid Assembly Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assembly of a viral capsid is a critical and highly orchestrated process in the lifecycle of many viruses, presenting a compelling target for antiviral intervention. Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with this process, leading to the formation of non-infectious viral particles. This technical guide provides an in-depth overview of the foundational research on CAMs, with a primary focus on their application against the Hepatitis B Virus (HBV), a pathogen for which CAMs represent a promising new therapeutic strategy. This document details the mechanisms of action, key experimental protocols for evaluation, and a quantitative comparison of various CAMs.

Mechanism of Action of Capsid Assembly Modulators

CAMs primarily target the viral core protein (Cp), the fundamental building block of the capsid. By binding to Cp dimers, CAMs allosterically modulate their conformation and kinetics of assembly.[1][2] This interference can manifest in two main ways, leading to the classification of CAMs into two primary types:

  • Class I (CAM-A): These modulators, such as heteroaryldihydropyrimidines (HAPs), induce the formation of aberrant, non-capsid protein aggregates.[1][3] These structures are often unstable and do not properly encapsidate the viral genome.[1]

  • Class II (CAM-E): This class of modulators, including phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs), accelerates the kinetics of capsid assembly.[2] This rapid assembly leads to the formation of morphologically normal, but empty, capsids that lack the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.[1][2]

Beyond their primary effect on capsid assembly, some CAMs have demonstrated a dual mechanism of action by also interfering with the establishment of covalently closed circular DNA (cccDNA) in the nucleus of infected cells, a key step in the persistence of HBV infection.[3][4]

The following diagram illustrates the points of intervention of CAMs in the HBV lifecycle.

HBV_Lifecycle_CAM_Intervention cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cams CAM Intervention Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_Formation cccDNA Formation in Nucleus Uncoating->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation CoreProtein Core Protein (Cp) Dimers Translation->CoreProtein CoreProtein->Encapsidation Normal Assembly CapsidAssembly Capsid Assembly Encapsidation->CapsidAssembly MatureCapsid Mature Nucleocapsid CapsidAssembly->MatureCapsid MatureCapsid->cccDNA_Formation Recycling Envelopment Envelopment & Release MatureCapsid->Envelopment ProgenyVirion Progeny Virion Envelopment->ProgenyVirion CAM_A Class I CAMs (CAM-A) CAM_A->CoreProtein Induce Aberrant Aggregates CAM_E Class II CAMs (CAM-E) CAM_E->CoreProtein Accelerate Assembly (Empty Capsids) CAM_cccDNA CAMs (secondary effect) CAM_cccDNA->cccDNA_Formation Inhibit Establishment CAM_Discovery_Workflow cluster_discovery Discovery & Initial Characterization cluster_moa Mechanism of Action Studies cluster_preclinical Preclinical Development Screening High-Throughput Screening (e.g., Cell-based HBV replication assay) Hit_ID Hit Identification Screening->Hit_ID EC50 EC50 Determination (Antiviral Potency) Hit_ID->EC50 CC50 CC50 Determination (Cytotoxicity) Hit_ID->CC50 SI Selectivity Index (SI) Calculation EC50->SI CC50->SI Lead_Selection Lead Candidate Selection SI->Lead_Selection SEC Size Exclusion Chromatography (Assembly State) Lead_Selection->SEC TEM Transmission Electron Microscopy (Morphology) Lead_Selection->TEM MoA_Determination Mechanism of Action (CAM-A vs. CAM-E) SEC->MoA_Determination TEM->MoA_Determination Resistance Resistance Profiling MoA_Determination->Resistance In_Vivo In Vivo Efficacy (Animal Models) Resistance->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Logical_Relationship_Diagram cluster_inputs Experimental Observations cluster_conclusions Inferred Properties & Classification Low_EC50 Low EC50 Potent_Antiviral Potent Antiviral Activity Low_EC50->Potent_Antiviral High_CC50 High CC50 Low_Toxicity Low Cytotoxicity High_CC50->Low_Toxicity SEC_shift SEC: Shift to larger or aberrant species CAM_Classification CAM Classification (CAM-A or CAM-E) SEC_shift->CAM_Classification TEM_morphology TEM: Aberrant aggregates or empty capsids TEM_morphology->CAM_Classification High_SI High Selectivity Index Potent_Antiviral->High_SI Low_Toxicity->High_SI Promising_Candidate Promising Drug Candidate High_SI->Promising_Candidate CAM_Classification->Promising_Candidate

References

GLP-26: A Technical Guide to its Potential for Sustained Virologic Response in Hepatitis B Virus Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting GLP-26, a novel glyoxamide derivative, as a potent Hepatitis B Virus (HBV) capsid assembly modulator with the potential to achieve a sustained virologic response (SVR). This compound has demonstrated significant antiviral activity in both in vitro and in vivo models, positioning it as a promising candidate for further clinical development. This document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Disruption of HBV Capsid Assembly

This compound functions as a capsid assembly modulator (CAM), a class of antiviral agents that interfere with the proper formation of the viral nucleocapsid.[1][2] By binding to the HBV core protein (HBc) dimers, this compound induces the formation of aberrant, non-functional capsids.[3] This misdirection of capsid assembly has a dual effect on the viral lifecycle:

  • Inhibition of Viral Replication: The improperly formed capsids are unable to package the viral pregenomic RNA (pgRNA), a critical step for reverse transcription and the production of new viral DNA.[4] This leads to a potent reduction in HBV DNA levels.

  • Reduction of cccDNA Replenishment: The formation of stable, covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is the primary reason for the persistence of chronic HBV infection.[2][5] The viral lifecycle includes a pathway to replenish the cccDNA pool. By disrupting the formation of mature, transport-competent capsids, this compound interferes with the intracellular trafficking of newly synthesized viral genomes back to the nucleus, thereby inhibiting the replenishment and maintenance of the cccDNA reservoir.[1]

Quantitative Assessment of Antiviral Activity

The antiviral potency of this compound has been rigorously evaluated in multiple preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antiviral Activity of this compound

Cell LineParameterValueReference
HepAD38EC50 (HBV DNA)0.003 µM[4]
HepAD38EC50 (HBeAg)0.003 µM[4]
Primary Human Hepatocytes (PHH)EC50 (HBV DNA)0.04 µM[4]
HepG2CC50 (Cytotoxicity)>100 µM[4]
HepAD38 (Combination with Entecavir)Combination Index (CI)0.6[4]

Table 2: In Vivo Efficacy of this compound in Humanized Mouse Models

Treatment GroupParameterResultReference
This compound MonotherapyHBV DNA Reduction2.3-3 log10 vs. placebo
This compound + EntecavirHBV DNA Reduction4.6-fold vs. placebo
This compound + EntecavirSustained Virologic ResponseDecrease in viral loads and antigens sustained for up to 12 weeks post-treatment[2]

Table 3: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys

ParameterValueReference
Oral Bioavailability34%[1]
Peak Plasma Concentration (Cmax)380.7 ng/mL[1]
Time to Peak Concentration (Tmax)0.67 h[1]
Terminal Elimination Half-life (t1/2)2.4 h[1]
Plasma Protein Binding86.7%[1]

Signaling Pathway and Experimental Workflow

To visually represent the complex biological processes and experimental procedures involved in the evaluation of this compound, the following diagrams have been generated using the DOT language.

Diagram 1: HBV Lifecycle and this compound Mechanism of Action.

Experimental_Workflow_GLP26 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic Studies cell_culture Cell Culture (HepAD38, PHH) antiviral_assay Antiviral Activity Assay (EC50 Determination) cell_culture->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) cell_culture->cytotoxicity_assay mechanism_studies Mechanism of Action Studies (Capsid Assembly, cccDNA) antiviral_assay->mechanism_studies animal_model Humanized Mouse Model mechanism_studies->animal_model efficacy_study Efficacy Studies (Viral Load Reduction) animal_model->efficacy_study combo_therapy Combination Therapy (with Entecavir) efficacy_study->combo_therapy svr_assessment Sustained Virologic Response (Post-Treatment Monitoring) combo_therapy->svr_assessment pk_animal Pharmacokinetics in Monkeys pk_parameters Determine Oral Bioavailability, Cmax, Tmax, t1/2 pk_animal->pk_parameters

References

Methodological & Application

GLP-26: Application Notes and Protocols for In Vitro Hepatitis B Virus (HBV) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-26 is a novel and potent capsid assembly modulator (CAM) that has demonstrated significant antiviral activity against the Hepatitis B Virus (HBV) in vitro.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, designed to assist researchers in the fields of virology and drug development. This compound's mechanism of action involves the disruption of HBV capsid assembly, a critical step in the viral lifecycle, leading to a reduction in viral DNA, Hepatitis B e-antigen (HBeAg), and covalently closed circular DNA (cccDNA).[1][4]

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro anti-HBV activity and cytotoxicity.

Assay Cell Line Parameter Value Reference
Anti-HBV ActivityHepAD38EC500.003 µM[1]
Anti-HBV ActivityPrimary Human Hepatocytes (PHH)EC500.04 µM[1]
CytotoxicityHepG2CC50>100 µM[1]
Selectivity Index (SI)HepG2SI (CC50/EC50)>33,333[1]
HBeAg Secretion InhibitionHepAD38EC500.003 µM[1]

Experimental Protocols

Cell Culture and Maintenance of HepAD38 Cells

The HepAD38 cell line is a HepG2-derived cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[5][6] Removal of tetracycline (B611298) from the culture medium induces HBV replication.

Materials:

  • HepAD38 cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tetracycline

  • Trypsin-EDTA

Protocol:

  • Culture HepAD38 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To maintain the cells in a non-replicating state, supplement the medium with tetracycline at a final concentration of 0.3 µg/mL.[7]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

In Vitro Anti-HBV Activity Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HBV replication in HepAD38 cells.

Materials:

  • HepAD38 cells

  • 96-well cell culture plates

  • Tetracycline-free culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed HepAD38 cells in a 96-well plate at a suitable density in medium containing tetracycline.

  • After 24 hours, remove the tetracycline-containing medium and wash the cells with PBS.

  • Add fresh tetracycline-free medium containing serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubate the plate at 37°C for 3 days.

  • After 3 days, collect the cell culture supernatant for quantification of secreted HBV DNA and HBeAg.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • HepG2 or HepAD38 cells

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or isopropanol

Protocol:

  • Seed HepG2 or HepAD38 cells in a 96-well plate.

  • After 24 hours, add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 3-4 days).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the no-drug control and determine the CC50 value.

Quantification of Secreted HBeAg (ELISA)

This protocol is for the measurement of HBeAg in the cell culture supernatant as a marker for HBV replication.

Materials:

  • Cell culture supernatant from the anti-HBV activity assay

  • HBeAg ELISA kit

Protocol:

  • Follow the manufacturer's instructions for the HBeAg ELISA kit.

  • Briefly, coat a 96-well plate with anti-HBeAg antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the wells and add an HRP-conjugated secondary antibody.

  • After incubation and washing, add a substrate solution to develop color.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the concentration of HBeAg in the samples based on the standard curve.

Quantification of Secreted HBV DNA (qPCR)

This protocol is for the measurement of HBV DNA in the cell culture supernatant.

Materials:

  • Cell culture supernatant from the anti-HBV activity assay

  • DNA extraction kit

  • HBV-specific primers and probe for qPCR

  • qPCR master mix

  • Real-time PCR instrument

Protocol:

  • Extract viral DNA from the cell culture supernatant using a commercial DNA extraction kit according to the manufacturer's protocol.

  • Set up the qPCR reaction using the extracted DNA, HBV-specific primers and probe, and qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Quantify the HBV DNA copies by comparing the Cq values to a standard curve of known HBV DNA concentrations.

Mandatory Visualization

This compound Mechanism of Action: HBV Capsid Assembly Modulation

GLP26_Mechanism_of_Action cluster_virus_lifecycle HBV Replication Cycle in Hepatocyte cluster_drug_action This compound Action rcDNA rcDNA cccDNA cccDNA (in Nucleus) rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription CoreProtein Core Protein (Dimers) pgRNA->CoreProtein Translation CapsidAssembly Capsid Assembly pgRNA->CapsidAssembly Encapsidation CoreProtein->CapsidAssembly MatureCapsid Mature Nucleocapsid CapsidAssembly->MatureCapsid Normal Assembly AberrantCapsid Aberrant/Empty Capsid Formation CapsidAssembly->AberrantCapsid Misdirection MatureCapsid->cccDNA Recycling VirionRelease Virion Release MatureCapsid->VirionRelease GLP26 This compound GLP26->CapsidAssembly Binds to Core Protein Inhibition Inhibition of Replication AberrantCapsid->Inhibition

Caption: this compound mechanism of action on the HBV replication cycle.

Experimental Workflow for In Vitro Evaluation of this compound

GLP26_Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellSeeding Seed HepAD38 Cells (+ Tetracycline) Induction Induce HBV Replication (- Tetracycline) CellSeeding->Induction Treatment Treat with this compound (Serial Dilutions) Induction->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Antiviral Antiviral Assays Treatment->Antiviral CC50 Calculate CC50 Cytotoxicity->CC50 HBeAg HBeAg ELISA Antiviral->HBeAg HBVDNA HBV DNA qPCR Antiviral->HBVDNA EC50 Calculate EC50 HBeAg->EC50 HBVDNA->EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI

Caption: Workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for Testing GLP-26 in HepAD38 and Primary Human Hepatocytes (PHH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-26 is a novel glyoxamide derivative that functions as a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1][2] It exhibits significant antiviral activity at low nanomolar concentrations by disrupting the proper formation of the viral nucleocapsid, a critical step in the HBV replication cycle. This disruption prevents the encapsidation of pre-genomic RNA (pgRNA), leads to the disassembly of the nucleocapsid, and ultimately reduces the pool of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes.[3] this compound has demonstrated potent inhibition of HBV DNA replication and Hepatitis B e-antigen (HBeAg) secretion in both the HepAD38 cell line and in primary human hepatocytes (PHH).[1] These application notes provide detailed protocols for the culture of HepAD38 and PHH cells and for the evaluation of the antiviral efficacy of this compound.

Cell Lines for Testing this compound

HepAD38: This cell line is a derivative of the human hepatoblastoma cell line HepG2, which is stably transfected with a full-length copy of the HBV genome (genotype D).[4] HBV replication in HepAD38 cells is under the control of a tetracycline-repressible promoter. In the presence of tetracycline (B611298), pgRNA transcription is suppressed, and viral replication is minimal. Removal of tetracycline from the culture medium induces robust HBV replication, making this cell line an excellent model for screening antiviral compounds.[5][6]

Primary Human Hepatocytes (PHH): PHH are considered the "gold standard" for in vitro studies of liver function, drug metabolism, and infectious diseases, including HBV.[3][7] As they are the natural host cells for HBV, they provide a more physiologically relevant model for studying the effects of antiviral compounds like this compound. However, they are a primary cell type with a limited lifespan in culture and can be more challenging to work with than immortalized cell lines.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of this compound against HBV in HepAD38 and PHH cell lines.

Table 1: In Vitro Anti-HBV Activity of this compound in HepAD38 Cells

ParameterThis compound
EC50 (µM) 0.003
EC90 (µM) ~0.03 (estimated)
CC50 (µM) in HepG2 >100
Selectivity Index (SI) >33,333

EC50: 50% effective concentration for inhibition of HBV DNA replication. CC50: 50% cytotoxic concentration. SI = CC50/EC50.[1]

Table 2: In Vitro Anti-HBV Activity of this compound in Primary Human Hepatocytes (PHH)

ParameterThis compound
EC50 (µM) 0.04

EC50: 50% effective concentration for inhibition of HBV DNA replication.[1]

Signaling Pathways and Experimental Workflows

HBV Replication Cycle and this compound Mechanism of Action

The following diagram illustrates the key steps in the HBV replication cycle within a hepatocyte and highlights the point of intervention for this compound.

HBV_Lifecycle_GLP26 cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Capsid_Assembly Capsid Assembly pgRNA_cyto->Capsid_Assembly HBV_Polymerase HBV Polymerase HBV_Polymerase->Capsid_Assembly Core_Protein Core Protein (Cp) Core_Protein->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription rcDNA_Capsid rcDNA-containing Capsid Reverse_Transcription->rcDNA_Capsid Virion_Assembly Virion Assembly & Secretion rcDNA_Capsid->Virion_Assembly Recycling Recycling to Nucleus rcDNA_Capsid->Recycling HBV_Virion_Out Secreted HBV Virions Virion_Assembly->HBV_Virion_Out Recycling->cccDNA GLP26 This compound GLP26->Capsid_Assembly Inhibits

Caption: HBV replication cycle and the inhibitory action of this compound on capsid assembly.

Experimental Workflow for this compound Testing

This diagram outlines the general workflow for assessing the antiviral activity of this compound in either HepAD38 or PHH cell cultures.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_analysis Analysis Thaw_Cells Thaw Cryopreserved HepAD38 or PHH Seed_Plates Seed Cells in Multi-well Plates Thaw_Cells->Seed_Plates Culture_Cells Culture to Desired Confluency Seed_Plates->Culture_Cells Induce_HBV Induce HBV Replication (remove Tetracycline for HepAD38) Culture_Cells->Induce_HBV Treat_GLP26 Treat Cells with Serial Dilutions of this compound Induce_HBV->Treat_GLP26 Incubate Incubate for Specified Duration Treat_GLP26->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant Cell_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Cell_Viability HBV_DNA_Quant Quantify Secreted HBV DNA (qPCR) Collect_Supernatant->HBV_DNA_Quant HBeAg_Quant Quantify Secreted HBeAg (ELISA) Collect_Supernatant->HBeAg_Quant

Caption: General experimental workflow for evaluating the antiviral efficacy of this compound.

Experimental Protocols

Protocol 1: Culture of HepAD38 Cells

Materials:

  • HepAD38 cell line

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 400 µg/ml G418.

  • Tetracycline solution (1 mg/ml stock)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Collagen-coated culture flasks and plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen HepAD38 cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 ml of pre-warmed complete culture medium (with tetracycline at 0.3 µg/ml to suppress HBV replication).

    • Centrifuge at 125 x g for 5-7 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh complete medium with tetracycline.

    • Transfer the cell suspension to a collagen-coated T-75 flask.

    • Incubate at 37°C with 5% CO2.

  • Maintaining the Culture:

    • Change the medium every 2-3 days.

    • Maintain the culture in the presence of 0.3 µg/ml tetracycline to keep HBV replication repressed.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and rinse the cell monolayer with sterile PBS.

    • Add 2-3 ml of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 ml of complete culture medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Centrifuge at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new collagen-coated flasks at a split ratio of 1:3 to 1:4.

Protocol 2: Culture of Primary Human Hepatocytes (PHH)

Materials:

  • Cryopreserved Primary Human Hepatocytes

  • Hepatocyte Plating Medium (e.g., Williams' E Medium with supplements)

  • Hepatocyte Maintenance Medium

  • Collagen-coated culture plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing and Plating:

    • Pre-warm Hepatocyte Plating Medium to 37°C.

    • Rapidly thaw the vial of frozen PHH in a 37°C water bath until a small ice crystal remains.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed plating medium.

    • Centrifuge at 50-100 x g for 5-10 minutes at 4°C.

    • Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue).

    • Seed the cells onto collagen-coated plates at a recommended density (e.g., 0.3-0.8 x 106 viable cells/ml).

    • Incubate at 37°C with 5% CO2.

  • Maintaining the Culture:

    • After 4-6 hours, aspirate the plating medium and replace it with pre-warmed Hepatocyte Maintenance Medium. This removes unattached and non-viable cells.

    • Change the maintenance medium every 24-48 hours.

    • PHH have a limited lifespan in 2D culture; experiments should be conducted within a few days of plating.

Protocol 3: Antiviral Activity Assay in HepAD38 Cells
  • Cell Seeding:

    • Seed HepAD38 cells in collagen-coated 96-well plates at a density of 2.0 x 104 to 6.0 x 104 viable cells/cm2 in complete medium containing 0.3 µg/ml tetracycline.

    • Incubate for 24 hours to allow for cell attachment.

  • Induction of HBV Replication and Compound Treatment:

    • Aspirate the medium and wash the cells three times with sterile PBS to remove all traces of tetracycline.

    • Add fresh complete medium (without tetracycline) containing serial dilutions of this compound. Include a "no drug" control (vehicle only, e.g., 0.5% DMSO) and a positive control (e.g., Entecavir).

    • Incubate at 37°C with 5% CO2.

  • Sample Collection:

    • After 3-4 days of incubation, collect the cell culture supernatant for quantification of secreted HBV DNA and HBeAg.

    • Replenish the medium with fresh medium containing the respective concentrations of this compound and continue incubation.

    • Collect supernatant again at day 6 or 7 for final analysis.

Protocol 4: Quantification of Secreted HBV DNA by qPCR

Materials:

  • Collected cell culture supernatant

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit) or a column-free lysis method

  • HBV-specific primers and probe for qPCR

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • DNA Extraction:

    • Extract viral DNA from 100-200 µl of clarified cell culture supernatant according to the manufacturer's protocol of the chosen DNA extraction kit.

    • Alternatively, use a column-free method by incubating the supernatant with a lysis buffer containing proteinase K, followed by heat inactivation.[8]

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR master mix, HBV-specific forward and reverse primers, and a fluorescently labeled probe.

    • Add a defined volume of the extracted DNA to each well of a qPCR plate.

    • Include a standard curve using a plasmid containing the HBV target sequence at known concentrations.

    • Also include no-template controls.

  • Real-time PCR:

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).

    • Acquire fluorescence data at the end of each extension step.

  • Data Analysis:

    • Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the standard concentrations.

    • Determine the concentration of HBV DNA in the unknown samples by interpolating their Cq values from the standard curve.

    • Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound relative to the "no drug" control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 5: Quantification of Secreted HBeAg by ELISA

Materials:

  • Collected cell culture supernatant

  • Commercial HBeAg ELISA kit

  • Microplate reader

Procedure:

  • ELISA Plate Preparation:

    • Follow the instructions provided with the commercial HBeAg ELISA kit. This typically involves adding standards, controls, and samples to a microplate pre-coated with anti-HBeAg antibodies.

  • Incubation:

    • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at 37°C).

  • Washing:

    • Wash the plate several times with the provided wash buffer to remove unbound components.

  • Detection:

    • Add a detection antibody (e.g., HRP-conjugated anti-HBeAg antibody) and incubate as directed.

    • Wash the plate again.

    • Add the substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with the provided stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the concentrations of the HBeAg standards.

    • Determine the concentration of HBeAg in the samples from the standard curve.

    • Calculate the percentage of inhibition of HBeAg secretion for each concentration of this compound and determine the EC50 value as described for the qPCR assay.

Protocol 6: Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the "no drug" control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration.

Conclusion

This compound is a highly potent inhibitor of HBV replication, acting through the modulation of capsid assembly. The HepAD38 and PHH cell lines are valuable in vitro models for characterizing the antiviral activity of this compound and similar compounds. The protocols provided herein offer a comprehensive guide for researchers to culture these cells and perform key assays to evaluate the efficacy and cytotoxicity of novel anti-HBV therapeutics.

References

Application Notes and Protocols for Combination Therapy Studies with GLP-26 and Entecavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the combination therapy of GLP-26, a novel hepatitis B virus (HBV) capsid assembly modulator, and entecavir (B133710), a potent nucleoside analog reverse transcriptase inhibitor. The synergistic antiviral activity of this combination holds promise for achieving a functional cure for chronic hepatitis B.

Introduction to this compound and Entecavir

This compound is a novel glyoxamide derivative that functions as an HBV capsid assembly modulator (CAM).[1] It exhibits potent anti-HBV activity in the low nanomolar range.[1] The mechanism of action involves the disruption of pre-genomic RNA (pgRNA) encapsidation, leading to the disassembly of nucleocapsids and a subsequent reduction in covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes.[1]

Entecavir is a well-established antiviral drug for the treatment of chronic HBV infection.[2] As a guanosine (B1672433) nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form.[3] Entecavir triphosphate competitively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative-strand DNA from the pgRNA template, and synthesis of the positive-strand DNA.[3]

The distinct mechanisms of action of this compound and entecavir provide a strong rationale for their use in combination therapy, targeting both the formation of new viral capsids and the replication of the viral genome.

Preclinical Data Summary

Preclinical studies have demonstrated a synergistic antiviral effect when this compound and entecavir are used in combination. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound and Combination with Entecavir

Compound/CombinationCell LineAssayEC50 / Combination Index (CI)Cytotoxicity (CC50)Selectivity Index (SI)
This compoundHepAD38HBV DNA Reduction0.003 µM[1]> 100 µM (HepG2)[1]> 33,333[1]
This compoundPrimary Human Hepatocytes (PHH)HBV DNA Reduction0.04 µM[1]Not ReportedNot Reported
This compoundHepAD38HBeAg Secretion Inhibition0.003 µM[1]Not ReportedNot Reported
This compound + EntecavirHepAD38HBV DNA ReductionCI = 0.6 (synergistic)[1]Not ReportedNot Reported

Note: A Combination Index (CI) < 1 indicates synergism.

Table 2: In Vivo Efficacy of this compound and Entecavir Combination Therapy in HBV-Infected Humanized Mice

Treatment GroupDurationChange in Serum HBV DNASustained Viral Response Post-Treatment
Vehicle Control10 weeks>1 log10 increase[1]Not Applicable
This compound (60 mg/kg/day)10 weeksNot explicitly quantifiedNot Reported
Entecavir (0.3 mg/kg/day)10 weeksNot explicitly quantifiedNot Reported
This compound + Entecavir10 weeksMean of -4 log10 reduction; 50% of mice with undetectable viremia[1]Sustained decrease in HBeAg and HBsAg for up to 12 weeks[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and synergy of this compound and entecavir combination therapy.

Cell Culture and Reagents
  • Cell Lines:

    • HepAD38: A stable human hepatoblastoma cell line that replicates HBV under the control of a tetracycline-off promoter. This is a widely used model for screening anti-HBV compounds.

    • Primary Human Hepatocytes (PHH): A more physiologically relevant model for studying HBV infection and antiviral responses.

  • Compounds:

    • This compound: Synthesize as previously described or obtain from a commercial supplier. Prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).

    • Entecavir: Obtain from a commercial supplier and prepare stock solutions in DMSO.

In Vitro Synergy Study Design

The checkerboard assay is a standard method to assess the synergistic, additive, or antagonistic effects of two drugs.

  • Cell Seeding: Seed HepAD38 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Drug Preparation: Prepare serial dilutions of this compound and entecavir, both individually and in combination, at a fixed ratio (e.g., based on their individual EC50 values). A 5:1 ratio of this compound to entecavir has been previously reported.[1]

  • Treatment: After cell attachment, remove the culture medium and add the medium containing the different concentrations of the drugs. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the drug-containing medium every 2-3 days.

  • Endpoint Analysis: After the incubation period, collect the cell culture supernatants for quantification of HBV DNA, HBeAg, and HBsAg. Perform a cell viability assay on the cell lysates.

  • Data Analysis: Calculate the EC50 for each drug alone and in combination. Use software like CalcuSyn to determine the Combination Index (CI).

Quantification of HBV DNA by qPCR

Protocol for HBV DNA from Cell Culture Supernatant:

  • Sample Preparation: Centrifuge the collected cell culture supernatant to remove cellular debris.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • qPCR: Perform quantitative PCR using primers and a probe specific for a conserved region of the HBV genome.

    • Primers and Probe: Use validated primer-probe sets for HBV DNA quantification.

    • Standard Curve: Generate a standard curve using a plasmid containing the HBV target sequence at known concentrations.

    • Reaction Conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.

  • Data Analysis: Quantify the HBV DNA copies in each sample by comparing the Ct values to the standard curve.

Quantification of HBeAg and HBsAg by ELISA

Protocol:

  • Kit Selection: Use commercially available ELISA kits for the quantification of HBeAg and HBsAg.

  • Sample Preparation: Dilute the cell culture supernatants as required based on the kit's sensitivity and the expected antigen levels.

  • ELISA Procedure: Follow the manufacturer's protocol for the ELISA, which typically involves:

    • Coating the plate with capture antibody.

    • Adding standards, controls, and samples.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of HBeAg and HBsAg in the samples based on the standard curve generated from the known standards.

Quantification of Intracellular HBV cccDNA

Protocol:

  • Cell Lysis and DNA Extraction:

    • Harvest the cells and perform a modified Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA.

    • Alternatively, use a commercial kit specifically designed for cccDNA extraction.

  • Exonuclease Treatment: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular DNA, leaving the cccDNA intact.[4]

  • qPCR: Perform qPCR using primers that specifically amplify the cccDNA.

    • Primers: Design primers that span the gap region of the relaxed circular DNA to ensure specific amplification of the covalently closed circular form.

    • Standard Curve: Use a cccDNA-specific plasmid standard for absolute quantification.

  • Data Normalization: Normalize the cccDNA copy number to the cell number, which can be determined by quantifying a single-copy host gene (e.g., β-globin) from the same DNA sample.

Cell Viability Assay (MTS Assay)

Protocol:

  • Reagent Preparation: Prepare the MTS reagent solution according to the manufacturer's instructions. This typically involves combining the MTS and phenazine (B1670421) ethosulfate (PES) solutions.

  • Assay Procedure:

    • After collecting the supernatant for viral marker analysis, add the prepared MTS reagent to each well of the 96-well plate.

    • Incubate the plate at 37°C for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

HBV Capsid Assembly Assay (Native Agarose (B213101) Gel Electrophoresis)

Protocol:

  • Cell Lysis: Lyse the treated cells in a non-denaturing lysis buffer.

  • Clarification: Centrifuge the lysates to remove cell debris.

  • Native Agarose Gel Electrophoresis:

    • Load the clarified lysates onto a 1% native agarose gel.

    • Perform electrophoresis to separate the intact capsids.

  • Western Blotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific for the HBV core protein (HBcAg).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Analyze the migration pattern of the capsids. This compound is expected to cause the formation of aberrant or aggregated capsid structures, which may migrate differently than the correctly assembled capsids in the control samples.[5]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription pgRNA & mRNAs Translation 6. Translation Transcription->Translation Encapsidation 7. Encapsidation Translation->Encapsidation Core & Polymerase Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription pgRNA packaging Assembly_Release 9. Assembly & Release Reverse_Transcription->Assembly_Release rcDNA-containing capsid Virion_out HBV Virion Assembly_Release->Virion_out New Virions Entecavir Entecavir Entecavir->Reverse_Transcription GLP26 This compound GLP26->Encapsidation Virion HBV Virion Virion->Entry

Caption: HBV replication cycle with points of intervention for this compound and entecavir.

Synergy_Workflow cluster_supernatant Supernatant cluster_cells Cells start Start: Seed Cells prepare_drugs Prepare Serial Dilutions (this compound, Entecavir, Combination) start->prepare_drugs treat_cells Treat Cells prepare_drugs->treat_cells incubation Incubate (e.g., 6-9 days) with medium changes treat_cells->incubation harvest Harvest Supernatant & Lyse Cells incubation->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis cell_analysis Cell Lysate Analysis harvest->cell_analysis hbv_dna HBV DNA (qPCR) supernatant_analysis->hbv_dna hbeag HBeAg (ELISA) supernatant_analysis->hbeag hbsag HBsAg (ELISA) supernatant_analysis->hbsag viability Cell Viability (MTS) cell_analysis->viability cccdna cccDNA (qPCR) cell_analysis->cccdna capsid Capsid Assembly (Native Gel) cell_analysis->capsid data_analysis Data Analysis (EC50, Combination Index) end End: Synergy Assessment data_analysis->end hbv_dna->data_analysis hbeag->data_analysis hbsag->data_analysis viability->data_analysis

Caption: Experimental workflow for in vitro synergy studies.

Logical_Relationship cluster_drugs Therapeutic Agents cluster_mechanisms Viral Targets cluster_outcomes Antiviral Outcomes glp26 This compound (Capsid Assembly Modulator) capsid_assembly HBV Capsid Assembly glp26->capsid_assembly entecavir Entecavir (Reverse Transcriptase Inhibitor) reverse_transcription HBV DNA Synthesis entecavir->reverse_transcription reduced_pgRNA Reduced pgRNA Encapsidation capsid_assembly->reduced_pgRNA reduced_dna Reduced Viral DNA Production reverse_transcription->reduced_dna reduced_cccDNA Reduced cccDNA Pool reduced_pgRNA->reduced_cccDNA reduced_virions Reduced New Virion Formation reduced_pgRNA->reduced_virions reduced_dna->reduced_cccDNA reduced_dna->reduced_virions synergy Synergistic Antiviral Effect reduced_cccDNA->synergy reduced_virions->synergy

Caption: Logical relationship of the dual-mechanism of action leading to synergy.

References

Application Notes: Visualizing the Impact of GLP-26 on Hepatitis B Virus Capsid Integrity using Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver disease, including cirrhosis and hepatocellular carcinoma. A key target for novel antiviral therapies is the viral capsid, a protein shell essential for multiple stages of the viral lifecycle, including genome encapsidation, reverse transcription, and intracellular trafficking. Capsid Assembly Modulators (CAMs) are a promising class of direct-acting antivirals that interfere with the proper formation of the viral capsid. GLP-26 is a novel glyoxamide derivative identified as a potent CAM.[1][2][3] This document provides detailed protocols for utilizing electron microscopy to visualize and quantify the morphological effects of this compound on HBV capsids.

Mechanism of Action of this compound

This compound is a capsid assembly modulator that disrupts the normal assembly of the HBV nucleocapsid.[1][2] It binds to the HBV core protein (HBc) and induces the formation of aberrant, non-functional capsid structures.[4][5] This activity leads to the potent inhibition of viral DNA replication, reduced secretion of HBV e antigen (HBeAg), and a decrease in covalently closed circular DNA (cccDNA) amplification in vitro.[1][2][3] Electron microscopy studies have been pivotal in demonstrating that this compound treatment results in clusters of small and misshapen viral particles, in contrast to the regular icosahedral structure of normal HBV capsids.[1][6] This direct visualization of this compound's effect on capsid morphology provides critical evidence of its mechanism of action.

Quantitative Analysis of this compound Antiviral Activity

The antiviral potency of this compound has been demonstrated in various in vitro and in vivo models. The following table summarizes key quantitative data on its efficacy.

ParameterValueCell/Animal ModelReference
EC50 (Anti-HBV Activity) 3 nMIn vitro[4]
ccDNA Amplification Reduction > 1 logIn vitro[1][2]
Oral Bioavailability 34%Cynomolgus Monkeys[4][7]
HBV DNA Reduction (with Entecavir) 4.6-foldHumanized Mice[7]
Sustained Antiviral Response Post-Treatment (with Entecavir) Up to 12 weeksHumanized Mice[1][3]

Experimental Workflow for Visualizing this compound's Effect on HBV Capsids

The following diagram outlines the general workflow for preparing and analyzing HBV capsids treated with this compound using transmission electron microscopy.

G cluster_0 Protein Preparation cluster_1 In Vitro Capsid Assembly cluster_2 Post-Assembly Treatment cluster_3 Electron Microscopy cluster_4 Data Analysis p1 Expression and Purification of recombinant HBV Cp149 dimers a1 Incubate Cp149 dimers with This compound or vehicle control p1->a1 Pre-assembly assessment pa1 Assemble normal HBV capsids p1->pa1 Post-assembly assessment a2 Initiate capsid assembly (e.g., by adding salt) a1->a2 em1 Adsorb sample onto TEM grid a2->em1 pa2 Incubate pre-formed capsids with this compound pa1->pa2 pa2->em1 em2 Negative staining (e.g., with uranyl formate) em1->em2 em3 Image acquisition with TEM em2->em3 da1 Qualitative assessment of capsid morphology em3->da1 da2 Quantitative analysis of particle size and shape em3->da2

Figure 1. Experimental workflow for TEM analysis of this compound's effect on HBV capsids.

Detailed Protocols

The following are detailed protocols for the key experiments involved in visualizing the effect of this compound on HBV capsids.

Protocol 1: Purification of Recombinant HBV Core Protein (Cp149) Dimers

This protocol describes the expression and purification of the assembly-competent N-terminal domain of the HBV core protein (amino acids 1-149).

Materials:

  • E. coli expression system with a plasmid encoding Cp149

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT)

  • Ammonium (B1175870) sulfate (B86663)

  • Resuspension buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 2 mM DTT, pH 9.0)

  • Size-exclusion chromatography column (e.g., Sephacryl S300)

  • Anion-exchange chromatography column (e.g., Hi-Trap Q)

  • Storage buffer (e.g., 50 mM sodium bicarbonate pH 9.5, 1 mM DTT)

Procedure:

  • Expression: Induce the expression of Cp149 in E. coli according to standard protocols.

  • Lysis: Harvest the cells and resuspend them in lysis buffer. Lyse the cells by sonication or using an emulsifier.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Ammonium Sulfate Precipitation: Precipitate the protein from the supernatant by adding ammonium sulfate to 20% saturation. Incubate for 1 hour and then centrifuge to pellet the protein.

  • Resuspension: Resuspend the pellet in resuspension buffer.

  • Size-Exclusion Chromatography: Load the resuspended protein onto a size-exclusion chromatography column to separate proteins by size. Collect fractions corresponding to the Cp149 dimer.

  • Anion-Exchange Chromatography: Pool the dimer-containing fractions and load them onto an anion-exchange column. Elute the protein using a salt gradient.

  • Buffer Exchange: Exchange the purified Cp149 dimers into the final storage buffer.

  • Quantification and Storage: Determine the protein concentration and store at -80°C.

Protocol 2: In Vitro HBV Capsid Assembly Assay

This protocol describes the assembly of HBV capsids from purified Cp149 dimers in the presence or absence of this compound.

Materials:

  • Purified Cp149 dimers

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Assembly buffer (e.g., 50 mM HEPES pH 7.5, 2 mM DTT)

  • High salt solution (e.g., 5 M NaCl)

Procedure:

  • Pre-assembly Incubation:

    • In separate microcentrifuge tubes, dilute Cp149 dimers to the desired concentration (e.g., 5-25 µM) in assembly buffer.

    • Add this compound to the treatment tube to the desired final concentration (e.g., 25 µM).

    • Add an equivalent volume of DMSO to the control tube.

    • Incubate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiation of Assembly:

    • Initiate capsid assembly by adding the high salt solution to a final concentration that promotes assembly (e.g., 150-500 mM NaCl).

    • Incubate at room temperature for a defined period (e.g., 1-24 hours) to allow for capsid formation.

  • Post-assembly Treatment (Alternative Protocol):

    • First, assemble capsids by adding the high salt solution to the Cp149 dimers and incubating as described above.

    • Then, add this compound or vehicle control to the pre-formed capsids and incubate for a further period.

  • Preparation for Electron Microscopy: The resulting samples are now ready for negative staining and TEM analysis.

Protocol 3: Negative Staining for Transmission Electron Microscopy (TEM)

This protocol describes the preparation of HBV capsid samples for visualization by TEM.

Materials:

  • Assembled capsid samples from Protocol 2

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 1-2% uranyl formate (B1220265) or uranyl acetate (B1210297) in water)

  • Filter paper

  • Forceps

Procedure:

  • Grid Preparation: Place a TEM grid, carbon side up, on a clean, hydrophobic surface.

  • Sample Adsorption: Apply a small drop (e.g., 5 µL) of the capsid sample onto the grid and allow it to adsorb for 1-3 minutes.

  • Blotting: Using filter paper, carefully blot away the excess liquid from the edge of the grid.

  • Washing (Optional): Briefly float the grid on a drop of deionized water to wash away buffer salts, then blot dry.

  • Staining:

    • Place a drop of the negative stain solution on a clean surface.

    • Float the grid, sample side down, on the drop of stain for 30-60 seconds.

    • Blot away the excess stain with filter paper.

  • Drying: Allow the grid to air dry completely before inserting it into the electron microscope.

  • Imaging: Observe the samples using a transmission electron microscope at an appropriate magnification.

HBV Life Cycle and the Role of Capsid Assembly Modulators

The following diagram illustrates the HBV life cycle and highlights the step targeted by capsid assembly modulators like this compound.

HBV_Lifecycle cluster_Cell Hepatocyte cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cccDNA cccDNA pgRNA_transcription pgRNA Transcription cccDNA->pgRNA_transcription Transcription pgRNA_export pgRNA Export pgRNA_transcription->pgRNA_export Entry Virus Entry Uncoating Uncoating Entry->Uncoating rcDNA_transport rcDNA Transport to Nucleus Uncoating->rcDNA_transport rcDNA_transport->cccDNA Translation Translation of Viral Proteins pgRNA_export->Translation Encapsidation Encapsidation of pgRNA and Polymerase pgRNA_export->Encapsidation Capsid_Assembly Capsid Assembly Translation->Capsid_Assembly Reverse_Transcription Reverse Transcription (rcDNA synthesis) Encapsidation->Reverse_Transcription Reverse_Transcription->rcDNA_transport Recycling Pathway Virion_Secretion Virion Maturation and Secretion Reverse_Transcription->Virion_Secretion Capsid_Assembly->Encapsidation GLP26 This compound (Capsid Assembly Modulator) GLP26->Capsid_Assembly Inhibits/ Misdirects

Figure 2. HBV life cycle and the inhibitory action of this compound.

Conclusion

The use of electron microscopy is an indispensable tool for characterizing the mechanism of action of novel HBV capsid assembly modulators like this compound. The protocols outlined in this document provide a framework for researchers to directly visualize and assess the impact of such compounds on the structural integrity of HBV capsids. This information is crucial for the preclinical development and optimization of new therapeutic strategies aimed at curing chronic hepatitis B.

References

Application Note: Characterizing the Interaction of GLP-26 with HBV Core Protein Using a Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and effective biophysical technique used to measure the thermal stability of a protein.[1][2][3] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye, such as SYPRO Orange, which preferentially binds to exposed hydrophobic regions of the denatured protein.[4][5][6] As the temperature increases, the protein unfolds, exposing its hydrophobic core, which leads to a significant increase in fluorescence.[7] The temperature at which half of the protein population is unfolded is defined as the melting temperature (Tm), a key indicator of the protein's stability.[6][8]

The Hepatitis B Virus (HBV) core protein (HBc) is a critical component of the viral lifecycle, as it self-assembles to form the capsid that protects the viral genome.[9][10] This assembly process is a prime target for antiviral therapies. GLP-26 is a potent Capsid Assembly Modulator (CAM) that has been shown to disrupt the normal assembly of the HBV capsid, inhibit viral replication, and reduce cccDNA levels.[11][12][13] By binding to the core protein, CAMs can alter its stability.

This application note provides a detailed protocol for using a thermal shift assay to characterize the stabilizing effect of this compound on the HBV core protein. The binding of a ligand like this compound typically increases the thermal stability of its target protein, resulting in a positive shift in the melting temperature (ΔTm).[1][7] Measuring this shift provides a quantitative method to confirm target engagement and screen for potent stabilizers.

Materials and Reagents

1.1 Equipment

  • Real-Time PCR (qPCR) instrument with melt curve capability (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)[1][4]

  • 96-well or 384-well PCR plates (white or opaque plates are recommended to minimize background)[1][5]

  • Optical adhesive seals for PCR plates

  • Multichannel pipette

  • Plate centrifuge

  • Standard laboratory pipettes and sterile tips

1.2 Reagents

  • Purified HBV Core Protein (Cp183): Recombinantly expressed and purified. Should be of >90% purity and stored in a minimal buffer that supports its stability.

  • This compound: Prepared as a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).

  • SYPRO Orange Protein Gel Stain: 5000x concentrate in DMSO (e.g., Invitrogen S6650).

  • Assay Buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl. Note: HBV core protein stability is sensitive to pH and ionic strength; this buffer may require optimization.[14][15]

  • DMSO: Anhydrous, molecular biology grade.

  • Nuclease-free water.

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 25 µL. All experiments should be performed in triplicate to ensure reproducibility.[4]

2.1 Reagent Preparation

  • HBV Core Protein Working Stock: Dilute the purified HBV core protein stock to a concentration of 8 µM (2x final concentration) in Assay Buffer. A final concentration of 4 µM in the assay is a good starting point.[5]

  • This compound Serial Dilutions: Prepare a series of this compound dilutions from the 10 mM stock using 100% DMSO. This will allow for the creation of a dose-response curve.

  • SYPRO Orange Working Stock (200x): Carefully dilute the 5000x SYPRO Orange stock 1:25 in nuclease-free water to create a 200x working solution. Prepare this solution fresh and protect it from light. Note: The dye is supplied in DMSO, so this dilution will be in an aqueous environment. An alternative is to dilute the 5000x stock into DMSO to make an intermediate stock.[5]

  • Assay Master Mix: Prepare a master mix containing the HBV core protein and SYPRO Orange dye. For each 25 µL reaction, the master mix will contain:

    • 12.5 µL of 8 µM HBV Core Protein (for a 4 µM final concentration)

    • 1.25 µL of 200x SYPRO Orange (for a 10x final concentration)

    • Add Assay Buffer to bring the volume to 24.5 µL per well. This leaves 0.5 µL for the compound addition.

2.2 Assay Plate Setup

  • Dispense Master Mix: Aliquot 24.5 µL of the Assay Master Mix into the required wells of the 96-well PCR plate.

  • Add Compound: Add 0.5 µL of the this compound serial dilutions to the appropriate wells. This will result in a final DMSO concentration of 2% in these wells.

  • Prepare Controls:

    • Positive Control (No Ligand): Add 0.5 µL of 100% DMSO to at least three wells containing the Assay Master Mix. This serves as the baseline Tm for the protein.

    • Negative Control (No Protein): Prepare wells with 24.5 µL of a mix containing only Assay Buffer and SYPRO Orange, plus 0.5 µL of 100% DMSO. This control checks for background fluorescence.

  • Seal and Spin: Seal the plate firmly with an optical adhesive seal. Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to collect the contents at the bottom of the wells.

2.3 Instrumentation and Data Acquisition

  • Program the qPCR Instrument:

    • Set the instrument to collect fluorescence data using the appropriate channel for SYPRO Orange (e.g., ROX or a custom channel with excitation at ~470 nm and emission at ~570 nm).[6][16]

    • Program a thermal melt protocol:

      • Hold for 1 minute at 25°C.

      • Ramp the temperature from 25°C to 95°C.

      • Set the ramp rate to 0.5°C/minute or 1°C/minute.[5][6]

      • Set data acquisition to occur at every temperature increment.

  • Run the Assay: Place the plate in the qPCR instrument and begin the run.

Data Analysis and Presentation

3.1 Data Analysis

  • Generate Melt Curves: Plot the fluorescence intensity as a function of temperature for each well. A successful assay will yield a sigmoidal curve.[5]

  • Determine Melting Temperature (Tm): The Tm is the inflection point of the sigmoidal curve. This can be determined using the analysis software provided with the qPCR instrument, which typically fits the data to a Boltzmann equation or calculates the peak of the negative first derivative (-dF/dT).[17]

  • Calculate Thermal Shift (ΔTm): The thermal shift is the change in the melting temperature of the protein upon ligand binding. Calculate ΔTm for each this compound concentration using the following formula:

    • ΔTm = Tm (Protein + this compound) - Tm (Protein + DMSO)

3.2 Data Presentation Summarize the quantitative results in a clear and structured table.

This compound Conc. (µM)Tm Rep 1 (°C)Tm Rep 2 (°C)Tm Rep 3 (°C)Average Tm (°C)Std. Dev.ΔTm (°C)
0 (DMSO Control)86.887.086.686.80.200.0
0.188.288.588.388.30.15+1.5
190.190.490.290.20.15+3.4
1092.592.392.692.50.15+5.7
10093.193.493.393.30.15+6.5

Note: Tm values are hypothetical and based on published data for HBV core protein stability for illustrative purposes.[14]

Visualization of Experimental Workflow

Thermal_Shift_Assay_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Stocks: - HBV Core Protein (2x) - this compound Dilutions - SYPRO Orange (200x) MasterMix Create Assay Master Mix: Protein + Dye + Buffer Reagents->MasterMix Plate Aliquot Master Mix into 96-well Plate MasterMix->Plate Add_Cmpd Add this compound & DMSO Controls Plate->Add_Cmpd Seal_Spin Seal and Centrifuge Plate Add_Cmpd->Seal_Spin qPCR Run Thermal Melt Protocol in qPCR Instrument (25°C to 95°C) Seal_Spin->qPCR Melt_Curve Generate Melt Curves (Fluorescence vs. Temp) qPCR->Melt_Curve Calc_Tm Calculate Tm (Boltzmann Fit / 1st Derivative) Melt_Curve->Calc_Tm Calc_DeltaTm Calculate ΔTm vs. Control Calc_Tm->Calc_DeltaTm

Caption: Workflow for the thermal shift assay of HBV core protein with this compound.

Troubleshooting and Considerations

  • High Initial Fluorescence: May indicate that the protein is partially unfolded or aggregated at the start. Consider optimizing the buffer conditions (pH, salt) or checking protein quality.[1]

  • Low Signal or No Transition: The protein concentration may be too low, or the protein may be extremely stable with a Tm > 95°C. Try increasing the protein concentration.

  • Compound Interference: Some compounds can fluoresce or quench the dye. Always run a control with the compound and dye in buffer without the protein to check for interference.

  • DMSO Concentration: Ensure the final DMSO concentration is identical in all wells (including the "no ligand" control) to avoid artifacts, as DMSO can affect protein stability.[1]

  • Protein Stability: The assembly and stability of the HBV core protein are highly dependent on concentration and buffer conditions.[9][18] The protocol provided is a starting point, and optimization may be required for specific constructs or buffer systems.

References

Application Notes: Tracking GLP-26's Impact on HBV Core Protein Localization Using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a global health concern, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HBV core protein (HBc) is a crucial multifunctional protein in the viral life cycle. It forms the viral capsid, participates in reverse transcription, and is involved in the transport of the viral genome to the nucleus of infected hepatocytes. The subcellular localization of the HBV core protein is therefore a critical indicator of the stage of viral replication and a potential target for therapeutic intervention.

GLP-26 is a novel, potent capsid assembly modulator (CAM) that has demonstrated significant antiviral activity against HBV.[1] It functions by binding to HBV core protein dimers, inducing the formation of aberrant, non-functional capsids. This misdirection of capsid assembly is hypothesized to disrupt the normal trafficking of the core protein, particularly its transport into the nucleus, which is essential for the formation of covalently closed circular DNA (cccDNA), the hallmark of chronic HBV infection.

Confocal microscopy is a powerful technique for visualizing the subcellular localization of proteins with high resolution. By employing immunofluorescence staining, researchers can specifically label the HBV core protein and visualize its distribution within the cell in response to treatment with compounds like this compound. This application note provides a detailed protocol for using confocal microscopy to track and quantify the impact of this compound on the localization of HBV core protein in the HepAD38 cell line, a widely used in vitro model for studying HBV replication.

Principle

This protocol utilizes indirect immunofluorescence to detect the HBV core protein in HepAD38 cells. Cells are cultured, treated with this compound, and then fixed and permeabilized to allow antibody access to intracellular antigens. A primary antibody specific to the HBV core protein is introduced, followed by a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488), which emits a green signal upon excitation. The cell nuclei are counterstained with DAPI, which fluoresces blue. A confocal microscope is then used to acquire high-resolution images of the fluorescently labeled cells. The resulting images can be analyzed to determine the subcellular localization of the HBV core protein and to quantify the shift from nuclear and cytoplasmic distribution to a predominantly cytoplasmic localization following this compound treatment.

Data Presentation

The effect of this compound on the subcellular localization of HBV core protein can be quantified and summarized for clear comparison.

TreatmentPredominant Localization of HBV Core ProteinPercentage of Cells with Predominantly Cytoplasmic Staining
Vehicle (DMSO)Nuclear and Cytoplasmic~50%
This compound (1µM)Exclusively Cytoplasmic>95%

Table 1: Quantitative summary of the effect of this compound on HBV core protein localization in HepAD38 cells after 24 hours of treatment. Data is based on findings reported in "Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice"[1].

Experimental Protocols

Materials and Reagents
  • HepAD38 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tetracycline (B611298)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-HBV core protein antibody

  • Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Collagen-coated glass coverslips or imaging-grade multi-well plates

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Confocal Microscopy & Analysis A Seed HepAD38 cells on collagen-coated coverslips B Culture cells and induce HBV replication (remove tetracycline) A->B C Treat cells with this compound or vehicle (DMSO) for 24 hours B->C D Fix cells with 4% PFA C->D E Permeabilize cells with 0.2% Triton X-100 D->E F Block non-specific binding E->F G Incubate with primary anti-HBV core antibody F->G H Incubate with Alexa Fluor 488-conjugated secondary antibody G->H I Counterstain nuclei with DAPI H->I J Mount coverslips I->J K Image acquisition using a confocal microscope J->K L Image analysis and quantification of protein localization K->L

Figure 1: Experimental workflow for tracking HBV core protein localization.
Detailed Methodologies

1. Cell Culture and Treatment

  • Cell Seeding: Seed HepAD38 cells onto collagen-coated glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and tetracycline at 37°C in a 5% CO2 incubator.

  • Induction of HBV Replication: To induce HBV replication, remove the tetracycline-containing medium, wash the cells with PBS, and replace it with fresh tetracycline-free medium. Culture for 48 hours.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM). Treat the cells with the this compound containing medium or a vehicle control (DMSO at the same final concentration) for 24 hours.

2. Immunofluorescence Staining

  • Fixation: After treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the rabbit anti-HBV core protein antibody in Blocking Buffer (e.g., 1:500 dilution). Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: The next day, wash the cells three times with PBS. Dilute the Alexa Fluor 488-conjugated goat anti-rabbit secondary antibody in Blocking Buffer (e.g., 1:1000 dilution). Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining: Wash the cells three times with PBS. Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

3. Confocal Microscopy and Image Analysis

  • Microscope Setup: Use a confocal laser scanning microscope equipped with appropriate lasers and filters for detecting DAPI and Alexa Fluor 488.

    • DAPI: Excite with a 405 nm laser and collect emission between 425-475 nm.

    • Alexa Fluor 488: Excite with a 488 nm laser and collect emission between 500-550 nm.

  • Image Acquisition:

    • Use a 60x or 63x oil immersion objective for high-resolution imaging.

    • Set the pinhole to 1 Airy unit to ensure optimal confocality.

    • Adjust laser power and detector gain to obtain a good signal-to-noise ratio while avoiding saturation.

    • Acquire images sequentially for each channel to prevent bleed-through.

    • Capture multiple fields of view for each condition to ensure representative data.

  • Image Analysis and Quantification:

    • Use image analysis software such as ImageJ/Fiji to quantify the subcellular localization of the HBV core protein.

    • Method 1: Cell Counting: Manually or semi-automatically count the number of cells exhibiting predominantly cytoplasmic staining versus those with both nuclear and cytoplasmic staining for each treatment condition. Express the results as a percentage.

    • Method 2: Intensity Ratio Measurement:

      • Use the DAPI channel to define the nuclear region of interest (ROI).

      • Define the cytoplasmic ROI by creating a larger ROI around the cell and subtracting the nuclear ROI.

      • Measure the mean fluorescence intensity of the Alexa Fluor 488 signal in both the nuclear and cytoplasmic ROIs for a significant number of cells.

      • Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell.

      • Compare the average ratios between the vehicle-treated and this compound-treated groups.

Mechanism of Action of this compound

mechanism_of_action cluster_normal Normal HBV Capsid Assembly cluster_glp26 Action of this compound A HBV Core Protein Dimers B Self-assembly into Icosahedral Capsids A->B F This compound binds to Core Protein Dimers A->F C Encapsidation of pgRNA and Polymerase B->C H Disruption of Normal Capsid Assembly B->H D Nuclear Import of Capsids C->D E cccDNA Formation in the Nucleus D->E I Inhibition of Nuclear Import D->I G Formation of Aberrant, Non-functional Capsids F->G G->H H->I J Accumulation of Core Protein in the Cytoplasm I->J

Figure 2: this compound's mechanism of action on HBV capsid assembly.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inefficient primary antibody bindingOptimize primary antibody concentration and incubation time.
Low expression of HBV core proteinEnsure proper induction of HBV replication in HepAD38 cells.
PhotobleachingReduce laser power and exposure time during image acquisition. Use an antifade mounting medium.
High background Incomplete blockingIncrease blocking time or try a different blocking agent.
Non-specific secondary antibody bindingPerform a secondary antibody-only control. Ensure adequate washing steps.
AutofluorescenceUse a different fixative or include a quenching step (e.g., with sodium borohydride).
Poor image quality Incorrect microscope settingsOptimize pinhole size, laser power, and detector gain.
Sample is not in focusEnsure proper focusing, especially when using an oil immersion objective.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize confocal microscopy to investigate the impact of this compound on the subcellular localization of HBV core protein. By quantifying the shift of the core protein to the cytoplasm, these methods can provide valuable insights into the mechanism of action of this compound and other capsid assembly modulators, aiding in the development of novel antiviral therapies for chronic hepatitis B.

References

Application Note: Methodology for Pharmacokinetic Analysis of GLP-26

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-2 (GLP-2) is a peptide hormone that plays a crucial role in intestinal growth and function.[1][2] Analogs of GLP-2, such as the hypothetical molecule GLP-26, are being developed for therapeutic applications like short bowel syndrome.[3][4] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for its successful development.[5] This document outlines detailed protocols for conducting in vivo pharmacokinetic studies of this compound, quantifying its concentration in plasma, and analyzing the resulting data. The methodologies described are based on established practices for therapeutic peptides and can be adapted to the specific characteristics of this compound.[5][6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol describes the determination of the this compound concentration-time profile in plasma following administration to a rodent model.

Materials:

  • Test animals (e.g., male Sprague-Dawley rats, 250-300g)

  • This compound solution in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline)

  • Syringes for intravenous (IV) or subcutaneous (SC) administration

  • Blood collection tubes containing K2EDTA and a dipeptidyl peptidase-IV (DPP-4) inhibitor to prevent degradation of this compound.[3]

  • Centrifuge capable of refrigeration

  • -80°C freezer for sample storage

Procedure:

  • Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer a single dose of this compound via the desired route (e.g., 1 mg/kg IV bolus via the tail vein or 5 mg/kg SC injection).

  • Blood Collection: Collect blood samples (approximately 200 µL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points.[5] A typical sampling schedule for an IV dose would be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.[3][5]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[5]

  • Sample Storage: Transfer the plasma supernatant to new, labeled cryovials and store them at -80°C until bioanalysis.[5][7]

Protocol 2: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for quantifying peptides due to its high selectivity and sensitivity.[8][9]

Materials:

  • Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060) coupled with a high-performance liquid chromatography system (e.g., Nexera X2).[9][10]

  • C18 analytical column

  • Mobile phases: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[9]

  • Solid-phase extraction (SPE) cartridges for sample clean-up.[9][11]

  • This compound analytical standard and a suitable internal standard.

Procedure:

  • Sample Preparation (SPE):

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding cold acetone (B3395972) or by acidification.[9][11]

    • Centrifuge to pellet the precipitated proteins.

    • Load the supernatant onto an equilibrated SPE column.

    • Wash the column to remove interfering substances.

    • Elute this compound with an appropriate elution buffer.[8]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate this compound from other components on the C18 column using a gradient elution with mobile phases A and B.

    • Detect and quantify this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the analytical standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the standard curve.

Protocol 3: Quantification of this compound by ELISA

An enzyme-linked immunosorbent assay (ELISA) is an alternative method for quantification, relying on specific antibody-antigen interactions.[7]

Materials:

  • 96-well microtiter plates

  • This compound-specific capture and detection antibodies

  • Blocking buffer (e.g., 3% BSA in PBST).[12]

  • Wash buffer (e.g., PBST).[12]

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB).[13]

  • Stop solution (e.g., 2 N HCl).[13]

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in carbonate buffer and incubate overnight at 4°C.[12][14]

  • Washing & Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at 37°C.[12][14]

  • Sample Incubation: Add plasma samples and this compound standards to the wells and incubate for 1-2 hours at 37°C.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate. Add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 30 minutes.

  • Substrate Reaction: Wash the plate. Add the substrate solution and incubate in the dark until color develops (typically 10-15 minutes).[13]

  • Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.[13]

  • Quantification: Generate a standard curve and determine the sample concentrations as described for the LC-MS/MS method.

Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[15] Key parameters are summarized in a table for clear comparison.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Dose

ParameterUnitsIV Dose (1 mg/kg)SC Dose (5 mg/kg)
Cmax (Maximum Concentration)ng/mL1500450
Tmax (Time to Cmax)h0.084.0
AUC(0-t) (Area Under the Curve)ngh/mL32005800
AUC(0-inf) (AUC to Infinity)ngh/mL32506100
(Half-life)h2.58.0
CL (Clearance)mL/h/kg307-
Vd (Volume of Distribution)L/kg1.1-
F% (Bioavailability)%-75

Data presented are hypothetical and for illustrative purposes only.

Visualizations

Diagrams are essential for visualizing complex processes. Below are representations of the experimental workflow and the GLP-2 signaling pathway.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Dosing Animal Dosing (IV or SC) Collection Serial Blood Collection Dosing->Collection Time Points Processing Plasma Processing Collection->Processing Centrifugation Quant Quantification (LC-MS/MS or ELISA) Processing->Quant Store at -80C PK_Analysis PK Data Analysis Quant->PK_Analysis Conc. vs Time Data Report Parameter Reporting PK_Analysis->Report Cmax, AUC, t½

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

G GLP26 This compound GLP2R GLP-2 Receptor (GLP2R) GLP26->GLP2R Binds Gs Gs Protein GLP2R->Gs Activates PI3K PI3K-Akt Pathway GLP2R->PI3K Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates Effects Cellular Effects (Proliferation, Anti-apoptosis) PKA->Effects PI3K->Effects ERK->Effects

Caption: Simplified signaling pathway of the GLP-2 receptor.[16][17][18]

References

Application Note: In Vitro Assay for Determining the EC50 of GLP-26 Against Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B virus (HBV) infection is a major global health issue, with an estimated 250 million people living with chronic infection. The persistence of HBV is primarily due to the formation of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[1] Current therapies, such as nucleoside analogs and interferons, rarely lead to a functional cure as they do not efficiently eliminate cccDNA.[2] This necessitates the development of novel therapeutic agents that target different steps of the HBV replication cycle.[2]

Capsid assembly modulators (CAMs) are a promising class of antiviral agents that target the HBV core protein, which is essential for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking.[1][3][4] GLP-26 is a novel, non-toxic glyoxamide derivative that functions as a potent HBV CAM.[1][2] It exhibits anti-HBV activity in the low nanomolar range by altering nucleocapsid assembly, which in turn prevents viral DNA replication and reduces cccDNA amplification.[1][2]

This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound against HBV in an in vitro cell culture system. The protocol utilizes the HBV-producing HepG2.2.15 cell line and quantifies the reduction in extracellular HBV DNA via quantitative PCR (qPCR). Additionally, a parallel cytotoxicity assay is described to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI), a critical measure of a compound's therapeutic window.[5]

Mechanism of Action of this compound

This compound targets the HBV core protein (HBcAg), a key structural component that assembles to form the viral capsid.[3] By binding to the core protein, this compound disrupts the normal process of capsid assembly.[4][6] This interference leads to the formation of aberrant, non-functional capsid particles that are unable to properly encapsidate the pregenomic RNA (pgRNA).[4][6] This disruption of a critical early step in the replication cycle effectively halts the subsequent synthesis of viral DNA and prevents the replenishment of the cccDNA pool in the nucleus, thereby potently inhibiting the production of new infectious virions.[1][2][3]

cluster_0 Normal HBV Replication Cycle cluster_1 Inhibition by this compound HBcAg HBcAg Dimers Assembly Correct Capsid Assembly HBcAg->Assembly Aberrant Aberrant Capsid Assembly HBcAg->Aberrant pgRNA pgRNA + Viral Polymerase Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Assembly->Encapsidation rcDNA rcDNA Synthesis Encapsidation->rcDNA Virion New Virion Release / cccDNA Pool rcDNA->Virion GLP26 This compound GLP26->HBcAg Binds to Inhibition Replication Blocked Aberrant->Inhibition cluster_workflow Experimental Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis start Seed HepG2.2.15 Cells in 96-Well Plates treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 6-9 Days (Replace Media Every 3 Days) treat->incubate supernatant Collect Supernatant incubate->supernatant mtt Perform MTT Assay on Cells dna_extract Extract Viral DNA supernatant->dna_extract mtt_read Read Absorbance (570 nm) mtt->mtt_read qpcr Quantify HBV DNA (qPCR) dna_extract->qpcr calc Calculate EC50, CC50, and SI qpcr->calc mtt_read->calc cluster_data Data Input cluster_processing Data Processing cluster_curvefit Curve Fitting cluster_final Final Calculation qPCR_Data Raw qPCR Data (Ct Values) Inhibition Calculate % Inhibition vs. Vehicle Control qPCR_Data->Inhibition MTT_Data Raw Absorbance Data (OD570) Viability Calculate % Viability vs. Vehicle Control MTT_Data->Viability EC50 Non-linear Regression (Dose-Response) Determine EC50 Inhibition->EC50 CC50 Non-linear Regression (Dose-Response) Determine CC50 Viability->CC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 EC50->SI CC50->SI

References

Application Notes and Protocols for Assessing GLP-26 Cytotoxicity in Hepatoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-26 is a novel small molecule identified as a Hepatitis B Virus (HBV) capsid assembly modulator.[1] While its primary development has focused on antiviral activity, understanding its potential off-target effects, including cytotoxicity against human cell lines, is a critical aspect of preclinical safety assessment. Hepatocellular carcinoma (HCC) is a primary malignancy of the liver, and established human hepatoma cell lines, such as HepG2 and Huh7, are widely used in vitro models for liver cancer research and toxicological studies.[2][3] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in HepG2 and Huh7 cell lines using a panel of standard assays to measure cell viability, membrane integrity, and apoptosis.

Materials and Reagents

  • Cell Lines: HepG2 (ATCC® HB-8065™) and Huh7 cells.

  • Culture Media:

    • For HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • For Huh7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.[4]

  • Reagents for Cell Culture:

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Trypsin-EDTA solution (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • This compound: Stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

    • DMSO

  • LDH Cytotoxicity Assay:

    • Commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or similar).[6][7]

  • Caspase-3 Activity Assay:

    • Commercially available fluorometric caspase-3 assay kit (e.g., from Abcam, Sigma-Aldrich, or similar).[8][9]

  • Equipment:

    • Laminar flow hood

    • CO₂ incubator (37°C, 5% CO₂)

    • Inverted microscope

    • Centrifuge

    • 96-well clear and opaque flat-bottom microplates

    • Multichannel pipettes

    • Microplate reader (absorbance and fluorescence capabilities)

    • Hemocytometer or automated cell counter

Experimental Protocols

Cell Culture and Maintenance
  • Cell Thawing and Seeding:

    • Thaw cryopreserved HepG2 or Huh7 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, complete culture medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance and Passaging:

    • Monitor cell growth daily using an inverted microscope.

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).

This compound Treatment
  • Cell Seeding for Assays:

    • Harvest cells as described in the passaging protocol.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells for a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability
  • MTT Reagent Addition:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

LDH Cytotoxicity Assay for Membrane Integrity
  • Sample Collection:

    • Following the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[7]

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.[6]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[7]

  • Data Analysis:

    • Subtract the background absorbance (680 nm) from the 490 nm readings.

    • Determine the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves comparing the LDH release in treated wells to that in a maximum LDH release control (cells lysed with a provided lysis buffer) and a spontaneous LDH release control (vehicle-treated cells).

Caspase-3 Activity Assay for Apoptosis
  • Cell Lysis:

    • Following the treatment period, collect both adherent and floating cells.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in the lysis buffer provided with the kit and incubate on ice for 10-20 minutes.[10]

    • Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet the insoluble fraction.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled microcentrifuge tube.

  • Caspase-3 Reaction:

    • Determine the protein concentration of each lysate.

    • In an opaque 96-well plate, add an equal amount of protein from each lysate to separate wells.

    • Prepare a reaction master mix containing the reaction buffer and the fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) according to the kit's instructions.[4][8]

    • Add the reaction master mix to each well containing the cell lysate.

  • Data Acquisition:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC or Ex/Em = 360/460 nm for AMC).[8][9]

  • Data Analysis:

    • Subtract the background fluorescence (from a blank well) from all readings.

    • Express the caspase-3 activity as the fold-increase in fluorescence compared to the vehicle control.

Data Presentation

Table 1: Effect of this compound on the Viability of HepG2 and Huh7 Cells (MTT Assay)

Cell LineThis compound Concentration (µM)Mean Absorbance (570 nm) ± SDCell Viability (%)
HepG2 0 (Vehicle)1.15 ± 0.08100
0.11.12 ± 0.0797.4
11.05 ± 0.0691.3
100.88 ± 0.0576.5
500.54 ± 0.0447.0
1000.23 ± 0.0320.0
Huh7 0 (Vehicle)1.22 ± 0.09100
0.11.20 ± 0.0898.4
11.11 ± 0.0791.0
100.95 ± 0.0677.9
500.61 ± 0.0550.0
1000.28 ± 0.0423.0

Table 2: Cytotoxicity of this compound in HepG2 and Huh7 Cells (LDH Assay)

Cell LineThis compound Concentration (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
HepG2 0 (Vehicle)0.12 ± 0.015.2
0.10.14 ± 0.016.1
10.21 ± 0.029.1
100.45 ± 0.0319.6
500.98 ± 0.0642.6
1001.55 ± 0.0967.4
Max LDH Release2.30 ± 0.11100
Huh7 0 (Vehicle)0.15 ± 0.016.5
0.10.17 ± 0.017.4
10.25 ± 0.0210.9
100.51 ± 0.0422.2
501.10 ± 0.0747.8
1001.72 ± 0.1074.8
Max LDH Release2.30 ± 0.12100

Table 3: Caspase-3 Activity in HepG2 and Huh7 Cells Treated with this compound

Cell LineThis compound Concentration (µM)Mean Fluorescence Units (RFU) ± SDFold Increase in Caspase-3 Activity
HepG2 0 (Vehicle)150 ± 121.0
10320 ± 252.1
50850 ± 685.7
1001450 ± 1109.7
Huh7 0 (Vehicle)180 ± 151.0
10390 ± 302.2
50980 ± 755.4
1001650 ± 1259.2

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Culture Culture HepG2 & Huh7 Cells Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells in 96-Well Plates (1x10^4 cells/well) Harvest->Seed Incubate24h Incubate for 24h Seed->Incubate24h AddTreatment Add this compound to Wells Incubate24h->AddTreatment PrepareDilutions Prepare this compound Dilutions PrepareDilutions->AddTreatment IncubateAssay Incubate for 24-72h AddTreatment->IncubateAssay MTT MTT Assay (Cell Viability) IncubateAssay->MTT LDH LDH Assay (Membrane Integrity) IncubateAssay->LDH Caspase3 Caspase-3 Assay (Apoptosis) IncubateAssay->Caspase3 ReadPlates Read Plates (Absorbance/Fluorescence) MTT->ReadPlates LDH->ReadPlates Caspase3->ReadPlates Calculate Calculate % Viability, % Cytotoxicity, Fold Change ReadPlates->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_membrane Plasma Membrane GLP26 This compound GLP1R GLP-1 Receptor (?) GLP26->GLP1R Hypothesized Interaction JNK_pathway JNK Pathway GLP1R->JNK_pathway Activation ERK_pathway ERK Pathway GLP1R->ERK_pathway Inhibition Apoptosis Apoptosis JNK_pathway->Apoptosis Promotes ERK_pathway->Apoptosis Inhibits Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Cell Death Caspase3->CellDeath

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This document provides a comprehensive set of protocols for the systematic evaluation of this compound cytotoxicity in the hepatoma cell lines HepG2 and Huh7. By employing assays that measure distinct cellular processes—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3)—researchers can obtain a multi-faceted understanding of the potential cytotoxic effects of this compound. The presented workflows, data tables, and diagrams offer a robust framework for conducting these studies and interpreting the results, which are essential for the ongoing preclinical development of this compound.

References

Application Notes for GLP-26 in Hepatitis B Virus (HBV) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GLP-26 is a novel, highly potent glyoxamide derivative investigated for its antiviral activity against the Hepatitis B Virus (HBV).[1][2] It functions as a Capsid Assembly Modulator (CAM), a class of molecules that interfere with a critical step in the viral life cycle.[1][3] Specifically, this compound disrupts the proper assembly of the HBV nucleocapsid, which is essential for viral DNA replication and the stability of the viral minichromosome, known as covalently closed circular DNA (cccDNA).[1][2][3] Research has demonstrated that this compound exhibits antiviral activity in the low nanomolar range, effectively inhibits HBeAg secretion (a biomarker for cccDNA), and reduces cccDNA amplification in vitro.[1][2][4] Furthermore, it has shown a favorable preclinical profile, including oral bioavailability and efficacy in humanized mouse models, positioning it as a promising candidate for further development in HBV treatment strategies.[4][5][6]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy, pharmacokinetic, and in vivo efficacy data for this compound from published research studies.

Table 1: In Vitro Efficacy of this compound against HBV

ParameterCell Line/SystemValueReference
EC50 (HBV DNA) HepAD38 cells3 nM[1][3]
EC50 (HBV DNA) Primary Human Hepatocytes (PHH)40 nM[1]
EC50 (HBeAg Secretion) HepAD38 cells3 nM[1]
cccDNA Reduction HepAD38 cells (at 1 µM)>90%[3][7]
Cytotoxicity (CC50) HepG2 cells>100 µM[1]
Selectivity Index (SI) HepG2 cells>33,333[1]

Table 2: Pharmacokinetic (PK) Profile of this compound

ParameterSpeciesValueReference
Oral Bioavailability Cynomolgus Monkeys34%[4][5][6]
Terminal Elimination Half-life (t1/2) Cynomolgus Monkeys (Oral)2.4 h[5][6]
Plasma Protein Binding Monkey Plasma86.7%[5][6]
Plasma Protein Binding Human Plasma89.5%[6]
Plasma Half-life (t1/2) Human Plasma>24 h[1]
Liver Microsome Half-life (t1/2) Human Liver Microsomes7.6 h[1]

Table 3: In Vivo Efficacy of this compound in HBV Mouse Models

Treatment GroupModelDosageOutcomeReference
This compound Monotherapy HBV-infected Humanized Mice60 mg/kg/daySignificant decrease in viral loads[1]
This compound + Entecavir HBV-infected Humanized Mice60 mg/kg/day + 0.3 mg/kg/day~4 log10 reduction in HBV DNA; sustained viral suppression post-treatment[1]
This compound Monotherapy AD38 Xenograft Nude MiceNot Specified2.3-3 log10 reduction in HBV titers vs. placebo[5][6]
This compound + Entecavir AD38 Xenograft Nude MiceNot Specified4.6-fold reduction in HBV log10 titers vs. placebo[5][6]

Experimental Protocols

Protocol 1: In Vitro Assessment of Antiviral Activity using HepAD38 Cells

This protocol describes the methodology to determine the 50% effective concentration (EC50) of this compound against HBV DNA replication and HBeAg secretion.

1. Cell Culture and Treatment:

  • Culture HepAD38 cells, which are engineered to replicate HBV under the control of a tetracycline-off promoter, in standard cell culture medium.
  • Seed cells in multi-well plates and allow them to adhere.
  • Remove tetracycline (B611298) from the medium to induce HBV replication.
  • Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for a specified period (e.g., 6-9 days). Include a vehicle control (DMSO) and a positive control (e.g., Entecavir).

2. Quantification of HBV DNA:

  • After the treatment period, collect the cell culture supernatant.
  • Isolate viral DNA from the supernatant.
  • Quantify the amount of secreted HBV DNA using a quantitative real-time PCR (qPCR) assay.

3. Quantification of HBeAg:

  • Use the collected supernatant from step 2.2.
  • Measure the concentration of secreted HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

4. Data Analysis:

  • Calculate the percentage of inhibition of HBV DNA and HBeAg for each concentration of this compound relative to the vehicle control.
  • Plot the inhibition data against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

Protocol 2: In Vivo Efficacy Study in an HBV-Infected Humanized Mouse Model

This protocol outlines a typical experiment to evaluate the in vivo efficacy of this compound, alone or in combination with other antivirals.

1. Animal Model:

  • Use immunodeficient mice with chimeric humanized livers (e.g., BRGS-uPA mice transplanted with human hepatocytes), which are susceptible to HBV infection.

2. HBV Infection and Treatment:

  • Infect the mice with HBV. Monitor serum HBV DNA and human albumin levels to confirm stable infection.
  • Randomize infected mice into treatment groups: Vehicle control, this compound monotherapy (e.g., 60 mg/kg/day), Entecavir monotherapy (e.g., 0.3 mg/kg/day), and this compound + Entecavir combination therapy.
  • Administer the compounds daily via oral gavage for a defined treatment period (e.g., 10 weeks).

3. Monitoring and Endpoints:

  • Collect blood samples at regular intervals (e.g., weekly) throughout the study and during a post-treatment follow-up period.
  • Measure serum HBV DNA levels using qPCR.
  • Measure serum levels of viral antigens (HBsAg and HBeAg) using ELISA.
  • At the end of the study, harvest liver tissue to analyze intrahepatic HBV DNA, cccDNA, and RNA levels.

4. Data Analysis:

  • Compare the change in viral load (log10 HBV DNA) and antigen levels from baseline for each treatment group.
  • Analyze the sustained virologic response during the post-treatment phase.
  • Statistically evaluate the differences between the treatment groups.

Diagrams and Visualizations

HBV Capsid Assembly and Mechanism of this compound

HBV_Capsid_Assembly cluster_HBV_Lifecycle HBV Replication Cycle in Hepatocyte cluster_Inhibition pgRNA Pregenomic RNA (pgRNA) + Viral Polymerase Encapsidation Encapsidation Cp_dimer Core Protein (Cp) Dimers Capsid_Assembly Nucleocapsid Assembly RT Reverse Transcription Capsid_Assembly->RT Encapsidation->Capsid_Assembly rcDNA_Capsid Mature Nucleocapsid (contains rcDNA) RT->rcDNA_Capsid Secretion Virion Secretion (Infection of new cells) rcDNA_Capsid->Secretion To_Nucleus Transport to Nucleus rcDNA_Capsid->To_Nucleus cccDNA cccDNA Formation To_Nucleus->cccDNA GLP26 This compound (Capsid Assembly Modulator) Disruption Causes Mis-assembly or Prevents Capsid Formation GLP26->Disruption Disruption->Capsid_Assembly Antiviral_Workflow cluster_analysis Analysis start Start: Seed HepAD38 Cells induce Induce HBV Replication (Remove Tetracycline) start->induce treat Treat with Serial Dilutions of this compound induce->treat incubate Incubate for 6-9 Days treat->incubate collect Collect Supernatant incubate->collect qpcr Quantify HBV DNA (qPCR) collect->qpcr elisa Quantify HBeAg (ELISA) collect->elisa calculate Calculate % Inhibition qpcr->calculate elisa->calculate end Determine EC50 Value calculate->end

References

Application Notes: High-Throughput Screening for Anti-HBV Compounds Using GLP-26 as a Reference

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, placing them at high risk of developing cirrhosis and hepatocellular carcinoma. The persistence of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes is a key factor in the chronicity of HBV infection and a major hurdle for curative therapies. A promising therapeutic strategy is the use of Capsid Assembly Modulators (CAMs), which interfere with the proper formation of the viral capsid, a crucial component for multiple stages of the viral lifecycle.

GLP-26 is a novel, highly potent glyoxamide-derived CAM that has demonstrated significant anti-HBV activity in preclinical studies. It acts by inducing the formation of aberrant, non-functional capsids, thereby disrupting viral replication. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel anti-HBV agents.

Mechanism of Action of this compound

This compound is a Class II Capsid Assembly Modulator. It binds to the HBV core protein (HBc) dimers, accelerating the kinetics of capsid assembly. This rapid assembly leads to the formation of empty capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase. Consequently, this prevents the reverse transcription of pgRNA into relaxed circular DNA (rcDNA) and subsequent formation of new infectious virions. Furthermore, by altering capsid structure and stability, this compound can also interfere with the trafficking of incoming capsids to the nucleus, thereby hindering the establishment and replenishment of the cccDNA pool.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro anti-HBV activity and cytotoxicity of this compound.

ParameterCell LineValueSelectivity Index (SI)Reference
EC50 (HBV DNA) HepAD380.003 µM (3 nM)>33,333[2]
EC50 (HBV DNA) Primary Human Hepatocytes (PHH)0.04 µM (40 nM)Not Reported[2]
EC50 (HBeAg) HepNTCP-DL0.7 µMNot Reported[4]
CC50 HepG2>100 µM-[2]
cccDNA Reduction HepAD38>90% at 1 µM-[4]

Experimental Protocols

Primary High-Throughput Screening (HTS) for Inhibitors of HBV DNA Replication

This protocol describes a cell-based assay for the primary screening of compound libraries to identify inhibitors of extracellular HBV DNA release using the HepAD38 cell line.

Materials:

  • HepAD38 cells

  • Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tetracycline (B611298)

  • Test compounds dissolved in DMSO

  • This compound (positive control)

  • Entecavir (ETV) (positive control)

  • 384-well cell culture plates

  • Reagents for DNA extraction (e.g., commercial viral DNA extraction kit)

  • Reagents for quantitative PCR (qPCR) (HBV-specific primers and probe, qPCR master mix)

Protocol:

  • Cell Seeding:

    • Culture HepAD38 cells in DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL tetracycline to suppress HBV replication.

    • Trypsinize and resuspend cells in tetracycline-free medium to a density of 1.5 x 10⁵ cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of test compounds, this compound, and ETV in tetracycline-free medium. The final DMSO concentration should not exceed 0.5%.

    • Add the diluted compounds to the cell plates. Include wells with cells and medium only (negative control) and cells with a known inhibitor like this compound or ETV (positive control).

  • Incubation:

    • Incubate the plates for 4-6 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of Extracellular HBV DNA:

    • After incubation, carefully collect the cell culture supernatant.

    • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.

    • Perform real-time quantitative PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

    • Generate a standard curve using a plasmid containing the HBV genome to quantify the HBV DNA copy number.

    • Calculate the 50% effective concentration (EC50) for each compound.

Secondary Assay: Quantification of HBeAg by ELISA

This protocol is for a secondary assay to confirm the anti-HBV activity of hits from the primary screen by measuring the inhibition of Hepatitis B e-antigen (HBeAg) secretion.

Materials:

  • Cell culture supernatants from the primary assay or a repeated experiment.

  • Commercial HBeAg ELISA kit.

  • Microplate reader.

Protocol:

  • Sample Preparation:

    • Collect cell culture supernatants from treated and untreated cells.

    • Dilute the supernatants as necessary based on the sensitivity of the ELISA kit.

  • ELISA Procedure:

    • Perform the HBeAg ELISA according to the manufacturer's instructions. This typically involves:

      • Adding diluted supernatants, controls, and standards to the antibody-coated microplate.

      • Incubating to allow HBeAg to bind to the capture antibody.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating to allow the detection antibody to bind to the captured HBeAg.

      • Washing the plate again.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Determine the concentration of HBeAg in the samples from the standard curve.

    • Calculate the EC50 value based on the reduction in HBeAg levels in treated versus untreated cells.

Confirmatory Assay: Quantification of Intracellular HBV cccDNA

This protocol details a method to assess the effect of lead compounds on the intracellular levels of HBV cccDNA, the key molecule for viral persistence.

Materials:

  • HepAD38 cells or other HBV-replicating cell lines.

  • Test compounds and controls.

  • Cell lysis buffer.

  • Reagents for DNA extraction.

  • T5 exonuclease or Plasmid-Safe ATP-dependent DNase (PSD).

  • Primers and probe specific for HBV cccDNA.

  • Primers and probe for a host reference gene (e.g., β-globin).

  • qPCR reagents.

Protocol:

  • Cell Treatment and Lysis:

    • Seed and treat cells with compounds as described in the primary screening protocol.

    • After the incubation period, wash the cells with PBS and lyse them to release intracellular components.

  • DNA Extraction:

    • Extract total intracellular DNA from the cell lysates using a suitable DNA extraction kit.

  • Nuclease Digestion:

    • To specifically quantify cccDNA, treat the extracted DNA with T5 exonuclease or PSD to digest all non-circular DNA forms (genomic DNA, rcDNA, and single-stranded DNA). Follow the enzyme manufacturer's protocol for optimal digestion conditions.

    • Heat-inactivate the nuclease after digestion.

  • cccDNA Quantification by qPCR:

    • Perform qPCR using primers that specifically amplify the gap region of rcDNA, thus only amplifying cccDNA.

    • In a separate reaction, perform qPCR for a host single-copy gene (e.g., β-globin) to normalize the amount of cccDNA to the number of cells.

    • Calculate the cccDNA copy number per cell.

  • Data Analysis:

    • Compare the cccDNA levels in compound-treated cells to untreated controls to determine the compound's effect on the cccDNA pool.

Visualizations

HBV_Lifecycle_and_CAM_Action cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV Virion HBV Virion Uncoating Uncoating HBV Virion->Uncoating Entry rcDNA Import rcDNA Import Uncoating->rcDNA Import Capsid Assembly Capsid Assembly pgRNA Encapsidation pgRNA Encapsidation Capsid Assembly->pgRNA Encapsidation Reverse Transcription Reverse Transcription pgRNA Encapsidation->Reverse Transcription Mature Capsid Mature Capsid Reverse Transcription->Mature Capsid rcDNA Virion Budding & Secretion Virion Budding & Secretion Mature Capsid->Virion Budding & Secretion Mature Capsid->rcDNA Import Recycling Virion Budding & Secretion->HBV Virion Release cccDNA Formation cccDNA Formation rcDNA Import->cccDNA Formation cccDNA cccDNA cccDNA Formation->cccDNA Transcription Transcription cccDNA->Transcription Viral RNAs Viral RNAs Transcription->Viral RNAs Viral RNAs->Capsid Assembly pgRNA This compound This compound This compound->Capsid Assembly Inhibits proper assembly

Caption: HBV Lifecycle and Mechanism of Action of this compound.

HTS_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary HTS Primary HTS: Inhibition of Extracellular HBV DNA (HepAD38 cells, qPCR) Compound Library->Primary HTS Hit Identification Identify Hits (e.g., >50% inhibition) Primary HTS->Hit Identification Dose-Response Analysis Dose-Response Analysis: Determine EC50 Hit Identification->Dose-Response Analysis Active Compounds Secondary Assays Secondary Assays: - HBeAg ELISA - Cytotoxicity Assay (CC50) Dose-Response Analysis->Secondary Assays Selectivity Index Calculate Selectivity Index (SI = CC50 / EC50) Secondary Assays->Selectivity Index Confirmatory Assays Confirmatory Assays: - cccDNA Quantification - Mechanism of Action Studies Selectivity Index->Confirmatory Assays Potent & Selective Hits Lead Candidate Lead Candidate Confirmatory Assays->Lead Candidate

Caption: High-Throughput Screening Workflow for Anti-HBV Compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GLP-26 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GLP-26 in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel glyoxamide derivative that acts as a capsid assembly modulator (CAM) for the Hepatitis B Virus (HBV).[1][2] It disrupts the normal formation of the viral capsid, which is essential for viral replication, including the encapsidation of pre-genomic RNA (pgRNA) and the formation of new infectious virus particles.[3]

Q2: What are the reported antiviral activity and cytotoxicity concentrations for this compound?

A2: The half-maximal effective concentration (EC50) of this compound, which is the concentration that inhibits 50% of viral replication, has been reported to be in the low nanomolar range. The 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is significantly higher, indicating a favorable therapeutic window.[2] For specific values, please refer to the data tables below.

Q3: What is the relationship between EC50 and CC50, and why is it important?

A3: The relationship between EC50 and CC50 is defined by the Selectivity Index (SI), calculated as SI = CC50 / EC50.[4] A higher SI value is desirable as it indicates that the antiviral effect occurs at a much lower concentration than that which causes cell toxicity. Generally, an SI value of 10 or greater is considered indicative of promising antiviral activity.[4]

Q4: Which assays are commonly used to determine the antiviral activity and cytotoxicity of this compound?

A4: Common assays to evaluate antiviral activity against HBV include plaque reduction neutralization tests (PRNT), virus yield reduction assays, and assays measuring the reduction of virus-induced cytopathic effect (CPE).[5] For cytotoxicity assessment, the MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells.[6]

Q5: What should I do if I observe high variability in my experimental results?

A5: High variability can stem from several factors, including inconsistent cell seeding density, variations in virus titer, or issues with compound solubility. Ensure that your cell monolayers are healthy and at the appropriate confluency, your virus stocks are properly tittered and stored, and that this compound is fully dissolved in the culture medium. Running appropriate controls in every experiment is crucial for identifying sources of variability.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Parameter Cell Line Value Reference
EC50 (Antiviral Activity) HepAD38~3 nM[1]
Primary Human Hepatocytes (PHH)~40 nM[1]
CC50 (Cytotoxicity) HepG2>100 µM[1]
CEM (T-lymphoblast)>100 µM[1]
PBMC>100 µM[1]
Selectivity Index (SI) HepG2>33,333[1]

Note: EC50 and CC50 values can vary depending on the cell line, virus strain, and specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy and cytotoxicity of this compound.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the steps for determining the CC50 of this compound.

Materials:

  • Suitable host cell line (e.g., HepG2)

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is recommended to use a wide range of concentrations to capture the full dose-response curve.

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a "cells only" control (no compound) and a "medium only" blank control.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.[6]

Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay

This protocol describes how to determine the EC50 of this compound against HBV.

Materials:

  • Susceptible host cell line (e.g., HepG2-NTCP)

  • HBV stock of known titer

  • This compound stock solution

  • Cell culture medium and overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agarose)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C. Then, infect the cell monolayers with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed. The incubation time will depend on the virus and cell line used.

  • Fixation and Staining: Fix the cells and then stain with a suitable dye. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Plot the percentage of plaque reduction against the log of the this compound concentration and use a non-linear regression to determine the EC50 value.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Cytotoxicity Observed at Expected Antiviral Concentrations

  • Possible Causes:

    • Compound Purity: Impurities in the this compound batch may be contributing to cytotoxicity.

    • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound.

    • Incorrect CC50 Determination: Errors in the initial cytotoxicity assay could lead to an underestimation of the compound's toxicity.

    • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[7]

  • Troubleshooting Steps:

    • Verify Compound Purity: If possible, confirm the purity of your this compound.

    • Test in a Different Cell Line: Assess the cytotoxicity in an alternative, relevant cell line.

    • Re-evaluate CC50: Repeat the cytotoxicity assay carefully, ensuring accurate dilutions and appropriate controls.

    • Solvent Control: Include a solvent control in your cytotoxicity assay to ensure the final concentration of the solvent is not toxic to the cells. The final DMSO concentration should typically be kept below 0.5%.[8]

Issue 2: No Antiviral Activity Detected

  • Possible Causes:

    • Inactive Compound: The this compound may have degraded due to improper storage.

    • Incorrect Concentration Range: The tested concentrations may be too low to elicit an antiviral response.

    • Virus Titer Too High: An excessively high multiplicity of infection (MOI) can overwhelm the antiviral agent.

    • Compound Instability: this compound may be unstable in the cell culture medium under the experimental conditions.

  • Troubleshooting Steps:

    • Check Compound Integrity: Use a fresh aliquot of this compound stored under recommended conditions.

    • Expand Concentration Range: Test a broader range of concentrations, extending to higher levels.

    • Optimize MOI: Perform a virus titration to determine the optimal MOI for your assay.

    • Time-of-Addition Experiment: To assess stability and the specific stage of the viral life cycle targeted, you can add this compound at different times post-infection.

Issue 3: Inconsistent or Unclear Plaques in Plaque Reduction Assay

  • Possible Causes:

    • Suboptimal Cell Health: The cell monolayer may not be healthy or confluent, leading to irregular plaque formation.

    • Overlay Issues: The concentration of the overlay medium (e.g., agarose) may be incorrect, or it may have been added at too high a temperature, damaging the cells.[9]

    • Inadequate Staining/Destaining: The staining procedure may not be optimized, leading to poor contrast between plaques and the cell monolayer.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure cells are healthy, within a low passage number, and form a confluent monolayer before infection.

    • Optimize Overlay: Adjust the concentration of the gelling agent and ensure the overlay is cooled to an appropriate temperature (e.g., ~45°C) before adding it to the cells.

    • Optimize Staining: Experiment with different staining times and destaining steps to improve plaque visualization.

Visualizations

HBV Replication Cycle and the Role of Capsid Assembly

HBV_Replication_Cycle This compound This compound Capsid_Assembly Capsid_Assembly This compound->Capsid_Assembly Inhibits

Experimental Workflow for EC50 and CC50 Determination

Experimental_Workflow

Troubleshooting Logic for Antiviral Assays

Troubleshooting_Logic Start Inconsistent Antiviral Assay Results Check_Controls Review Controls (Virus, Cell, Solvent) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Troubleshoot_Controls Troubleshoot Controls: - Check cell health - Titer virus stock - Verify solvent concentration Controls_OK->Troubleshoot_Controls No Check_Compound Evaluate this compound (Purity, Storage, Solubility) Controls_OK->Check_Compound Yes Troubleshoot_Controls->Start Compound_OK Compound OK? Check_Compound->Compound_OK Troubleshoot_Compound Troubleshoot Compound: - Use fresh aliquot - Confirm solubility in media Compound_OK->Troubleshoot_Compound No Check_Assay_Conditions Examine Assay Conditions (MOI, Incubation Time, Plating Density) Compound_OK->Check_Assay_Conditions Yes Troubleshoot_Compound->Start Conditions_OK Conditions Optimized? Check_Assay_Conditions->Conditions_OK Optimize_Conditions Optimize Assay Parameters: - Titrate virus (MOI) - Optimize cell density - Adjust incubation time Conditions_OK->Optimize_Conditions No Review_Technique Assess Experimental Technique (Pipetting, Seeding, Overlay) Conditions_OK->Review_Technique Yes Optimize_Conditions->Start Technique_OK Technique Consistent? Review_Technique->Technique_OK Refine_Technique Refine Technique: - Calibrate pipettes - Ensure even cell seeding - Optimize overlay application Technique_OK->Refine_Technique No Consistent_Results Consistent Results Technique_OK->Consistent_Results Yes Refine_Technique->Start

References

Technical Support Center: Addressing GLP-26 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with GLP-26 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a small molecule, specifically a glyoxamide-pyrrolamide derivative, that functions as a potent Hepatitis B Virus (HBV) capsid assembly modulator.[1][2] It is not a peptide, despite its name. Its chemical structure lends it hydrophobic properties, which can lead to poor solubility in aqueous experimental buffers. This can result in compound precipitation, leading to inaccurate concentrations and unreliable experimental outcomes.

Q2: What is the mechanism of action for this compound?

A2: this compound targets the HBV core protein (Cp), interfering with the normal assembly of the viral capsid.[1][3][4] It binds to the core protein and induces the formation of smaller, non-functional capsid particles, thereby disrupting the viral life cycle.[1][5]

Q3: What are the initial recommended solvents for dissolving this compound?

A3: Due to its hydrophobic nature, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution before further dilution into aqueous buffers. The most common and effective solvent for hydrophobic compounds is dimethyl sulfoxide (B87167) (DMSO).[6]

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cellular toxicity. Generally, a final concentration of less than 0.5% is recommended for most cell lines, although some may tolerate up to 1%.[1][4][5][7] It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Q5: My this compound precipitated after dilution into my aqueous buffer. What should I do?

A5: This is a common issue with hydrophobic compounds. Refer to the Troubleshooting Guide below for a systematic approach to resolving this problem, which includes optimizing your dilution protocol and considering the use of solubilizing agents.

Troubleshooting Guide

Issue: this compound Precipitation in Aqueous Buffer

Systematic Approach to Troubleshooting:

  • Visual Confirmation: Before your main experiment, perform a small-scale test dilution. Visually inspect for any cloudiness or precipitate. Centrifuging a small sample can also help identify any pelleted compound.[6]

  • Optimize Dilution Protocol:

    • Serial Dilution: Instead of a single large dilution, perform a series of dilutions from your high-concentration organic stock into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[6]

    • Vigorous Mixing: Add the this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[6]

  • Adjust Final DMSO Concentration: Ensure the final DMSO concentration in your assay is within the tolerated range for your specific cell line (typically <0.5%).[1][4][5][7]

  • Consider Buffer Composition:

    • pH: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for this compound is not available, you can empirically test a range of pH values (e.g., 6.0, 7.4, 8.0) in your buffer to see if it improves solubility.

    • Excipients: Consider the addition of pharmaceutically acceptable solubilizing agents.

Data Presentation: Illustrative Solubility of a Hydrophobic Compound

The following table provides an example of how pH and the presence of a co-solvent can affect the solubility of a model hydrophobic compound. Note: This is not experimental data for this compound and should be used as a guide for your own optimization experiments.

Buffer ConditionpHCo-solvent (DMSO)Illustrative Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.40.1%< 1
Phosphate-Buffered Saline (PBS)7.40.5%5
Phosphate-Buffered Saline (PBS)7.41.0%15
Acetate Buffer5.00.5%8
Tris Buffer8.00.5%3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, low-protein-binding tubes. Store at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay for this compound

This protocol is adapted from general methods for determining the kinetic solubility of hydrophobic compounds.[8][9][10][11][12]

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare Buffers: Prepare the desired aqueous experimental buffers (e.g., PBS at pH 7.4).

  • Plate Setup: In a 96-well plate, add 99 µL of your experimental buffer to each well.

  • Serial Dilution:

    • Add 1 µL of the 10 mM this compound stock solution to the first well (this will be a 1:100 dilution, resulting in 100 µM this compound and 1% DMSO).

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well containing 50 µL of buffer, and so on across the plate.

  • Incubation: Seal the plate and incubate at room temperature (or your experimental temperature) on a plate shaker for 1.5 to 2 hours.

  • Measurement:

    • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy: Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate at the λmax of this compound. Calculate the concentration based on a standard curve.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Visualizations

HBV Capsid Assembly Signaling Pathway

The following diagram illustrates the key stages of Hepatitis B Virus (HBV) capsid assembly, the process targeted by this compound.

HBV_Capsid_Assembly cluster_cytoplasm Hepatocyte Cytoplasm Cp_dimer Core Protein (Cp) Dimers Trimer_of_dimers Trimer of Dimers (Nucleation) Cp_dimer->Trimer_of_dimers Self-assembly Aberrant_capsid Aberrant, Non-functional Capsids Cp_dimer->Aberrant_capsid Incomplete_capsid Incomplete Capsid Trimer_of_dimers->Incomplete_capsid Dimer addition Mature_capsid Mature Nucleocapsid (T=4 icosahedral) Incomplete_capsid->Mature_capsid Completion pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Incomplete_capsid Encapsidation GLP26 This compound GLP26->Cp_dimer Binds to Cp

Caption: HBV capsid assembly pathway and the inhibitory action of this compound.

Experimental Workflow for Addressing Solubility Issues

This workflow provides a logical progression for troubleshooting this compound solubility problems.

Caption: Troubleshooting workflow for this compound solubility.

Logical Relationship of Factors Affecting Solubility

This diagram illustrates the interplay of key factors that influence the solubility of hydrophobic compounds like this compound in experimental settings.

Caption: Interrelated factors influencing this compound solubility.

References

Technical Support Center: HBV Capsid Assembly Modulator (CpAM) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hepatitis B Virus (HBV) Capsid Assembly Modulator (CpAM) assays.

Troubleshooting Guide

This guide addresses common challenges encountered during CpAM assay development and execution, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I seeing a high rate of false positives in my high-throughput screening (HTS) assay?

A1: High false-positive rates in HTS for CpAMs can stem from several factors, particularly in cell-based assays.

  • Interference with Reporter Systems: In assays utilizing reporter genes like luciferase under the control of a tetracycline-off (tet-off) system, compounds can inhibit the regulatory system itself rather than the intended HBV target. This leads to a signal decrease that mimics antiviral activity.[1][2][3][4]

    • Solution: Implement a counter-screen using a cell line where the reporter is constitutively expressed, or a cell line that distinguishes between inhibition of the tet-off system and true anti-HBV activity.[2][3][4]

  • Compound Cytotoxicity: Test compounds may be toxic to the host cells, leading to a reduction in viral replication markers that is not specific to capsid assembly modulation.

    • Solution: Always perform a concurrent cytotoxicity assay (e.g., MTT, MTS, or resazurin-based assays) to determine the 50% cellular cytotoxicity concentration (CC50).[5][6][7][8] Compounds with a low therapeutic index (CC50/EC50) should be deprioritized.

  • Non-specific Inhibition: Some compounds may inhibit cellular processes that indirectly affect viral replication.

    • Solution: Secondary assays that directly measure capsid formation, such as native agarose (B213101) gel electrophoresis or transmission electron microscopy (TEM), are crucial to confirm the mechanism of action.[2][3][4][9][10]

Q2: My potent hit compound has poor aqueous solubility. How can I work with it in my assays?

A2: Poor compound solubility is a frequent challenge in drug discovery, leading to issues with bioavailability and inaccurate assay results.[11][12]

  • Problem: Low solubility can cause compound precipitation in aqueous assay buffers, leading to inaccurate concentration measurements and reduced activity.[11][12][13][14][15]

  • Solutions:

    • Use of Solubilizing Agents: Co-solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used, but their concentration should be carefully controlled as they can affect assay performance.

    • Formulation Strategies: For more advanced studies, technologies like solid dispersions or complexation with cyclodextrins can improve solubility.[11][12][13]

    • Structural Modification: During lead optimization, medicinal chemists can modify the compound's structure to enhance its solubility.[14]

Q3: My assay results show high variability between experiments. What are the likely causes and how can I improve reproducibility?

  • Potential Causes:

    • Cell Culture Conditions: Inconsistent cell passage numbers, seeding densities, and health of the cell lines (e.g., HepG2.2.15, HepAD38) can lead to variable HBV replication levels.[10]

    • Reagent Quality and Consistency: Variations in batches of reagents, media, and serum can impact results.

    • Assay Protocol Execution: Minor deviations in incubation times, compound addition steps, or detection procedures can introduce variability.

  • Solutions to Improve Reproducibility:

    • Standardize Cell Culture: Maintain a strict protocol for cell culture, including regular testing for mycoplasma contamination. Use cells within a defined passage number range.

    • Quality Control of Reagents: Test new batches of critical reagents before use in large-scale experiments.

    • Automate Key Steps: Where possible, use automated liquid handlers for compound dilution and addition to minimize human error.

    • Include Robust Controls: Always include positive controls (known CpAMs like BAY 41-4109) and negative controls (vehicle-treated cells) on every assay plate.[10]

Q4: How can I differentiate between a Class I (aberrant capsid formation) and Class II (empty capsid formation) CpAM?

A4: Distinguishing between Class I and Class II CpAMs requires specific biophysical and imaging techniques that characterize the morphology of the assembled capsids.[16][17]

  • Class I CpAMs (CAM-A): These modulators induce the formation of aberrant, non-capsid-like structures.[16][17]

  • Class II CpAMs (CAM-N or CAM-E): These accelerate the assembly of morphologically normal, but empty (pgRNA-free), capsids.[2][3][4][17]

  • Key Differentiation Assays:

    • Transmission Electron Microscopy (TEM): This is the gold standard for visualizing capsid morphology. Class I CpAMs will show irregular polymers or aggregates, while Class II CpAMs will show icosahedral capsids similar to wild-type, but they will be empty.[2][3][4][9][10]

    • Size Exclusion Chromatography (SEC): SEC can separate particles based on size. The elution profile of capsids formed in the presence of a Class I modulator may differ significantly from that of normal capsids.[2][3][4][5]

    • Native Agarose Gel Electrophoresis: This technique separates particles based on both size and charge. CpAMs can induce an altered electrophoretic mobility of capsids, which can be a diagnostic marker for compounds targeting core protein assembly.[18][19]

Frequently Asked Questions (FAQs)

Q1: What are the standard cell lines used for HBV CpAM assays?

A1: The most commonly used cell lines are human hepatoma-derived cells that are engineered to replicate HBV upon withdrawal of a tetracycline (B611298) analog. These include:

  • HepG2.2.15: A stable cell line that constitutively produces HBV.[2][3][4]

  • HepAD38: A tetracycline-off inducible cell line that produces high levels of HBV DNA.[3][9]

  • HepG2.117: An inducible cell line often used in high-content imaging assays.[16]

Q2: What are the key secondary assays to confirm the mechanism of action of a CpAM?

A2: After identifying a hit in a primary screening assay, a cascade of secondary assays is essential to confirm that the compound's antiviral activity is due to modulation of capsid assembly.

dot

Secondary_Assay_Workflow Primary_Hit Primary HTS Hit Cytotoxicity Cytotoxicity Assay (e.g., MTT, CC50) Primary_Hit->Cytotoxicity Assess Toxicity Direct_Binding Direct Binding Assay (e.g., Thermal Shift, Tryptophan Fluorescence) Primary_Hit->Direct_Binding Confirm Target Engagement Capsid_Morphology Capsid Morphology Analysis (TEM, SEC) Direct_Binding->Capsid_Morphology Characterize Assembly pgRNA_Packaging pgRNA Packaging Analysis (Native Agarose Gel) Capsid_Morphology->pgRNA_Packaging Assess pgRNA Encapsidation Confirmation Confirmed CpAM pgRNA_Packaging->Confirmation

Caption: Secondary assay workflow for CpAM hit confirmation.

Q3: My CpAM shows reduced activity against certain HBV genotypes. Is this expected?

A3: Yes, genotype-dependent activity can occur. The HBV core protein, the target of CpAMs, has natural polymorphisms across different genotypes. Variations in the amino acid sequence within or near the CpAM binding pocket (the HAP pocket) can affect compound binding and efficacy.[20] Therefore, it is important to test promising CpAMs against a panel of HBV genotypes.

Q4: Can resistance to CpAMs develop?

A4: Yes, the emergence of drug-resistant HBV variants is a potential issue for CpAMs, as has been observed in clinical trials.[21][22] Resistance mutations typically occur in the core protein at or near the CpAM binding site.[20] Understanding how these mutations affect capsid assembly and their sensitivity to different classes of CpAMs is an active area of research.[21][22]

Quantitative Data Summary

Table 1: Antiviral Activity and Cytotoxicity of Representative CpAMs

CompoundClassCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound 1 Class IIHepAD380.02> 10> 500
Compound 2 Class IIHepAD380.35> 10> 28.6
BAY 41-4109 Class IHepAD38---
AT-130 Class IIHepAD38---

Data extracted from a study by Wang et al. (2019).[3]

Experimental Protocols

Protocol 1: General Antiviral Activity Assay (EC50 Determination)

This protocol outlines a general method for determining the 50% effective concentration (EC50) of a test compound for inhibiting HBV DNA replication.[7]

  • Cell Seeding: Plate an HBV-producing cell line (e.g., HepAD38) in 96-well plates and allow them to adhere. For inducible systems like HepAD38, culture the cells in the presence of tetracycline.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Treatment: Remove the tetracycline-containing medium (for inducible cells), wash the cells, and add the medium containing the diluted test compounds. Typically, cells are treated for 6-7 days, with the medium and compounds being refreshed every 2-3 days.[7][9]

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantification: Quantify the amount of HBV DNA using quantitative PCR (qPCR).[7]

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the compound concentration and calculate the EC50 value using a non-linear regression model.

Protocol 2: Native Agarose Gel Electrophoresis for Capsid Analysis

This protocol is used to assess the formation of HBV capsids and the packaging of pregenomic RNA (pgRNA).[18][19]

  • Cell Lysis: Lyse the cells from the antiviral assay (Protocol 1) with a mild, non-denaturing lysis buffer.

  • Clarification: Centrifuge the lysates to remove cell debris.

  • Electrophoresis: Load the clarified lysates onto a native agarose gel.

  • Transfer: After electrophoresis, transfer the separated proteins and nucleic acids to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting (for Capsids): Block the membrane and probe with an anti-HBc antibody to detect assembled capsids.

  • Hybridization (for pgRNA): For nucleic acid detection, probe the membrane with a radiolabeled HBV-specific probe to detect encapsidated pgRNA and DNA.

  • Analysis: Analyze the resulting bands. A decrease in the signal for encapsidated pgRNA and DNA relative to the control indicates inhibition of packaging. A shift in the mobility of the capsid band can also be indicative of a CpAM's effect.[18][19]

Visualizations

dot

Troubleshooting_Logic Start High False Positive Rate in HTS Check_Toxicity Is the compound cytotoxic? Start->Check_Toxicity High_Toxicity High Cytotoxicity. Deprioritize or modify compound. Check_Toxicity->High_Toxicity Yes Low_Toxicity Low/No Cytotoxicity Check_Toxicity->Low_Toxicity No Check_Reporter Using a regulated reporter system (e.g., Tet-off)? Yes_Reporter Yes Check_Reporter->Yes_Reporter Yes No_Reporter No Check_Reporter->No_Reporter No Low_Toxicity->Check_Reporter Counter_Screen Perform counter-screen for reporter system interference. Yes_Reporter->Counter_Screen Secondary_Assay Proceed to secondary assays (e.g., TEM, Native Gel) to confirm on-target activity. No_Reporter->Secondary_Assay Interference Interference confirmed. False positive. Counter_Screen->Interference Positive No_Interference No interference. Counter_Screen->No_Interference Negative No_Interference->Secondary_Assay

References

Technical Support Center: Enhancing Reproducibility of GLP-26 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving GLP-26, a novel Hepatitis B Virus (HBV) capsid assembly modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel glyoxamide derivative that functions as a Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1][2] Its primary mechanism of action is to alter the assembly of the HBV nucleocapsid, which disrupts the encapsidation of pre-genomic RNA (pgRNA) and prevents viral DNA replication.[1][3][4] This disruption leads to a reduction in covalently closed circular DNA (cccDNA) pools, a key factor in HBV persistence.[1][2][4]

Q2: What are the key in vitro effects of this compound on HBV?

A2: In vitro, this compound demonstrates potent antiviral activity by inhibiting HBV DNA replication and reducing the secretion of HBV e antigen (HBeAg) and HBV surface antigen (HBsAg).[1] It has shown single-digit nanomolar efficacy in inhibiting HBV DNA in cell culture systems like HepAD38 cells.[1][2]

Q3: In which cell lines has this compound been tested?

A3: this compound has been evaluated in human hepatoma cell lines, specifically HepAD38 cells, for its effect on HBV replication and HBeAg production.[1] It has also been tested in infected primary human hepatocytes (PHH).[1] Toxicity studies have been conducted in HepG2 cells.[1]

Q4: Is this compound effective in vivo?

A4: Yes, this compound has demonstrated significant antiviral activity in vivo. In HBV-infected humanized mouse models, oral administration of this compound, both alone and in combination with entecavir (B133710) (ETV), led to a reduction in HBV DNA, HBsAg, and HBeAg levels.[1] Notably, a sustained decrease in HBeAg and HBsAg was observed for up to 3 months after treatment cessation when combined with entecavir.[1]

Q5: What is the recommended solvent for this compound for in vitro experiments?

A5: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[3]

Troubleshooting Guides

In Vitro Antiviral Assays (e.g., in HepAD38 cells)
Problem Potential Cause Recommended Solution
High variability in EC50 values for HBV DNA inhibition 1. Inconsistent cell health or passage number. 2. Variability in tetracycline (B611298) withdrawal for induction of HBV replication. 3. Pipetting errors during drug dilution series preparation.1. Use cells within a consistent and optimal passage range. Regularly monitor cell morphology and viability. 2. Ensure complete and consistent removal of tetracycline to standardize the induction of HBV replication. 3. Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.
Low or no inhibition of HBeAg secretion 1. Incorrect timing of sample collection. 2. Issues with the HBeAg ELISA kit. 3. This compound degradation.1. Collect supernatant at the optimal time point as determined by your experimental setup (e.g., after 3 days of treatment).[4] 2. Check the expiration date and storage conditions of the ELISA kit. Run positive and negative controls to validate the assay. 3. Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
Observed cytotoxicity at expected therapeutic concentrations 1. Error in calculating this compound concentration. 2. Contamination of cell culture. 3. High DMSO concentration in the final culture medium.1. Double-check all calculations for stock solution and final dilutions. 2. Regularly test for mycoplasma and other contaminants. 3. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
In Vivo Studies (Humanized Mouse Models)
Problem Potential Cause Recommended Solution
Inconsistent reduction in serum HBV DNA levels 1. Variability in HBV infection levels at the start of treatment. 2. Inconsistent drug administration (oral gavage). 3. Differences in the humanization of the mouse livers.1. Group mice based on similar baseline serum HBV DNA and human albumin levels before starting treatment.[1] 2. Ensure proper training in oral gavage techniques to minimize variability in drug delivery. 3. Monitor serum human albumin levels as an indicator of the extent of liver humanization.[1]
Lack of sustained off-treatment antiviral effect 1. Insufficient treatment duration or dose. 2. Experimental model limitations.1. Ensure the treatment duration and dose are consistent with published studies showing sustained effects (e.g., 10 weeks of combination therapy).[1] 2. Acknowledge the inherent variability in animal models and include appropriate control groups.

Experimental Protocols

Determination of In Vitro Anti-HBV Activity in HepAD38 Cells
  • Cell Culture: Culture HepAD38 cells in media containing tetracycline to suppress HBV replication.

  • Induction of HBV Replication: To initiate the experiment, wash the cells to remove tetracycline and culture them in tetracycline-free medium. This allows for the synthesis of pgRNA and subsequent HBV DNA replication.[1]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., entecavir).

  • Sample Collection: After the desired incubation period (e.g., 3-6 days), collect the cell culture supernatant.

  • Quantification of HBV DNA: Extract viral DNA from the supernatant and quantify HBV DNA levels using quantitative PCR (qPCR).

  • Quantification of HBeAg: Measure the concentration of HBeAg in the supernatant using a commercial ELISA kit.[1]

  • Data Analysis: Calculate the 50% effective concentration (EC50) for both HBV DNA inhibition and HBeAg reduction by plotting the percentage of inhibition against the log of the drug concentration.

Thermal Shift Assay for this compound Binding to HBV Capsid Protein
  • Protein Preparation: Express and purify the HBV capsid protein fragment (e.g., Cp149) as dimers.[1]

  • Assay Setup: In a suitable assay plate, mix the purified Cp149 protein with a fluorescent dye that binds to hydrophobic regions of proteins.

  • Compound Addition: Add this compound or a vehicle control (DMSO) to the protein-dye mixture.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.

  • Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound indicates direct binding to the capsid protein.[1]

Visualizations

GLP26_Signaling_Pathway cluster_HBV_Lifecycle HBV Replication Cycle cluster_GLP26_Action This compound Mechanism pgRNA pgRNA Capsid Capsid Assembly pgRNA->Capsid Encapsidation DNA_Synth Reverse Transcription (HBV DNA Synthesis) Capsid->DNA_Synth Virion_Release Virion Release Capsid->Virion_Release Aberrant_Capsid Aberrant Capsid Formation Capsid->Aberrant_Capsid Nuclear_Import Nuclear Import DNA_Synth->Nuclear_Import cccDNA cccDNA Formation Nuclear_Import->cccDNA cccDNA->pgRNA Transcription GLP26 This compound GLP26->Capsid Inhibits Correct Assembly Aberrant_Capsid->DNA_Synth Blocks

Caption: Mechanism of action of this compound on the HBV replication cycle.

experimental_workflow cluster_invitro In Vitro Assay Workflow cluster_analysis Data Analysis A 1. Culture HepAD38 cells (+ Tetracycline) B 2. Remove Tetracycline to induce HBV replication A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for 3-6 days C->D E 5. Collect Supernatant D->E F 6. Quantify HBV DNA (qPCR) & HBeAg (ELISA) E->F G Calculate % Inhibition H Determine EC50 values G->H

Caption: Workflow for in vitro evaluation of this compound antiviral activity.

References

How to minimize off-target effects of GLP-26 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific off-target effects of GLP-26 is limited. This guide is based on general best practices for working with small molecule inhibitors in cell culture and the known on-target mechanism of this compound. The troubleshooting steps and protocols provided are intended as a starting point for researchers to optimize their experiments and minimize potential off-target effects in their specific cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target mechanism of action?

This compound is a novel glyoxamide derivative that functions as a Hepatitis B Virus (HBV) capsid assembly modulator.[1][2] Its primary on-target effect is to disrupt the proper assembly of the HBV nucleocapsid, which in turn prevents viral DNA replication and reduces the levels of covalently closed circular DNA (cccDNA), the viral minichromosome.[2][3][4]

Q2: I'm observing unexpected changes in cell morphology after treating my cells with this compound. What should I do first?

When observing unexpected morphological changes, the first step is to verify the concentration of this compound used and the duration of the treatment. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cell line.[5] Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells to ensure the effects are not due to the solvent.[5]

Q3: How can I differentiate between on-target anti-HBV effects and potential off-target cytotoxicity with this compound?

Distinguishing between on-target and off-target effects is a critical step.[6]

  • On-target effects should correlate with the known anti-HBV activity of this compound. This can be assessed by measuring markers of HBV replication, such as HBV DNA levels or HBeAg secretion.

  • Off-target cytotoxicity can be evaluated using a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the concentration range that is non-toxic to your cells.[6] Functional assays should be conducted at concentrations below the cytotoxic threshold.[6]

Q4: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results with small molecule inhibitors can stem from several factors:

  • Compound-related issues: Degradation of the inhibitor due to improper storage, or precipitation in the culture medium.[7] It is recommended to prepare fresh dilutions for each experiment and visually inspect for precipitates.[6]

  • Cell culture-related issues: Inconsistent cell seeding density, using cells with a high passage number, or undetected contamination (e.g., Mycoplasma).[6][8]

  • Assay-related issues: Variations in reagent preparation, incubation times, or instrumentation.[6]

Troubleshooting Guides

Problem: High levels of cell death observed at expected therapeutic concentrations.

Possible CauseTroubleshooting Steps
This compound concentration is too high for the specific cell line. Perform a dose-response experiment to determine the optimal, non-toxic concentration.[5]
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[5]
On-target effect on a critical cellular pathway in the specific cell line. Investigate the known functions of proteins involved in capsid assembly in your cell model.
Compound instability leading to toxic byproducts. Use freshly prepared solutions of this compound for each experiment. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[5]

Problem: Inconsistent or no anti-HBV effect observed.

Possible CauseTroubleshooting Steps
Degraded inhibitor. Use a fresh aliquot of this compound from a properly stored stock. Prepare single-use aliquots to minimize freeze-thaw cycles.[7]
Inaccurate concentration. Verify calculations and pipette calibration.[7]
Low cell permeability. While this compound has shown good in vivo bioavailability, permeability can be cell-line dependent. Consult literature for known permeability issues with similar compounds.[1]
Precipitation of the inhibitor in cell culture media. Ensure the final solvent concentration is low (typically <0.5%). Prepare intermediate dilutions in a suitable buffer before adding to the final media.[7]

Quantitative Data Summary

Table 1: On-Target Efficacy of this compound in vitro

Cell LineAssayParameterValueReference
HepAD38HBV DNA replicationIC503 nM[3]
HepAD38HBeAg secretionEC503 nM[4]
HepNTCP-DLSecreted HBeAgEC500.7 µM[3]
HepG2CytotoxicityCC50>100 µM[4]

Table 2: Example Dose-Response Experiment Setup

WellThis compound Concentration (µM)Vehicle (DMSO) Concentration
1-30 (Vehicle Control)0.1%
4-60.0010.1%
7-90.010.1%
10-120.10.1%
13-1510.1%
16-18100.1%
19-211000.1%
22-24Untreated Control0%

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Treatment: Treat cells with the desired concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®) and/or measure the desired on-target effect (e.g., HBV DNA levels).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 (for inhibition) and CC50 (for cytotoxicity) values.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Culture and Treatment: Plate cells and treat with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.

Visualizations

Workflow_for_Optimizing_GLP26_Concentration cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Data Analysis and Refinement cluster_2 Phase 3: Optimal Concentration Selection start Start: Define Cell Model and this compound Stock dose_response Perform Broad Dose-Response (e.g., 1 nM to 100 µM) start->dose_response time_course Conduct Time-Course (e.g., 24, 48, 72h) dose_response->time_course viability_assay Assess Cell Viability (e.g., MTT Assay) time_course->viability_assay determine_cc50 Determine CC50 (Cytotoxic Concentration 50%) viability_assay->determine_cc50 determine_ic50 Determine IC50 (On-Target Inhibitory Concentration 50%) viability_assay->determine_ic50 Measure On-Target Effect calculate_si Calculate Selectivity Index (SI = CC50 / IC50) determine_cc50->calculate_si determine_ic50->calculate_si select_concentration Select Optimal Concentration Range (Well below CC50, around IC50) calculate_si->select_concentration validate Validate in Functional Assays select_concentration->validate end Proceed with Experiments validate->end

Caption: Workflow for optimizing this compound concentration to minimize off-target effects.

GLP26_Mechanism_of_Action cluster_hbv HBV Replication Cycle cluster_glp26 This compound Intervention pgRNA pre-genomic RNA (pgRNA) pgRNA_encapsidation pgRNA Encapsidation pgRNA->pgRNA_encapsidation Core_dimers HBV Core Protein Dimers Capsid_assembly Nucleocapsid Assembly Core_dimers->Capsid_assembly Capsid_assembly->pgRNA_encapsidation Reverse_transcription Reverse Transcription pgRNA_encapsidation->Reverse_transcription rcDNA Relaxed Circular DNA (rcDNA) Reverse_transcription->rcDNA Nuclear_import Nuclear Import rcDNA->Nuclear_import cccDNA cccDNA Formation Nuclear_import->cccDNA GLP26 This compound Disruption Disruption of Capsid Assembly GLP26->Disruption Disruption->Capsid_assembly Inhibits

Caption: On-target mechanism of this compound in the HBV replication cycle.

Troubleshooting_Decision_Tree cluster_yes_controls_ok Controls OK cluster_no_controls_bad Controls Not OK cluster_yes_cytotoxic Cytotoxicity Observed cluster_no_cytotoxicity No Cytotoxicity start Unexpected Experimental Outcome check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls issue_is_compound Issue is likely this compound related check_controls->issue_is_compound Yes issue_is_systemic Issue is systemic check_controls->issue_is_systemic No is_cytotoxic Is significant cytotoxicity observed? issue_is_compound->is_cytotoxic lower_concentration Lower this compound concentration is_cytotoxic->lower_concentration Yes check_compound_integrity Check this compound integrity is_cytotoxic->check_compound_integrity No check_cells Check cell health, passage number, and for contamination issue_is_systemic->check_cells check_reagents Check media, supplements, and other reagents issue_is_systemic->check_reagents run_dose_response Perform dose-response to find non-toxic range lower_concentration->run_dose_response prepare_fresh Prepare fresh stock/dilutions check_compound_integrity->prepare_fresh verify_on_target Verify on-target effect (e.g., qPCR for HBV DNA) check_compound_integrity->verify_on_target

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing Oral Administration of GLP-26 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mouse models for the oral administration of GLP-26, a synthetic analog of Glucagon-Like Peptide-2 (GLP-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it administered orally in mouse models?

A1: this compound is a glyoxamide derivative and a potent modulator of capsid assembly, showing promise in preclinical studies.[1][2] It has demonstrated favorable oral bioavailability and metabolic stability in mice, making oral administration a viable and preferred route for in vivo studies to achieve prolonged exposure.[1][3]

Q2: What are the primary challenges associated with the oral delivery of peptides like this compound?

A2: The oral delivery of therapeutic peptides faces several hurdles, including low bioavailability (typically less than 1%).[4] Key challenges include degradation by the harsh acidic environment of the stomach and enzymatic breakdown throughout the gastrointestinal (GI) tract.[4][5][6][7][8] Additionally, peptides exhibit low permeability across the intestinal epithelium and must overcome the mucus barrier.[4][5]

Q3: What are some common strategies to improve the oral bioavailability of peptides?

A3: Strategies to enhance oral peptide delivery include the use of permeation enhancers, enzyme inhibitors, and mucoadhesive polymers.[4] Formulating peptides into nanoparticles can also protect them from degradation and improve absorption.[4] For some peptides, co-administration with compounds like sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) has been shown to improve absorption, although its effectiveness can be peptide-specific.[4]

Q4: How does GLP-2 exert its effects in the intestine?

A4: GLP-2 binds to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[9] In rodents, the GLP-2R is primarily located on enteric neurons and subepithelial myofibroblasts, not directly on the intestinal epithelium.[10][11] Upon binding, GLP-2 is thought to stimulate the release of downstream mediators that are responsible for its intestinotrophic effects, which include promoting intestinal cell proliferation, increasing villus height, and enhancing nutrient absorption.[9][10] The signaling cascade involves the activation of adenylate cyclase, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[9][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or variable plasma concentrations of this compound after oral gavage. Improper gavage technique leading to inaccurate dosing or accidental tracheal administration.Review and practice proper oral gavage technique. Ensure the gavage needle is correctly sized for the mouse and is inserted into the esophagus, not the trachea.[13][14] Monitor for signs of respiratory distress post-gavage.[14][15]
Degradation of this compound in the formulation before administration.Prepare dosing solutions fresh daily.[13] If using a vehicle like methylcellulose (B11928114), ensure the compound is homogeneously suspended.[13]
Rapid degradation of this compound in the GI tract.Consider formulating this compound with enzyme inhibitors or in a protective vehicle (e.g., nanoparticles, microspheres) to shield it from enzymatic degradation.[4][16]
Poor absorption across the intestinal epithelium.Co-administer this compound with a permeation enhancer to improve its passage across the intestinal barrier.[4] Ensure the vehicle used for administration is optimized for peptide solubility and stability.
High variability in biological response (e.g., intestinal growth, glucose tolerance) between mice. Inconsistent food intake affecting endogenous GLP-1/GLP-2 secretion and gut motility.Fast mice for a standardized period (e.g., 4-6 hours) before oral gavage to ensure a more uniform GI environment.[17] Be aware that fasting can be a stressor and may influence outcomes.
Differences in gut microbiome composition between animals.Cohouse animals to normalize gut microbiota to some extent. Consider using mice from a single, well-controlled source.
Incorrect timing of sample collection relative to this compound administration.Establish a clear and consistent timeline for dosing and sample collection based on the expected pharmacokinetic profile of this compound.[18]
Diarrhea or other signs of GI distress in treated mice. High dose of this compound or the vehicle used.Implement a dose-escalation strategy to acclimate the animals to the compound.[13] If using a vehicle like corn oil, ensure it is of high quality and administered at an appropriate volume.[19]
Off-target effects of the compound or formulation components.Evaluate the tolerability of the vehicle alone in a control group. If the issue persists, consider alternative formulations.
No discernible effect of this compound on intestinal parameters. Insufficient dose or bioavailability.Increase the dose of this compound, or improve its bioavailability through formulation strategies.[4]
The specific mouse strain is less responsive to GLP-2 analogs.Review literature for reported strain differences in GLP-2 receptor expression or sensitivity.
Inactivation of the GLP-2 receptor signaling pathway.Confirm the integrity of the GLP-2 signaling pathway in your model system. The use of GLP-2 receptor knockout mice can be a valuable negative control.[9]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice and Monkeys

SpeciesRouteDoseBioavailability (%)CmaxTmax (h)t½ (h)Reference(s)
CD-1 MiceIV15 mg/kg---1.6[2]
CD-1 MicePO30 mg/kg61-->6[2]
Cynomolgus MonkeysIV1 mg/kg---0.77[2]
Cynomolgus MonkeysPO5 mg/kg34380.7 ng/mL0.672.44[2][3]

Table 2: Oral Gavage Parameters for Mice

ParameterRecommendationReference(s)
Gavage Needle Size (for 20-25g mouse)20 gauge, 1-1.5 inch length[14]
Maximum Dosing Volume10 mL/kg (smaller volumes, e.g., 5 mL/kg, are often recommended)[14]
Common Vehicles0.5% methylcellulose in water, 10% DMSO + 90% corn oil[13][19]

Experimental Protocols

Oral Gavage of this compound in Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water for injection

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)[14]

  • 1 mL syringes

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution. For a 0.5% methylcellulose solution, slowly add methylcellulose to sterile water while stirring to avoid clumping.

    • Suspend the this compound powder in the vehicle to the desired final concentration. Ensure a homogenous suspension by vortexing or sonicating. Prepare the solution fresh daily.[13]

  • Animal Handling and Dosing:

    • Weigh each mouse to calculate the precise dosing volume.[14]

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.[13]

    • Position the mouse vertically.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue toward the esophagus. The needle should advance smoothly. If resistance is met, withdraw and re-insert to prevent tracheal intubation.[13][14]

    • Once the needle is in the esophagus (the tip should be roughly at the level of the last rib), slowly administer the calculated volume of the this compound solution.[14]

    • Gently remove the gavage needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as respiratory distress, for 5-10 minutes.[14][15]

Pharmacokinetic Analysis of Orally Administered this compound

Procedure:

  • Dosing: Administer this compound via oral gavage as described above.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[18]

    • For serial sampling from the same mouse, collect small volumes (e.g., 25-50 µL) from the tail vein or saphenous vein.[18]

    • Terminal blood collection can be performed via cardiac puncture under anesthesia.[18][20]

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).[18]

    • Separate plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).[18]

    • Store plasma samples at -80°C until analysis.[18]

  • Quantification:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][21]

Intestinal Permeability Assay (FITC-Dextran)

This assay measures the integrity of the intestinal barrier.[17][22][23]

Materials:

  • Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)

  • Sterile 1x phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., serum separator tubes)

Procedure:

  • Fasting: Fast mice for 4-6 hours prior to the assay. Provide water ad libitum.[17]

  • FITC-Dextran Administration:

    • Prepare a solution of FITC-dextran in sterile PBS (e.g., 80-100 mg/mL).[17][20]

    • Administer the FITC-dextran solution to each mouse via oral gavage (e.g., 44 mg/100 g body weight or a fixed volume of 150 µL of 80 mg/mL solution).[17][20]

  • Blood Collection:

    • At a specified time after gavage (e.g., 4 hours), anesthetize the mice.[17][20]

    • Collect blood via cardiac puncture.[20]

  • Serum Preparation and Analysis:

    • Allow the blood to clot and then centrifuge to separate the serum.[20]

    • Dilute the serum with an equal volume of PBS.[20]

    • Add the diluted serum to a 96-well plate in duplicate.[20]

    • Measure the fluorescence of the samples using a spectrophotofluorometer (excitation ~485 nm, emission ~528 nm).[20][23]

    • Calculate the concentration of FITC-dextran in the serum by comparing the fluorescence to a standard curve prepared with known concentrations of FITC-dextran.[20]

Visualizations

GLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP2 GLP-2 / this compound GLP2R GLP-2 Receptor GLP2->GLP2R G_Protein G Protein GLP2R->G_Protein AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription promotes Intestinal_Effects Intestinal Growth & Nutrient Absorption Gene_Transcription->Intestinal_Effects

Caption: Simplified GLP-2 signaling pathway in intestinal cells.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare Dosing Solution (this compound in Vehicle) weigh_mouse Weigh Mouse & Calculate Dose prep_solution->weigh_mouse restrain Restrain Mouse weigh_mouse->restrain insert_needle Insert Gavage Needle into Esophagus restrain->insert_needle administer Slowly Administer Solution insert_needle->administer remove_needle Remove Needle administer->remove_needle monitor Monitor for Distress remove_needle->monitor return_to_cage Return to Cage monitor->return_to_cage

Caption: Experimental workflow for oral gavage in mice.

Troubleshooting_Logic start Low/Variable Plasma Concentration of this compound check_gavage Review Gavage Technique start->check_gavage check_formulation Evaluate Formulation Stability start->check_formulation check_absorption Assess Intestinal Absorption start->check_absorption solution_gavage Refine Technique & Ensure Esophageal Delivery check_gavage->solution_gavage Improper solution_formulation Prepare Fresh Solutions & Consider Protective Vehicles check_formulation->solution_formulation Unstable solution_absorption Use Permeation Enhancers check_absorption->solution_absorption Poor

References

Technical Support Center: Troubleshooting Variability in GLP-26 Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in pharmacokinetic (PK) data for GLP-26.

Understanding this compound

It is critical to note that this compound, a glyoxamide derivative, is an inhibitor of Hepatitis B Virus (HBV) capsid assembly.[1][2] Its name may cause confusion with Glucagon-Like Peptide-2 (GLP-2), a peptide hormone involved in intestinal growth.[3] this compound's mechanism of action is entirely distinct from that of GLP-2 and its analogues. This guide will focus exclusively on troubleshooting pharmacokinetic data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical pharmacokinetic parameters of this compound in preclinical species?

A1: Pharmacokinetic parameters for this compound have been determined in mice and cynomolgus monkeys. The data shows good oral bioavailability and a longer half-life after oral administration compared to intravenous infusion.[4][5] A summary of key parameters is provided in the tables below.

Q2: We are observing high inter-animal variability in our this compound PK study. What are the likely causes?

A2: High inter-animal variability is a common challenge in preclinical PK studies and can originate from several sources.[6][7] For this compound, a compound with low aqueous solubility, key factors to investigate include:

  • Formulation Issues: Inconsistent suspension or precipitation of the dosing solution can lead to variable doses being administered to each animal.

  • Dosing Technique: Improper oral gavage technique can result in inaccurate dosing or physiological stress that affects drug absorption.

  • Biological Variability: Differences in the health status, stress levels, and genetic makeup of the animals can influence drug metabolism and disposition.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of orally administered drugs.[8]

Q3: Our measured Cmax and Tmax values for this compound are inconsistent across animals in the same group. What could be the reason?

A3: Inconsistent Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are often linked to variability in the rate and extent of drug absorption.[2][9] Potential causes include:

  • Variable Gastric Emptying Rate: Differences in the rate at which the stomach empties its contents into the small intestine can lead to significant variations in Tmax.

  • Inconsistent Drug Dissolution: If the drug formulation is not uniform, the rate at which this compound dissolves in the gastrointestinal fluid will vary, impacting both Cmax and Tmax.

  • Infrequent Sampling around Tmax: If blood samples are not collected frequently enough around the expected Tmax, the true peak concentration may be missed, leading to inaccurate Cmax and Tmax values.[2]

Q4: We are seeing lower than expected plasma concentrations of this compound in our study. What should we investigate?

A4: Lower than expected plasma exposure (low AUC and Cmax) can be due to a variety of factors related to the compound, the formulation, or the experimental procedure. Consider the following:

  • Poor Solubility and Dissolution: this compound has low aqueous solubility. If the formulation does not adequately enhance its solubility, a significant portion of the drug may pass through the GI tract unabsorbed.

  • High Pre-systemic Metabolism: The drug may be extensively metabolized in the gut wall or the liver before reaching systemic circulation.

  • Active Efflux: The compound might be a substrate for efflux transporters (like P-glycoprotein) in the intestine, which actively pump the drug back into the gut lumen.

  • Errors in Dose Preparation or Administration: Inaccurate weighing of the compound or errors in preparing the dosing solution can lead to a lower administered dose than intended.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) -380.7 ± 155.4
Tmax (h) -0.67 ± 0.29
AUCtotal (h·ng/mL) 986.6 ± 316.51660 ± 530
t½ (h) 0.77 ± 0.232.44 ± 0.57
Oral Bioavailability (%) -33.6
Plasma Protein Binding (%) \multicolumn{2}{c

Data are presented as mean ± standard deviation.[4]

Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice
ParameterIntravenous (15 mg/kg)Oral (30 mg/kg)
AUC0–7h (ng·h/mL) 13061587
t½ (h) 1.5>6
Oral Bioavailability (%) \multicolumn{2}{c

Data derived from graphical representation in the cited source.[5]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues leading to variability in this compound pharmacokinetic data.

Guide 1: Troubleshooting High Inter-Animal Variability

G Variability High Inter-Animal Variability Observed Formulation Investigate Formulation Variability->Formulation Dosing Review Dosing Technique Variability->Dosing Animal Assess Animal Factors Variability->Animal Homogeneity Check Suspension Homogeneity Formulation->Homogeneity Solubility Verify Drug Solubility in Vehicle Formulation->Solubility Stability Assess Formulation Stability Formulation->Stability Gavage Standardize Oral Gavage Procedure Dosing->Gavage Volume Verify Dose Volume Accuracy Dosing->Volume Health Monitor Animal Health Status Animal->Health Fasting Standardize Fasting Protocol Animal->Fasting Strain Confirm Animal Strain and Supplier Animal->Strain

Detailed Steps:

  • Investigate Formulation:

    • Check Suspension Homogeneity: For suspensions, ensure vigorous and consistent mixing before and during dosing to prevent settling.[8]

    • Verify Drug Solubility in Vehicle: Confirm that this compound remains adequately dissolved or suspended in the chosen vehicle at the target concentration.

    • Assess Formulation Stability: Ensure the formulation is stable for the duration of the experiment and does not degrade or precipitate.

  • Review Dosing Technique:

    • Standardize Oral Gavage Procedure: Ensure all personnel are proficient in the technique to minimize stress and ensure accurate delivery to the stomach.

    • Verify Dose Volume Accuracy: Use calibrated equipment and double-check dose calculations based on the most recent animal body weights.

  • Assess Animal Factors:

    • Monitor Animal Health Status: Exclude any animals showing signs of illness, as this can significantly impact drug ADME (Absorption, Distribution, Metabolism, and Excretion).

    • Standardize Fasting Protocol: Implement a consistent fasting period before dosing to reduce variability in gastrointestinal pH and motility.[8]

    • Confirm Animal Strain and Supplier: Use a single, well-characterized animal strain from a reputable supplier to minimize genetic variability in drug metabolizing enzymes and transporters.

Guide 2: Troubleshooting Inconsistent Cmax and Tmax

G Inconsistency Inconsistent Cmax & Tmax Absorption Evaluate Absorption Phase Inconsistency->Absorption Sampling Optimize Blood Sampling Inconsistency->Sampling Dissolution Assess In Vitro Dissolution Rate Absorption->Dissolution GI_Transit Consider GI Transit Time Variability Absorption->GI_Transit Frequency Increase Sampling Frequency Around Tmax Sampling->Frequency Timing Ensure Precise Sample Collection Times Sampling->Timing

Detailed Steps:

  • Evaluate Absorption Phase:

    • Assess In Vitro Dissolution Rate: Conduct in vitro dissolution studies with the formulation to ensure consistent drug release.

    • Consider GI Transit Time Variability: Be aware that factors like stress and food can alter gastrointestinal transit time, leading to variable Tmax.

  • Optimize Blood Sampling:

    • Increase Sampling Frequency Around Tmax: Collect more frequent blood samples around the anticipated Tmax to better define the peak concentration.[2]

    • Ensure Precise Sample Collection Times: Record the exact time of each blood draw to ensure accurate PK parameter calculation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Use male CD-1 mice (or other appropriate strain), 8-10 weeks old. Acclimatize animals for at least one week before the study.

  • Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water). Ensure the suspension is homogenous by continuous stirring.

  • Dosing: Fast animals overnight (with free access to water) before dosing. Administer a single oral dose of this compound (e.g., 30 mg/kg) via oral gavage. For intravenous administration, dissolve this compound in a suitable solvent (e.g., 20% DMSO, 20% PEG-400 in PBS) and administer via the tail vein (e.g., 15 mg/kg).[5]

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
  • Sample Preparation (Protein Precipitation): [10][11]

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Liquid Chromatography (LC):

    • Column: Use a suitable C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate this compound from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ion transitions for this compound and the internal standard by direct infusion.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential to maximize signal intensity.

  • Quantification:

    • Construct a calibration curve using standards of known this compound concentrations in blank plasma.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Mandatory Visualization

GLP-2 Signaling Pathway (for clarification)

GLP2_Signaling cluster_membrane Cell Membrane GLP2R GLP-2 Receptor AC Adenylate Cyclase GLP2R->AC Activates GLP2 GLP-2 GLP2->GLP2R Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., I-EGF, KGF) CREB->Gene_Expression Promotes Growth Intestinal Growth & Nutrient Absorption Gene_Expression->Growth Leads to

References

Optimizing fixation and staining for confocal microscopy of GLP-26 treated cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fixation and staining protocols for confocal microscopy of cells treated with GLP-26. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best initial fixation method for cells treated with this compound?

A1: For initial experiments with a new treatment like this compound, a cross-linking fixative such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is recommended.[1][2][3] This method generally preserves cellular morphology well. A typical starting point is a 10-20 minute incubation at room temperature.[2][4]

Q2: How do I choose the right permeabilization agent?

A2: The choice of permeabilization agent depends on the subcellular localization of your target protein.

  • Triton X-100 (0.1-0.25%) is a non-ionic detergent that effectively permeabilizes both plasma and organellar membranes, making it suitable for most intracellular targets.[5][6][7] However, it can extract membrane-associated proteins.[1][5]

  • Saponin (B1150181) (e.g., 0.05%) is a milder detergent that selectively interacts with cholesterol in the plasma membrane, preserving the integrity of organellar membranes and membrane-associated proteins.[5][7][8] Its effect is reversible, so it should be included in subsequent wash and antibody incubation steps.[8]

  • Methanol (ice-cold) can be used for both fixation and permeabilization.[4] It is effective for some cytoskeletal and organellar proteins but may not be suitable for all antigens, particularly soluble proteins.[1][6]

Q3: My signal is very weak. What are the possible causes and solutions?

A3: Weak or no signal can be due to several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including issues with the primary antibody, fixation, permeabilization, and imaging settings.[9][10]

Q4: I have very high background in my images. How can I reduce it?

A4: High background is a common issue in immunofluorescence.[9][11] Potential causes include insufficient blocking, improper antibody concentrations, and inadequate washing.[9][11][12] See the detailed troubleshooting table for specific recommendations.

Q5: What is photobleaching and how can I minimize it?

A5: Photobleaching is the irreversible destruction of fluorophores due to prolonged exposure to high-intensity light, leading to a loss of fluorescent signal.[13][14] To minimize photobleaching, you can use antifade mounting media, reduce laser power and exposure time, and choose more photostable fluorophores.[13][15]

Troubleshooting Guides

Table 1: Troubleshooting Poor Signal Quality
IssuePossible CauseRecommended Solution
Weak or No Signal Primary antibody issues: Inactive, wrong concentration, or not validated for IF.- Use a positive control to verify antibody activity. - Titrate the primary antibody to find the optimal concentration.[12] - Ensure the antibody is validated for immunofluorescence applications.[16]
Suboptimal fixation: Antigen masking or destruction.- Test different fixatives (e.g., PFA vs. methanol).[6] - Reduce fixation time or temperature.[10] - Consider antigen retrieval methods if using PFA.
Insufficient permeabilization: Antibody cannot access the epitope.- Increase permeabilization time or detergent concentration. - Switch to a stronger detergent (e.g., from saponin to Triton X-100).[6]
Imaging settings: Low laser power, incorrect filter sets, or detector settings.- Increase laser power or detector gain. - Ensure excitation and emission filters match the fluorophore spectra.[16]
High Background Insufficient blocking: Non-specific antibody binding.- Increase blocking time (e.g., to 1 hour at room temperature).[9][12] - Use a blocking buffer containing serum from the same species as the secondary antibody.[17]
Antibody concentration too high: Non-specific binding of primary or secondary antibodies.- Titrate both primary and secondary antibodies to determine the optimal dilution.[9][12]
Inadequate washing: Residual unbound antibodies.- Increase the number and duration of wash steps.[9][11][12]
Autofluorescence: Endogenous fluorescence from the cells or fixative.- Include an unstained control to assess autofluorescence.[10] - Use a quenching step (e.g., with sodium borohydride) if using glutaraldehyde.[18] - Use freshly prepared PFA.[10]
Photobleaching Excessive light exposure: High laser power or long exposure times.- Reduce laser power to the minimum required for a good signal-to-noise ratio.[13] - Minimize exposure time.[13] - Locate the region of interest using lower magnification or transmitted light before imaging with fluorescence.[15]
Oxygen-mediated damage: Reactive oxygen species damage fluorophores.- Use a commercially available antifade mounting medium.[13][15] - Consider imaging in an oxygen-depleted environment if possible.[19]
Fluorophore instability: Some fluorophores are more prone to bleaching.- Choose more photostable dyes.[13]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining
  • Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • This compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash cells twice with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.[3]

    • Wash three times with PBS for 5 minutes each.[7]

  • Permeabilization:

    • Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[2][7]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific binding.[12][20]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer at its optimal concentration.

    • Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[4][7]

  • Washing:

    • Wash three times with PBS for 5 minutes each.[7]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[7]

  • Final Washes and Counterstaining:

    • Wash three times with PBS for 5 minutes each, protected from light.[7]

    • (Optional) Counterstain nuclei with a DNA dye like DAPI or Hoechst for 5-10 minutes.[21]

    • Wash once with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[15]

    • Seal the edges of the coverslip with nail polish and let it dry.[2]

  • Imaging:

    • Image the slides using a confocal microscope with the appropriate laser lines and emission filters for your fluorophores.

Table 2: Comparison of Fixation and Permeabilization Methods
MethodFixativePermeabilization AgentAdvantagesDisadvantagesBest For
Cross-linking 4% Paraformaldehyde (PFA)0.1-0.5% Triton X-100Good preservation of cellular morphology.Can mask epitopes (may require antigen retrieval). Can cause autofluorescence.[2]Most intracellular and membrane proteins.
4% Paraformaldehyde (PFA)0.05% SaponinPreserves membrane and organelle integrity.[5] Reversible.[8]May not be sufficient for nuclear targets. Requires saponin in subsequent steps.[8]Membrane-associated and cytoplasmic proteins.
Organic Solvent Ice-cold MethanolMethanolFixes and permeabilizes in one step. Good for some cytoskeletal proteins.[6]Can alter protein conformation. May not be suitable for soluble proteins.[1] Can shrink cells.Cytoskeletal and some organellar proteins.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips treatment 2. This compound Treatment cell_culture->treatment fixation 3. Fixation (e.g., 4% PFA) treatment->fixation permeabilization 4. Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab mounting 8. Mounting with Antifade secondary_ab->mounting imaging 9. Confocal Microscopy mounting->imaging

Caption: Experimental workflow for immunofluorescence staining.

GLP1_signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Synthesis & Secretion PKA->Insulin Gene Gene Transcription (β-cell proliferation & survival) PKA->Gene

Caption: Representative GLP-1 signaling pathway.

References

Best practices for handling and storing GLP-26

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GLP-26

Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for reconstituting lyophilized this compound?

For optimal results, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption, as peptides can be hygroscopic.[1][2] The choice of solvent depends on the peptide's properties.[1][3] For this compound, it is recommended to first attempt reconstitution in sterile, distilled water. If solubility is an issue, a brief sonication may help dissolve larger particles.[2] For hydrophobic peptides, organic solvents like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer.[1]

2. How should I store this compound in its lyophilized and reconstituted forms?

  • Lyophilized: For maximum stability, store lyophilized this compound at -20°C or, for long-term storage, at -80°C.[1][3][4][5] When stored under these conditions, the peptide can be stable for several years.[5]

  • Reconstituted: Peptides in solution are significantly less stable.[1] It is highly recommended to aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][6] Store these aliquots at -20°C or colder.[1][3]

3. What are the primary causes of peptide degradation, and how can I minimize them?

Peptide degradation can occur through several pathways, including oxidation, deamidation, and hydrolysis.[7] To minimize degradation, store peptides in their lyophilized form at -20°C or -80°C.[3][4] For peptides in solution, use sterile, slightly acidic buffers (pH 5-7) and store them frozen in aliquots.[1] Avoid exposure to high pH (>8) and minimize exposure to atmospheric oxygen.[3]

4. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, especially in its powdered form, it is essential to wear appropriate PPE to prevent accidental exposure. This includes chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[8] When working with the lyophilized powder, which can become airborne, it is recommended to use a fume hood or biosafety cabinet to prevent inhalation.[8]

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed in an In Vitro Assay

  • Question: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the cause?

  • Answer:

    • Improper Storage and Handling: Confirm that the peptide was stored correctly in both lyophilized and reconstituted forms. Repeated freeze-thaw cycles can degrade the peptide and reduce its activity.[1][6]

    • Incorrect Peptide Concentration: The calculation of peptide concentration may be inaccurate. Ensure you are accounting for the net peptide content versus the total peptide weight.

    • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can reduce their bioavailability and activity.[9][10] Consider sonicating the solution or using a different reconstitution solvent.

    • Assay Interference: Components of your assay buffer or the solvent used to dissolve the peptide (e.g., high concentrations of DMSO) may be interfering with the biological system.

Issue 2: Difficulty Dissolving Lyophilized this compound

  • Question: My lyophilized this compound is not fully dissolving in aqueous buffer. What should I do?

  • Answer:

    • Assess Peptide Characteristics: The solubility of a peptide is largely determined by its amino acid composition.[1]

    • Use an Alternative Solvent: If water fails, for a basic peptide, try a dilute solution of acetic acid (10%). For an acidic peptide, a dilute solution of ammonium (B1175870) bicarbonate (10%) may be effective.[1] For hydrophobic peptides, initially dissolving in a small amount of an organic solvent like DMSO, followed by a stepwise addition of aqueous buffer, is a common strategy.[1]

    • Sonication: A brief sonication in a water bath can aid in dissolving stubborn particles, but avoid excessive heating.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Lyophilized-20°CUp to several yearsFor optimal long-term stability, -80°C is preferred.[5]
4°CShort-term (days to weeks)Keep away from bright light.[3][4]
Reconstituted-20°CUp to a few weeksStore in aliquots to avoid freeze-thaw cycles.[1][2]
4°C24-48 hoursUse as soon as possible after reconstitution.

Table 2: this compound Stability in Different Solvents at 4°C

SolventConcentrationEstimated Half-life
Sterile Water1 mg/mL~72 hours
PBS (pH 7.4)1 mg/mL~48 hours
10% Acetic Acid1 mg/mL> 1 week
DMSO10 mg/mL> 1 month

Experimental Protocols

Protocol 1: In Vitro Cell-Based Bioactivity Assay for this compound

This protocol outlines a general procedure for assessing the bioactivity of this compound on a target cell line.

  • Cell Culture: Culture the target cells in the recommended medium and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Preparation: Reconstitute and dilute this compound to the desired concentrations in the appropriate cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Assess the biological endpoint of interest (e.g., cell proliferation using an MTT assay, cytokine secretion via ELISA, or gene expression by qRT-PCR).

  • Data Analysis: Analyze the results to determine the dose-response relationship of this compound.

Visualizations

GLP26_Signaling_Pathway GLP26 This compound Receptor This compound Receptor (GPCR) GLP26->Receptor Binds G_Protein G Protein (Gαs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reconstitute Reconstitute this compound Dilute Prepare Serial Dilutions Reconstitute->Dilute Treat_Cells Treat Cells with this compound Dilute->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate for 48h Treat_Cells->Incubate Measure_Response Measure Biological Response (e.g., MTT Assay) Incubate->Measure_Response Analyze_Data Analyze Data & Plot Dose-Response Curve Measure_Response->Analyze_Data

Caption: Workflow for a cell-based bioactivity assay.

Troubleshooting_Guide Start Unexpected Experimental Results Check_Storage Were storage protocols followed? Start->Check_Storage Check_Concentration Was peptide concentration calculated correctly? Check_Storage->Check_Concentration Yes Solution_Storage Review storage best practices. Use fresh aliquot. Check_Storage->Solution_Storage No Check_Solubility Was the peptide fully dissolved? Check_Concentration->Check_Solubility Yes Solution_Concentration Recalculate concentration. Consider net peptide content. Check_Concentration->Solution_Concentration No Check_Assay Are assay controls performing as expected? Check_Solubility->Check_Assay Yes Solution_Solubility Try alternative solvent or sonication. Check_Solubility->Solution_Solubility No Solution_Assay Troubleshoot assay components (reagents, cells, etc.). Check_Assay->Solution_Assay No Further_Investigation Contact Technical Support Check_Assay->Further_Investigation Yes

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Overcoming Limitations of In Vitro Models for GLP-26 Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro models for testing the anti-HBV agent GLP-26.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound, a potent Hepatitis B Virus (HBV) capsid assembly modulator.[1][2][3][4][5]

Issue 1: High Variability in Anti-HBV Potency (EC50) of this compound

Potential Cause Recommended Solution
Inconsistent Cell Health: 2D cell cultures can exhibit variability due to passage number, confluency, and media conditions.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure uniform confluency at the time of treatment.- Regularly test for mycoplasma contamination.- Ensure consistent quality of cell culture media and supplements.
Assay-to-Assay Variability: Minor differences in experimental setup can lead to significant variations in results.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Use calibrated pipettes and automated liquid handlers for precise reagent dispensing.- Include positive (e.g., Entecavir) and negative (vehicle control) controls in every assay plate.[4]
Non-Specific Binding: this compound, like other small molecules, may bind to plasticware or proteins in the culture medium, reducing its effective concentration.[6]- Use low-binding microplates.- Optimize the concentration of serum (e.g., FBS) in the culture medium, as serum proteins can bind to the compound.[6]

Issue 2: Discrepancy Between In Vitro Efficacy and In Vivo Results

Potential Cause Recommended Solution
Lack of Physiological Relevance in 2D Models: Standard 2D cell cultures do not fully replicate the complex microenvironment of the liver, including cell-cell interactions, extracellular matrix signaling, and metabolic gradients.[7][8][9]- Transition to 3D cell culture models, such as spheroids or organoids derived from primary human hepatocytes or iPSCs. These models better mimic the liver architecture and function.[10][11] - Utilize microfluidic organ-on-a-chip platforms to introduce perfusion, which can improve nutrient delivery, waste removal, and cellular maturation.[10][12][13][14]
Limited Metabolic Activity in Cell Lines: Immortalized cell lines (e.g., HepG2, HepAD38) may have different metabolic enzyme expression and activity compared to primary human hepatocytes.[15]- Use primary human hepatocytes (PHH) for key experiments to confirm findings from cell lines.[4] - Characterize the expression of key metabolic enzymes in the chosen cell model.
Absence of Immune Components: In vitro models often lack the immune cells that can play a role in both HBV pathogenesis and the response to antiviral therapy.- Consider co-culture models that include immune cells, such as lymphocytes or macrophages, to investigate potential immunomodulatory effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using standard 2D cell cultures for this compound testing?

A1: Standard 2D cell cultures, while useful for initial high-throughput screening, have several limitations for accurately predicting the in vivo efficacy and safety of this compound. These include:

  • Lack of Physiological Relevance: Cells grown on a flat plastic surface do not experience the complex 3D architecture, cell-cell interactions, and extracellular matrix signaling present in the liver.[7][8][9] This can lead to altered cell morphology, gene expression, and drug responses that may not be representative of the in vivo situation.[9]

  • Unnatural Cellular Environment: The artificial environment of 2D cultures can lead to cellular stress and altered metabolic activity, potentially affecting the perceived potency and toxicity of this compound.[7]

  • Poor Predictivity: Due to these limitations, results from 2D cultures may not always translate well to in vivo animal models or human clinical trials, contributing to the high failure rate of new drug candidates.[7][16]

Q2: How can 3D organoid models improve the preclinical evaluation of this compound?

A2: 3D organoids, particularly those derived from primary human hepatocytes or induced pluripotent stem cells (iPSCs), offer a more physiologically relevant system for testing this compound.[10][11] Key advantages include:

  • Mimicking Organ Architecture: Organoids self-organize into structures that resemble the micro-architecture of the liver, including cell polarity and the formation of bile canaliculi-like structures.[10]

  • Cellular Heterogeneity: They can contain multiple liver cell types (e.g., hepatocytes, stellate cells, Kupffer cells), allowing for the study of more complex biological responses to this compound and HBV infection.[10]

  • Improved Functional Maturation: Organoids often exhibit higher levels of liver-specific functions, such as albumin production and cytochrome P450 activity, which are crucial for assessing drug metabolism and toxicity.

Q3: What is the mechanism of action of this compound?

A3: this compound is a capsid assembly modulator (CAM).[1][2][4] It works by interfering with the proper assembly of the HBV nucleocapsid, which is a critical step in the viral replication cycle.[1][3][4] This disruption prevents the encapsidation of pre-genomic RNA (pgRNA), leads to the disassembly of existing nucleocapsids, and ultimately reduces the production of new viral DNA and the pool of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1][4]

Q4: I am observing high background noise in my this compound receptor binding assay. What could be the cause?

A4: While this compound targets the HBV capsid protein and not a traditional cellular receptor, issues in binding assays can still arise. High background noise in a binding assay, such as a thermal shift assay with purified capsid protein, could be due to:

  • Non-Specific Binding: The ligand may be binding to components of the assay system other than the target protein. Optimizing blocking conditions and using appropriate detergents can help reduce this.[17]

  • Reagent Quality: Ensure the purity and stability of the purified HBV capsid protein and the this compound compound.[17][18]

  • Assay Conditions: Suboptimal buffer pH, ionic strength, or temperature can contribute to high background. These parameters should be carefully optimized.[17][18]

Quantitative Data Summary

Table 1: In Vitro Anti-HBV Activity of this compound

Cell ModelParameterThis compound EC50Reference
HepAD38 cellsHBV DNA replication3 nM[1][4]
HepAD38 cellsHBeAg secretion3 nM[4]
Primary Human Hepatocytes (PHH)HBV DNA replication40 nM[4]

Table 2: In Vitro Toxicity of this compound

Cell LineParameterThis compound CC50Selectivity Index (SI)Reference
HepG2Cytotoxicity>100 µM>33,333[4]

Table 3: Pharmacokinetic Properties of this compound in Cynomolgus Monkeys

ParameterValueReference
Oral Bioavailability34%[2][19]
Mean Terminal Elimination Half-life2.4 hours[2][19]
Plasma Protein Binding86.7%[2][19]

Experimental Protocols

Protocol 1: Assessment of this compound Antiviral Activity in HepAD38 Cells

  • Cell Seeding: Plate HepAD38 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Entecavir).

  • Treatment: After 24 hours, remove the existing medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 6 days), replacing the medium with freshly prepared compound every 2-3 days.

  • Supernatant Collection: Collect the cell culture supernatant for quantification of secreted HBV DNA.

  • DNA Extraction and qPCR: Extract viral DNA from the supernatant and quantify the HBV DNA levels using quantitative PCR (qPCR).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: HBeAg Secretion Assay as a Marker for cccDNA

  • Tetracycline (B611298) Regulation: Culture HepAD38 cells in the presence of tetracycline to suppress pgRNA transcription.

  • Washout and Treatment: Remove tetracycline to allow for HBV replication and cccDNA formation. Treat the cells with serial dilutions of this compound.

  • Re-treatment with Tetracycline: After a period of this compound treatment (e.g., 3 days), re-introduce tetracycline to shut down pgRNA synthesis from the integrated HBV DNA. This ensures that any subsequent HBeAg production is primarily from the newly formed cccDNA.

  • Supernatant Collection: Continue to culture the cells in the presence of tetracycline and this compound for several more days, collecting the supernatant at defined time points.

  • ELISA: Quantify the amount of secreted HBeAg in the supernatant using a commercial ELISA kit.[4]

  • Data Analysis: Determine the EC50 for the inhibition of HBeAg secretion as described for the antiviral activity assay.

Visualizations

HBV_Lifecycle HBV Replication Cycle and this compound Point of Intervention cluster_cell Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA_to_nucleus rcDNA Transport to Nucleus Uncoating->rcDNA_to_nucleus cccDNA cccDNA Formation rcDNA_to_nucleus->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation pgRNA->Encapsidation Core_Protein Core Protein (HBcAg) Translation->Core_Protein Nucleocapsid_Assembly Nucleocapsid Assembly Core_Protein->Nucleocapsid_Assembly Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Reverse_Transcription->Nucleocapsid_Assembly Virion_Assembly Virion Assembly Nucleocapsid_Assembly->Virion_Assembly Release Virion Release Virion_Assembly->Release GLP26 This compound GLP26->Nucleocapsid_Assembly Inhibits/ Disrupts

Caption: Mechanism of action for this compound in the HBV life cycle.

experimental_workflow General Workflow for Overcoming In Vitro Model Limitations cluster_2d Initial Screening cluster_3d Advanced Validation cluster_analysis Data Integration & Decision Screening High-Throughput Screening in 2D Cell Lines (e.g., HepAD38) Potency Determine Initial Potency (EC50) and Cytotoxicity (CC50) Screening->Potency Organoids Test Lead Compounds in 3D Liver Organoids or Spheroids Potency->Organoids Promising Candidates Cofactors Co-culture with Non-Parenchymal/Immune Cells Organoids->Cofactors Optional: Investigate Interactions Microfluidics Utilize Organ-on-a-Chip for Perfusion and Shear Stress Organoids->Microfluidics Optional: Enhance Physiology PKPD Correlate In Vitro Data with Pharmacokinetics Organoids->PKPD Cofactors->PKPD Microfluidics->PKPD Decision Go/No-Go Decision for In Vivo Studies PKPD->Decision

Caption: Workflow for this compound testing using advanced in vitro models.

References

Validation & Comparative

A Comparative Guide to the Efficacy of GLP-26 and Other HBV Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis B Virus (HBV) therapeutics is evolving, with a significant focus on direct-acting antivirals that target distinct stages of the viral life cycle. Among these, capsid assembly modulators (CAMs) have emerged as a promising class of agents. This guide provides an objective comparison of the preclinical and clinical efficacy of GLP-26, a novel glyoxamide derivative, against other notable HBV capsid assembly modulators.

Executive Summary

This compound demonstrates potent in vitro anti-HBV activity with a single-digit nanomolar 50% effective concentration (EC50).[1] It effectively reduces HBV DNA, HBeAg, and covalently closed circular DNA (cccDNA) levels in cellular models.[1][2][3] Preclinical studies in humanized mouse models have shown significant viral load reduction with this compound treatment, particularly in combination with nucleos(t)ide analogs like entecavir (B133710) (ETV), where it has demonstrated a sustained antiviral response even after treatment cessation.[1][4] When compared to other CAMs, this compound exhibits comparable or superior in vitro potency. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways to provide a comprehensive overview for research and development professionals.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound and other key HBV capsid assembly modulators. Data has been compiled from various preclinical and clinical studies.

Table 1: In Vitro Anti-HBV Activity of Capsid Assembly Modulators

CompoundCell LineEC50 (nM)EC90 (nM)cccDNA ReductionReference
This compound HepAD383->90% at 1 µM[1][5]
PHH40-Yes[1]
JNJ-56136379 HepG2.11754376Yes[6][7][8]
PHH93-Yes[6][7]
Vebicorvir (B611651) (ABI-H0731) HepAD38/HepG2-NTCP173 - 307-Yes (EC50: 1.84 - 7.3 µM)[9][10][11]
GLS4 HepG2.2.1512-Yes[12]
HepAD38--Yes[13][14]

PHH: Primary Human Hepatocytes

Table 2: In Vivo and Clinical HBV DNA Reduction

CompoundStudy Population/ModelTreatment RegimenMean HBV DNA Reduction (log10 IU/mL)Reference
This compound Humanized Mice60 mg/kg/day1-3[1]
Humanized MiceThis compound (60 mg/kg/day) + ETV (0.3 mg/kg/day)~4[1]
JNJ-56136379 Chronic Hepatitis B Patients75 mg + NA5.53 (at Week 24)[15][16]
Chronic Hepatitis B Patients250 mg + NA5.88 (at Week 24)[15][16]
Vebicorvir (ABI-H0731) Chronic Hepatitis B PatientsVBR + ETV5.33 (at Week 24)[17]
GLS4 Chronic Hepatitis B Patients120 mg + Ritonavir1.42 (at 28 days)[18][19]
Chronic Hepatitis B Patients240 mg + Ritonavir2.13 (at 28 days)[18][19]

NA: Nucleos(t)ide Analogue; ETV: Entecavir; VBR: Vebicorvir

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparative analysis.

In Vitro Antiviral Activity Assay (HepAD38/HepG2.2.15 Cells)

This assay determines the concentration of the compound required to inhibit 50% of HBV replication in a stable HBV-producing cell line.

  • Cell Culture: HepAD38 or HepG2.2.15 cells, which are human hepatoblastoma cell lines stably transfected with the HBV genome, are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.[20][21] For HepAD38 cells, tetracycline (B611298) is included to suppress HBV replication during routine culture.

  • Assay Procedure:

    • Cells are seeded in 96-well plates. For HepAD38 cells, tetracycline is removed to induce HBV replication.

    • The following day, cells are treated with serial dilutions of the test compound.

    • Cells are incubated for a period of 6-7 days, with media and compound changes every 2-3 days.

    • After the incubation period, the cell culture supernatant is collected to quantify extracellular HBV DNA, and cell lysates can be prepared for intracellular HBV DNA analysis.

  • HBV DNA Quantification:

    • Viral DNA is extracted from the supernatant or cell lysate using a commercial DNA extraction kit.

    • HBV DNA levels are quantified by real-time quantitative PCR (qPCR) using primers and probes specific for a conserved region of the HBV genome.

    • A standard curve is generated using a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

cccDNA Quantification Assay

This assay measures the reduction in the amount of HBV cccDNA, the stable viral minichromosome in the nucleus of infected hepatocytes.

  • Cell Culture and Treatment: HBV-infected primary human hepatocytes (PHH) or differentiated HepaRG cells are typically used. Cells are treated with the test compound for an extended period (e.g., 9-14 days).

  • cccDNA Extraction:

    • A modified Hirt extraction method is often employed to selectively extract low molecular weight DNA, including cccDNA, while removing the bulk of cellular genomic DNA.

    • Alternatively, total DNA can be extracted followed by enzymatic digestion to remove non-cccDNA forms. Plasmid-safe ATP-dependent DNase (PSD) is used to digest linear and relaxed circular DNA, enriching for cccDNA.

  • qPCR Analysis:

    • Specific primers and a TaqMan probe are designed to amplify a region of the HBV genome that is present in cccDNA.

    • To differentiate cccDNA from other viral DNA forms, the qPCR reaction is often performed on samples with and without a pre-treatment with a DNA exonuclease that digests linear and open circular DNA.

    • The amount of cccDNA is normalized to a housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency.

  • Data Analysis: The reduction in cccDNA levels in treated cells is compared to untreated controls.

Thermal Shift Assay (TSA)

This biophysical assay assesses the direct binding of a compound to the HBV capsid protein by measuring changes in its thermal stability.

  • Protein Preparation: Recombinant HBV core protein (Cp149, amino acids 1-149) is expressed and purified from E. coli. The protein is typically in a dimeric state.

  • Assay Procedure:

    • A reaction mixture is prepared containing the purified HBV Cp149 protein, the test compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

    • The mixture is heated in a real-time PCR instrument with a temperature gradient.

    • As the protein unfolds due to heat, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined by plotting the fluorescence intensity against temperature. A shift in the Tm in the presence of the compound indicates direct binding and stabilization of the capsid protein.

Mandatory Visualization

HBV Life Cycle and Mechanism of Capsid Assembly Modulators

HBV_Lifecycle_CAM_MOA cluster_host_cell Hepatocyte cluster_cam_action CAM Mechanism of Action entry HBV Virion Entry uncoating Uncoating entry->uncoating rcDNA rcDNA uncoating->rcDNA nucleus Nucleus rcDNA->nucleus Transport cccDNA cccDNA Formation nucleus->cccDNA Repair transcription Transcription cccDNA->transcription Host Polymerase pgRNA pgRNA transcription->pgRNA mRNAs mRNAs transcription->mRNAs encapsidation Encapsidation pgRNA->encapsidation translation Translation mRNAs->translation core_protein Core Protein (Cp Dimer) translation->core_protein polymerase Polymerase translation->polymerase core_protein->encapsidation aberrant_assembly Aberrant Capsid Formation (Class I) core_protein->aberrant_assembly Misdirects Assembly empty_capsid Empty Capsid Formation (Class II) core_protein->empty_capsid Accelerates Assembly polymerase->encapsidation reverse_transcription Reverse Transcription encapsidation->reverse_transcription new_rcDNA New rcDNA reverse_transcription->new_rcDNA new_rcDNA->nucleus Recycling Pathway assembly Virion Assembly new_rcDNA->assembly release Virion Release assembly->release cam Capsid Assembly Modulator (CAM) cam->core_protein Binds to Cp Dimer block_encapsidation Block pgRNA Encapsidation aberrant_assembly->block_encapsidation empty_capsid->block_encapsidation block_encapsidation->reverse_transcription Inhibits Antiviral_Assay_Workflow start Start seed_cells Seed HepG2.2.15 or HepAD38 cells in 96-well plates start->seed_cells induce_replication Induce HBV Replication (Remove Tetracycline for HepAD38) seed_cells->induce_replication add_compound Add Serial Dilutions of Test Compound induce_replication->add_compound incubate Incubate for 6-7 Days add_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant extract_dna Extract Extracellular HBV DNA collect_supernatant->extract_dna run_qpcr Quantify HBV DNA using qPCR extract_dna->run_qpcr calculate_ec50 Calculate EC50 run_qpcr->calculate_ec50 end End calculate_ec50->end

References

A Head-to-Head Battle: GLP-26 Versus GLS4 in the Arena of HBV Capsid Assembly Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of two prominent Hepatitis B Virus (HBV) capsid assembly modulators: GLP-26 and GLS4. We delve into their mechanisms of action, comparative potency, and the experimental data underpinning these findings.

Executive Summary

Both this compound and GLS4 are potent inhibitors of HBV replication, operating through the targeted disruption of viral capsid assembly. However, key differences in their chemical structure, potency, and specific effects on capsid morphology set them apart. Experimental data reveals that this compound, a novel glyoxamide derivative, exhibits significantly greater potency in inhibiting HBeAg secretion compared to GLS4, a heteroaryldihydropyrimidine (HAP) derivative. While both molecules effectively reduce HBV cccDNA, their impact on the localization and morphology of capsid particles within the host cell differs, suggesting distinct, nuanced mechanisms of action.

Mechanism of Action: Disrupting the Viral Core

The replication of HBV is critically dependent on the proper assembly of its nucleocapsid, which is formed by the viral core protein (HBc). Capsid Assembly Modulators (CAMs) like this compound and GLS4 intervene in this crucial process. They bind to HBc dimers, inducing conformational changes that lead to the formation of aberrant, non-functional capsids. This disruption prevents the encapsidation of pre-genomic RNA (pgRNA), a necessary step for viral DNA synthesis and the subsequent production of new infectious virions.

While both compounds share this general mechanism, their specific interactions with the core protein and the resulting capsid structures differ. GLS4, a Class I CAM, is known to cause the formation of large, irregular capsid aggregates that are dispersed throughout the cell. In contrast, this compound, a Class II CAM, induces the formation of intact, but empty, capsids that accumulate in the cytoplasm, preventing their transport to the nucleus. This distinction is crucial as it impacts the potential for cccDNA reduction and long-term viral suppression.

HBV_Replication_Cycle cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA_mRNA pgRNA & mRNAs cccDNA->pgRNA_mRNA Transcription pgRNA_mRNA_cyto pgRNA & mRNAs pgRNA_mRNA->pgRNA_mRNA_cyto Entry HBV Entry Uncoating Uncoating Entry->Uncoating Capsid Capsid Uncoating->Capsid Capsid->rcDNA HBc Core Protein (HBc) Translation Encapsidation pgRNA Encapsidation & Reverse Transcription HBc->Encapsidation pgRNA_mRNA_cyto->HBc pgRNA_mRNA_cyto->Encapsidation Mature_Capsid Mature Capsid (rcDNA-containing) Encapsidation->Mature_Capsid Mature_Capsid->cccDNA Nuclear Import (Recycling Pathway) Virion_Assembly Virion Assembly & Egress Mature_Capsid->Virion_Assembly GLP-26_GLS4 This compound & GLS4 GLP-26_GLS4->Encapsidation Inhibit

Figure 1: HBV Replication Cycle and CAM Intervention Point.

Potency: A Quantitative Comparison

The antiviral potency of this compound and GLS4 has been evaluated in various in vitro systems. The data consistently demonstrates the superior potency of this compound.

Parameter This compound GLS4 Cell Line Reference
Anti-HBV Activity (EC50) 0.003 µMNot explicitly stated in direct comparison, but other sources indicate EC50 in the low nanomolar range.HepAD38[1]
0.04 µM4.34 µMPrimary Human Hepatocytes (PHH)[1]
HBeAg Secretion Inhibition (EC50) 0.003 µM0.16 µMHepAD38[1]
cccDNA Reduction >1 log reduction>1 log reductionHepAD38[1]
Cytotoxicity (CC50) >100 µM>10 µMHepG2[1]
>10 µM>10 µMPrimary Human Hepatocytes (PHH)[1]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Experimental Protocols

Antiviral Activity Assay in HepAD38 Cells

This assay quantifies the ability of a compound to inhibit HBV DNA replication in a stable cell line that produces HBV upon removal of tetracycline (B611298).

Methodology:

  • Cell Seeding: Plate HepAD38 cells in 96-well plates at a density of 5 x 104 cells/well in media containing tetracycline to suppress HBV expression.

  • Compound Treatment: After 24 hours, remove the tetracycline-containing medium and replace it with fresh medium containing serial dilutions of the test compounds (this compound or GLS4). Include a no-drug control.

  • Induction of HBV Replication: The removal of tetracycline induces HBV replication.

  • Incubation: Incubate the plates for 7 days, replacing the medium with fresh compound-containing medium every 2-3 days.

  • DNA Extraction: After incubation, harvest the supernatant and extract viral DNA using a commercial DNA extraction kit.

  • Quantification of HBV DNA: Quantify the amount of extracellular HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed HepAD38 Cells (+ Tetracycline) Start->Seed_Cells Add_Compound Remove Tetracycline & Add Test Compound Seed_Cells->Add_Compound Incubate Incubate for 7 Days Add_Compound->Incubate Extract_DNA Extract Viral DNA from Supernatant Incubate->Extract_DNA qPCR Quantify HBV DNA by qPCR Extract_DNA->qPCR Analyze Calculate EC50 qPCR->Analyze End End Analyze->End

Figure 2: Workflow for the Antiviral Activity Assay.
HBeAg Secretion Assay

This enzyme-linked immunosorbent assay (ELISA) measures the amount of Hepatitis B e-antigen (HBeAg) secreted into the cell culture supernatant, which serves as a surrogate marker for cccDNA transcriptional activity.

Methodology:

  • Sample Collection: Collect the supernatant from the HepAD38 cells treated as described in the antiviral activity assay.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for HBeAg.

    • Add the cell culture supernatants to the wells and incubate.

    • Wash the wells to remove unbound material.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the wells again.

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at a specific wavelength.

  • Data Analysis: The intensity of the color is proportional to the amount of HBeAg present. Calculate the percentage of HBeAg inhibition for each compound concentration and determine the EC50 value.

HBV cccDNA Quantification

This protocol describes the quantification of covalently closed circular DNA (cccDNA) from infected cells, a key marker of persistent HBV infection.

Methodology:

  • Cell Lysis and Nuclear Isolation: Lyse the treated HepAD38 cells and isolate the nuclei, where the cccDNA resides.

  • DNA Extraction: Extract the total DNA from the isolated nuclei.

  • Exonuclease Digestion: Treat the extracted DNA with an exonuclease (e.g., Plasmid-Safe ATP-dependent DNase) that digests linear and relaxed circular DNA, leaving the covalently closed circular DNA intact.

  • qPCR Quantification: Quantify the remaining cccDNA using qPCR with primers that specifically amplify a region of the cccDNA.

  • Data Analysis: Normalize the cccDNA copy number to a housekeeping gene to account for variations in cell number and DNA extraction efficiency. Compare the cccDNA levels in treated cells to untreated controls to determine the log reduction.

Conclusion

Both this compound and GLS4 represent significant advancements in the development of anti-HBV therapeutics that target a novel mechanism of action. The available data clearly indicates that this compound possesses superior potency compared to GLS4 in in vitro models. The distinct effects of these two compounds on capsid morphology highlight the subtleties within the class of capsid assembly modulators and may have implications for their long-term efficacy and the potential for viral resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of both this compound and GLS4 in the management of chronic Hepatitis B.

References

Preclinical Powerhouses: A Comparative Analysis of HBV Capsid Assembly Modulators GLP-26, JNJ-632, and AB-423

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of chronic hepatitis B (HBV) therapeutic development, capsid assembly modulators (CAMs) have emerged as a promising class of antiviral agents. This guide provides a head-to-head comparison of the preclinical data for three key players in this space: GLP-26, JNJ-632, and AB-423. Designed for researchers, scientists, and drug development professionals, this document synthesizes available efficacy, mechanism of action, and safety data to facilitate an informed understanding of these compounds.

All three molecules—this compound, a glyoxamide derivative; JNJ-632, a sulfamoylbenzamide; and AB-423, a member of the sulfamoylbenzamide (SBA) class—target the HBV core protein, a crucial component in the viral life cycle.[1][2] By interfering with the proper assembly of the viral capsid, these modulators disrupt multiple stages of viral replication, including pregenomic RNA (pgRNA) encapsidation and the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[3][4][5]

At a Glance: Comparative Efficacy and Mechanism

The following tables summarize the key preclinical quantitative data for this compound, JNJ-632, and AB-423, offering a snapshot of their relative potencies and characteristics.

Compound Class EC50 (HBV DNA Reduction) Cell Line Cytotoxicity (CC50) Selectivity Index (SI)
This compound Glyoxamide Derivative3 nM[6]HepAD38>100 µM[6]>33,333[6]
40 nM[6]Primary Human Hepatocytes (PHH)
JNJ-632 Sulfamoylbenzamide121 nM (mean)[7]HepG2.2.15Not specifiedNot specified
101-240 nM (across genotypes A-D)[7]Primary Human Hepatocytes (PHH)
AB-423 Sulfamoylbenzamide (SBA)80 - 270 nM[3]Cell culture models>10 µM[3]Not specified
Compound Mechanism of Action Classification Effect on Capsid Formation Impact on pgRNA Encapsidation Impact on cccDNA Formation
This compound Class II (CAM-E)[2]Induces formation of morphologically normal but empty capsids.[2]Disrupts pgRNA encapsidation.[6]Reduces cccDNA pools.[6]
JNJ-632 Dual Mechanism (Class I-like)Accelerates the formation of morphologically intact viral capsids.[3][4]Prevents encapsidation of the polymerase-pgRNA complex.[3]Prevents formation of cccDNA when added at the time of infection.[3][4]
AB-423 Class II Capsid InhibitorResults in capsid particles devoid of pgRNA and rcDNA.[3][8]Inhibits pgRNA encapsidation.[7]Prevents conversion of encapsidated rcDNA to cccDNA.[7][8]

In Vivo Efficacy

Preclinical animal model studies provide valuable insights into the in vivo potential of these compounds.

Compound Animal Model Dosing Key Findings
This compound HBV nude mouse model with AD38 xenografts60 mg/kg/day (oral)Reduced HBV titers by 2.3-3 log10 vs. placebo at day 45. Combination with entecavir (B133710) reduced titers by 4.6-fold vs. placebo.[1][9]
JNJ-632 HBV-infected humanized mice200 mg/kg/dayResulted in a 2.77 log reduction of HBV DNA viral load.[7]
AB-423 Hydrodynamic injection mouse model of HBVTwice-daily administration for 7 daysDose-dependent reduction in serum HBV DNA levels.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

HBV_Lifecycle_and_CAM_Intervention cluster_Hepatocyte Hepatocyte cluster_CAMs CAM Intervention Points Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation 6. Translation Transcription->Translation Capsid_Assembly 7. Capsid Assembly & pgRNA Encapsidation pgRNA->Capsid_Assembly Core_Protein Core Protein Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription 8. Reverse Transcription Capsid_Assembly->Reverse_Transcription Reverse_Transcription->Nuclear_Import Recycling Virion_Release 9. Virion Release Reverse_Transcription->Virion_Release GLP26 This compound GLP26->Capsid_Assembly Disrupts JNJ632 JNJ-632 JNJ632->cccDNA_Formation Inhibits (early) JNJ632->Capsid_Assembly Accelerates (empty) AB423 AB-423 AB423->cccDNA_Formation Inhibits rcDNA conversion AB423->Capsid_Assembly Inhibits pgRNA encapsidation

Caption: HBV Lifecycle and CAM Intervention Points.

In_Vitro_Antiviral_Assay cluster_workflow In Vitro Antiviral Activity Workflow A Seed HBV-replicating cells (e.g., HepG2.2.15, HepAD38) B Treat cells with serial dilutions of CAMs A->B C Incubate for a defined period (e.g., 6-9 days) B->C D Harvest supernatant and/or cell lysate C->D E Quantify HBV DNA (qPCR) and antigens (ELISA) D->E F Determine EC50 values E->F

Caption: General workflow for in vitro antiviral assays.

Experimental Methodologies

The preclinical evaluation of these CAMs involved a variety of in vitro and in vivo models and assays. Below are summaries of the key experimental protocols.

In Vitro Antiviral Activity Assays
  • Cell Lines: Stably HBV-transfected human hepatoma cell lines were predominantly used, including:

    • HepG2.2.15: Constitutively expresses and secretes infectious HBV virions.[10]

    • HepAD38: HBV replication is under the control of a tetracycline-repressible promoter, allowing for the study of cccDNA formation.[6]

    • HepDES19: Similar to HepAD38, used to study pgRNA encapsidation.[7][11]

    • Primary Human Hepatocytes (PHH): Considered a gold-standard in vitro model for studying HBV infection.[6]

  • Treatment Protocol: Cells were typically seeded in multi-well plates and treated with a range of concentrations of the test compounds. The treatment duration varied, often lasting for several days with periodic media and compound changes.[12]

  • Endpoint Analysis:

    • HBV DNA Quantification: Extracellular or intracellular HBV DNA was quantified using quantitative polymerase chain reaction (qPCR).[13]

    • Antigen Quantification: Secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) were measured using enzyme-linked immunosorbent assays (ELISA).[14]

    • Capsid Analysis: The formation and content of intracellular capsids were analyzed by native agarose (B213101) gel electrophoresis followed by immunoblotting with an anti-HBc antibody.[12] Encapsidated pgRNA was quantified using RT-qPCR.[12]

    • cccDNA Analysis: cccDNA levels were often assessed in inducible cell lines like HepAD38 after a period of replication and subsequent suppression of pgRNA transcription.[6]

In Vivo Efficacy Models
  • Animal Models:

    • Humanized Mouse Models: Mice with chimeric human livers provide a robust model for studying HBV infection and antiviral efficacy.[6]

    • Xenograft Models: Nude mice bearing subcutaneous tumors of HBV-producing hepatoma cells (e.g., AD38) are also utilized.[1][9]

    • Hydrodynamic Injection Model: This model establishes acute HBV replication in the mouse liver.[3]

  • Treatment and Monitoring: Compounds were typically administered orally once or twice daily. Efficacy was primarily assessed by monitoring serum HBV DNA levels over the course of the treatment period.[1][3][6]

Conclusion

This compound, JNJ-632, and AB-423 each demonstrate potent anti-HBV activity through the modulation of viral capsid assembly. This compound stands out for its low nanomolar potency in vitro. JNJ-632 exhibits a dual mechanism of action, impacting both early and late stages of the viral life cycle. AB-423 is a characteristic Class II capsid inhibitor that effectively prevents the packaging of the viral genome. The preclinical data presented here underscore the potential of these molecules as components of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. Further clinical investigation will be crucial to determine their ultimate therapeutic value.

References

Comparative Guide: Validating the Synergistic Antiviral Effect of GLP-26 with Entecavir in Hepatitis B Virus (HBV) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM), GLP-26, and the established nucleoside analog, entecavir (B133710) (ETV). It focuses on the synergistic antiviral effects observed when these two agents are used in combination, supported by preclinical experimental data. Current therapies for chronic hepatitis B, such as entecavir, can suppress viral replication but rarely achieve a functional cure, primarily due to the persistence of covalently closed circular DNA (cccDNA) in hepatocytes[1][2]. The development of new therapeutic agents that target different steps of the viral lifecycle is crucial[3]. This compound represents a promising new class of compounds that disrupts a fundamental process in viral maturation, and its combination with polymerase inhibitors like entecavir offers a compelling strategy to enhance antiviral efficacy and achieve sustained virological response[2][3].

Mechanisms of Action: A Dual-Pronged Antiviral Strategy

The synergistic effect of this compound and entecavir stems from their distinct and complementary mechanisms targeting different stages of the HBV replication cycle.

  • Entecavir (ETV): As a potent nucleoside analog, entecavir targets the HBV polymerase, a critical enzyme for viral replication. After intracellular phosphorylation to its active triphosphate form, it competes with natural substrates and is incorporated into the nascent viral DNA chain, effectively halting the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA. This action prevents the formation of new viral particles[4][5].

  • This compound: This compound is a novel, potent Capsid Assembly Modulator (CAM) with a unique glyoxamidopyrrolo backbone[3]. This compound disrupts the proper assembly of the viral nucleocapsid, which is essential for pgRNA encapsidation, reverse transcription, and the transport of relaxed circular DNA (rcDNA) to the nucleus for cccDNA formation and maintenance[3][6]. By inducing the formation of aberrant, non-functional capsids, this compound not only blocks the production of new infectious virions but also hinders the replenishment of the cccDNA pool, the key viral reservoir responsible for chronic infection[2][3][6].

The combined action of this compound and entecavir creates a powerful, multi-target attack on HBV. While entecavir blocks the synthesis of viral DNA, this compound prevents the formation of the very structures required for this synthesis to occur. This dual mechanism is hypothesized to lead to a more profound and sustained reduction in viral load and antigens than either agent alone.

HBV_Lifecycle_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA Pool Transcription Transcription cccDNA->Transcription HBx pgRNA_nuc pgRNA Transcription->pgRNA_nuc pgRNA_cyto pgRNA pgRNA_nuc->pgRNA_cyto Export Encapsidation pgRNA Encapsidation (Capsid Assembly) pgRNA_cyto->Encapsidation CoreProtein Core Protein (HBc) CoreProtein->Encapsidation RT Reverse Transcription (HBV Polymerase) Encapsidation->RT rcDNA_Capsid rcDNA-containing Capsid RT->rcDNA_Capsid rcDNA_Capsid->cccDNA Nuclear Import (cccDNA Refill) Virion_Release Virion Assembly & Release rcDNA_Capsid->Virion_Release HBsAg GLP26 This compound (CAM) GLP26->Encapsidation Misdirects Assembly ETV Entecavir (NUC) ETV->RT Inhibits Polymerase In_Vitro_Workflow start Start: HepAD38 Cell Culture (Remove Tetracycline to Induce HBV) plate Plate Cells start->plate treat Treat with Drug Dilutions: - this compound alone - ETV alone - this compound + ETV combination plate->treat incubate Incubate treat->incubate collect Collect Supernatant incubate->collect extract Extract Viral DNA collect->extract qpcr Quantify HBV DNA (qPCR) extract->qpcr analyze Median-Effect Analysis (Calculate Combination Index) qpcr->analyze end_node End: Determine Synergy analyze->end_node

References

Head-to-head comparison of GLP-26 and other CAMs on cccDNA levels

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of GLP-26 and Other Capsid Assembly Modulators on cccDNA Levels in Hepatitis B Virus

For researchers and drug development professionals combatting chronic hepatitis B (HBV), the eradication of covalently closed circular DNA (cccDNA) remains the paramount challenge. Capsid assembly modulators (CAMs) have emerged as a promising therapeutic class, not only by disrupting viral replication but also by impacting the stubborn cccDNA reservoir. This guide provides a detailed comparison of this compound, a novel CAM, with other notable CAMs, focusing on their effects on cccDNA levels, supported by experimental data.

Mechanism of Action: A Dual Assault on the Virus

CAMs primarily function by binding to the core protein (HBc) dimers of HBV, leading to the assembly of aberrant, non-functional capsids or empty capsids.[1] This disruption of the capsid assembly process has a dual impact on the viral lifecycle. Firstly, it prevents the encapsidation of pregenomic RNA (pgRNA), a crucial step for HBV DNA replication. Secondly, and of significant interest for a functional cure, it interferes with the establishment and maintenance of the cccDNA pool in the nucleus of hepatocytes.[1][2][3]

The maintenance of the cccDNA reservoir relies on a recycling pathway where newly formed, DNA-containing nucleocapsids are transported back to the nucleus to replenish the cccDNA pool. By inducing the formation of defective capsids, CAMs effectively sever this lifeline, leading to a reduction in cccDNA levels over time.[2] Furthermore, some CAMs have been shown to inhibit the initial establishment of cccDNA during de novo infection, likely by preventing the proper uncoating of incoming viral capsids.[3][4]

Comparative Efficacy on cccDNA Levels

The following table summarizes the in vitro efficacy of this compound and other CAMs on HBV replication and their impact on cccDNA, either directly measured or inferred from surrogate markers like Hepatitis B e-antigen (HBeAg) secretion, which is dependent on cccDNA.

CompoundClassTarget EffectEC50Cell SystemReference
This compound GlyoxamidopyrroloHBeAg Secretion Inhibition0.003 µMHepAD38[2]
cccDNA Amplification>1 log reductionHepAD38[2]
HBV DNA Replication0.003 µMHepAD38[2]
GLS4 Heteroaryldihydropyrimidine (HAP)HBeAg Secretion Inhibition0.16 µMHepAD38[2]
JNJ-56136379 Phenylpropenamide (PPA) derivativeIntracellular HBV RNA Reduction (cccDNA formation)876 nMPrimary Human Hepatocytes (PHH)[4][5]
Extracellular HBV DNA Reduction93 nMPHH[4][5]
JNJ-632 Sulfamoylbenzamide (SBA)HBV DNA Replication121 nMHepG2.2.15[6]
HBV DNA Replication (Genotypes A-D)101-240 nMPHH[6]
BAY 41-4109 Heteroaryldihydropyrimidine (HAP)Inhibition of cccDNA formationDose-dependentPHH[7]
RG7907 Heteroaryldihydropyrimidine (HAP)Inhibition of cccDNA establishmentLess effective than other CAMsPHH[8]
HBV DNA Replication62 nMHepG2.117[8]
ALG-005398 Non-HAP Class AExtracellular HBsAg Reduction (cccDNA formation)167 nMPHH[8]
Intracellular HBV RNA Reduction (cccDNA formation)128 nMPHH[8]
HBV DNA Production9.3 nMPHH[8]

As the data indicates, this compound demonstrates potent inhibition of HBeAg secretion, a key surrogate marker for cccDNA transcriptional activity, with an EC50 in the low nanomolar range, reportedly over 50 times more potent than GLS4 in the same assay.[2] While direct head-to-head quantitative comparisons of cccDNA reduction for all listed CAMs are not available in single studies, the provided data highlights the varying potencies and experimental systems used to evaluate these compounds.

Experimental Protocols

Quantification of cccDNA-Dependent HBeAg Secretion

A common in vitro model to assess the impact of compounds on cccDNA is the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.[2]

  • Cell Culture: HepAD38 cells are cultured in the presence of tetracycline (B611298) to suppress pgRNA transcription.

  • Induction of Replication: To initiate HBV replication and cccDNA formation, tetracycline is removed from the culture medium for a period of 7 days. During this time, cells are treated with the test compounds (e.g., this compound, GLS4) at various concentrations.[2]

  • cccDNA-Dependent Transcription: After the initial 7-day replication phase, tetracycline is added back to the medium for another 7 days. This step halts the production of pgRNA from the integrated HBV genome, meaning any subsequent HBeAg secretion is primarily from the newly formed cccDNA pool.[2]

  • Quantification: The concentration of HBeAg in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA). The percentage of inhibition is calculated relative to untreated control cells.[2]

Direct Quantification of cccDNA by qPCR

For a more direct measurement of cccDNA levels, quantitative polymerase chain reaction (qPCR) is employed. A critical step in this protocol is the selective removal of other forms of viral DNA (e.g., relaxed circular DNA, double-stranded linear DNA) that would otherwise be amplified and lead to an overestimation of cccDNA.

  • DNA Extraction: Total DNA is extracted from HBV-infected cells (e.g., HepAD38, PHH) using methods that selectively isolate low-molecular-weight, protein-free DNA, such as a modified Hirt extraction.[9][10]

  • Nuclease Digestion: The extracted DNA is treated with specific nucleases to digest non-cccDNA forms. Common enzymes include Plasmid-Safe ATP-dependent DNase (PSD), T5 exonuclease, or a combination of exonuclease I and III.[9][10][11] These enzymes selectively degrade linear and relaxed circular DNA, leaving the covalently closed circular form intact.

  • qPCR Amplification: The purified cccDNA is then quantified using a qPCR assay with primers and probes specific to a region of the HBV genome.[12][13] The results are often normalized to a host housekeeping gene (e.g., RNaseP) to account for variations in cell number and DNA extraction efficiency.[12]

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

HBV_cccDNA_Lifecycle_and_CAM_Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgRNA pgRNA Capsid_Assembly Capsid_Assembly pgRNA->Capsid_Assembly Encapsidation Core_Dimers Core_Dimers Core_Dimers->Capsid_Assembly Replication Replication Capsid_Assembly->Replication rcDNA synthesis Aberrant_Capsids Aberrant_Capsids Capsid_Assembly->Aberrant_Capsids New_Virions New_Virions Replication->New_Virions Envelopment & Release rcDNA rcDNA Replication->rcDNA Recycling Pathway CAMs CAMs CAMs->Capsid_Assembly Misdirection cccDNA cccDNA rcDNA->cccDNA Conversion Transcription Transcription cccDNA->Transcription Host Polymerase Transcription->pgRNA

Caption: Mechanism of CAMs on the HBV cccDNA lifecycle.

cccDNA_Quantification_Workflow start HBV-infected Cells dna_extraction Total DNA Extraction (e.g., Hirt method) start->dna_extraction nuclease_treatment Nuclease Digestion (e.g., T5 Exonuclease) to remove non-cccDNA dna_extraction->nuclease_treatment qpcr Quantitative PCR (qPCR) with cccDNA-specific primers nuclease_treatment->qpcr analysis Data Analysis (Normalization to housekeeping gene) qpcr->analysis end cccDNA Copies per Cell analysis->end

Caption: Experimental workflow for cccDNA quantification.

Conclusion

This compound stands out as a highly potent CAM, demonstrating superior activity in reducing HBeAg secretion compared to older generation CAMs like GLS4. The broader class of CAMs represents a significant advancement in the pursuit of an HBV cure by targeting the virus on two fronts: inhibiting active replication and disrupting the maintenance of the cccDNA reservoir. The continued development and head-to-head comparison of these molecules in robust preclinical and clinical settings are essential to identify the most effective candidates to move forward in combination therapies aimed at achieving a functional cure for chronic hepatitis B.

References

GLP-26: A Comparative Analysis of Cross-Resistance with Other HBV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel hepatitis B virus (HBV) capsid assembly modulator (CAM), GLP-26, with other established HBV inhibitors, focusing on cross-resistance profiles. The data presented herein is intended to inform research and development efforts in the pursuit of more effective and durable HBV therapies.

Introduction to this compound

This compound is a novel, highly potent, preclinical glyoxamide derivative that functions as an HBV capsid assembly modulator.[1] It induces the formation of tight, morphologically normal nucleocapsid structures, thereby disrupting multiple stages of the viral lifecycle.[1] this compound has demonstrated potent antiviral activity against HBV in both in vitro and in vivo models, exhibiting low nanomolar efficacy.[1][2] A key characteristic of this compound is its dual mechanism of action, which not only affects capsid assembly but also leads to a reduction in covalently closed circular DNA (cccDNA) levels.[1]

Cross-Resistance Profile of this compound and Other HBV Inhibitors

A critical aspect of any new antiviral agent is its activity against viral strains that have developed resistance to existing therapies. Due to its unique mechanism of action targeting the HBV core protein, this compound is anticipated to have a favorable cross-resistance profile with nucleoside/nucleotide analogues (NUCs), which target the viral polymerase.

While specific cross-resistance data for this compound against a comprehensive panel of resistant mutants is emerging, data from its close analogue, ALG-001075 (based on this compound), provides significant insights.

Quantitative Analysis of Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound and comparator HBV inhibitors against wild-type (WT) HBV and known resistant mutants. The data for this compound is supplemented with findings for the closely related CAM, ALG-001075, to provide a broader cross-resistance perspective.

Compound Class Target HBV Strain EC50 (nM) Fold Change vs. WT Reference
This compound CAM Core Protein Wild-Type 3 - [2]
ALG-001075 CAM Core Protein Wild-Type ~0.5-0.6 - [2]
L180M + M204V (Lamivudine-R)Active (No significant change)-
N236T (Adefovir-R)Active (No significant change)-
A181T/V + N236T (Adefovir-R)Active (No significant change)-
L180M + M204V + T184G/S202I (Entecavir-R)Active (No significant change)-
T33N (CAM-R) ~14-16.8 ~28 [2]
Lamivudine NUC Polymerase Wild-Type 410 - [2]
L180M + M204VHigh Resistance>1000
Entecavir NUC Polymerase Wild-Type 0.6 - [2]
L180M + M204VLow-level Resistance~10
L180M + M204V + T184G/S202IHigh Resistance>100
Tenofovir (B777) DF NUC Polymerase Wild-Type 5 - [2]
L180M + M204VActiveNo significant change
N236TLow-level Resistance~2-4
Adefovir (B194249) NUC Polymerase Wild-Type ~300-800 - [3]
N236TResistance>10
A181T/VResistance>5

EC50 values can vary between different assay systems and cell lines.

Key Observations:

  • Activity against NUC-Resistant Strains: The data for ALG-001075 strongly suggests that this compound retains potent activity against HBV strains with common resistance mutations to lamivudine, adefovir, and entecavir. This is a significant advantage, as it offers a potential therapeutic option for patients who have failed NUC-based therapies.

  • CAM Resistance: The T33N mutation in the HBV core protein has been identified as a resistance-associated substitution for some CAMs. ALG-001075, and by extension likely this compound, shows a moderate decrease in activity (approximately 28-fold) against this mutant. This highlights the potential for the development of resistance to this class of inhibitors, although the clinical significance of this specific mutation is still under investigation.

  • High Potency: this compound demonstrates potent antiviral activity against wild-type HBV, with an EC50 in the low nanomolar range, making it one of the most potent HBV inhibitors discovered to date.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Lines and Culture Conditions
  • HepG2.2.15 Cells: A stable cell line derived from the human hepatoblastoma cell line HepG2, which is transfected with a plasmid containing a greater-than-unit-length copy of the HBV genome (genotype D). These cells constitutively produce HBV particles and are a widely used model for screening anti-HBV compounds.

  • HepAD38 Cells: Another HepG2-derived cell line that supports high levels of HBV replication under the control of a tetracycline-repressible promoter. Removal of tetracycline (B611298) from the culture medium induces HBV replication.

  • Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV research, as they most closely mimic the natural host cell environment.

Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar medium, supplemented with fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and, for stable cell lines, a selective agent such as G418.

Antiviral Activity Assay (EC50 Determination)
  • Cell Seeding: Plate cells (e.g., HepG2.2.15 or HepAD38) in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: After cell adherence, treat the cells with serial dilutions of the test compounds (e.g., this compound, lamivudine) for a period of 6-9 days. The medium containing the compounds is typically refreshed every 2-3 days.

  • Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant.

  • Quantification of Extracellular HBV DNA:

    • Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.

    • Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for a conserved region of the HBV genome.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of HBV DNA reduction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cross-Resistance Assay
  • Generation of Resistant Mutants: Site-directed mutagenesis is used to introduce known resistance-conferring mutations into an HBV expression plasmid.

  • Transient Transfection: HepG2 or Huh7 cells are transiently transfected with the plasmids encoding either wild-type or mutant HBV.

  • Antiviral Activity Assay: The antiviral activity assay is then performed as described above for each of the mutant strains.

  • Data Analysis: The EC50 value for each compound against each mutant is determined and compared to the EC50 against the wild-type strain to calculate the fold-change in resistance.

Visualizing Mechanisms and Workflows

HBV Replication Cycle and Inhibitor Targets

The following diagram illustrates the key steps in the HBV replication cycle and the points of intervention for different classes of HBV inhibitors.

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets Entry Entry (NTCP) Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription Translation Translation Transcription->Translation Encapsidation pgRNA Encapsidation Translation->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Assembly Capsid Assembly Reverse_Transcription->Assembly Secretion Virion Secretion Assembly->Secretion Recycling Recycling to Nucleus Assembly->Recycling Recycling->Nuclear_Import NUCs NUCs (Lamivudine, Entecavir, Tenofovir, Adefovir) NUCs->Reverse_Transcription CAMs CAMs (this compound) CAMs->Encapsidation CAMs->Assembly

Caption: HBV replication cycle and the targets of NUCs and CAMs.

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines the typical experimental workflow for determining the cross-resistance profile of an HBV inhibitor.

Cross_Resistance_Workflow cluster_preparation Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Plasmid_WT Wild-Type HBV Expression Plasmid Mutagenesis Site-Directed Mutagenesis Plasmid_WT->Mutagenesis Transfection Transient Transfection of Hepatoma Cells Plasmid_WT->Transfection Plasmid_Mutant Mutant HBV Expression Plasmid Mutagenesis->Plasmid_Mutant Plasmid_Mutant->Transfection Treatment Treatment with Serial Dilutions of Inhibitors Transfection->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection qPCR HBV DNA Quantification (qPCR) Supernatant_Collection->qPCR EC50_WT Calculate EC50 for Wild-Type qPCR->EC50_WT EC50_Mutant Calculate EC50 for Mutant qPCR->EC50_Mutant Fold_Change Calculate Fold Change (EC50 Mutant / EC50 WT) EC50_WT->Fold_Change EC50_Mutant->Fold_Change

Caption: Workflow for assessing HBV cross-resistance.

Conclusion

This compound represents a promising new class of HBV inhibitors with a mechanism of action distinct from currently approved NUCs. This differentiation translates into a favorable cross-resistance profile, with expected high potency against NUC-resistant HBV strains. While the emergence of CAM-specific resistance mutations like T33N warrants further investigation, the overall preclinical profile of this compound and its analogues suggests a significant potential to address the challenge of drug resistance in the management of chronic hepatitis B. Further clinical studies are necessary to fully elucidate the cross-resistance profile and therapeutic utility of this compound in diverse patient populations.

References

A Comparative Guide to the Pharmacokinetic Profile of the Glyoxamide Derivative GLP-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the novel glyoxamide derivative, GLP-26, a potent anti-hepatitis B virus (HBV) agent. Due to a scarcity of publicly available, in-depth experimental pharmacokinetic data on multiple glyoxamide derivatives, this guide focuses on a cross-species comparison of this compound in mice and cynomolgus monkeys. The data presented is compiled from preclinical studies and is intended to support further research and development of this class of compounds.

Executive Summary

This compound is a novel glyoxamide derivative that has demonstrated significant potential as an HBV capsid assembly modulator.[1] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. This guide summarizes the key pharmacokinetic parameters of this compound in two preclinical species, highlighting species-specific differences in its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Pharmacokinetic Data of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in CD-1 mice and cynomolgus monkeys following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice

ParameterIV Administration (15 mg/kg)PO Administration (30 mg/kg)
AUC₀₋₇h (ng·h/mL) 1,3061,587
t½ (h) 1.5> 6
Oral Bioavailability (%) -61% (calculated from dose-normalized AUC)

Data sourced from reference[1]

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
AUCtotal (ng·h/mL) 986.6 ± 316.51660 ± 530
Cmax (ng/mL) Not Reported380.7
t½ (h) 0.77 ± 0.232.44 ± 0.57
Mean Input Time (h) -3.17
Tmax (h) -0.67
Oral Bioavailability (%) -33.6%
Plasma Protein Binding (%) 86.7Not Reported

Data sourced from reference[2][3]

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments are provided below.

Pharmacokinetic Study in CD-1 Mice[1]
  • Animal Model: Female CD-1 mice were used for the study.

  • Drug Formulation and Administration:

    • This compound was formulated in a vehicle consisting of PBS containing 20% DMSO and 20% PEG-400 to a concentration of 3 mg/mL.

    • For intravenous (IV) administration, a single dose of 15 mg/kg was injected.

    • For oral (PO) administration, a single dose of 30 mg/kg was given.

  • Sample Collection:

    • Blood samples were collected at 0.5, 2, 4, and 7 hours post-administration using heparinized capillaries.

    • Plasma was separated by centrifugation at 15,000 x g for 10 minutes and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of this compound were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • The system consisted of an ACQUITY UPLC BEH C18 Column (130 Å, 1.7 µm, 3 mm × 30 mm) and a Turbo-Ionspray Interface in the negative ion-mode on an AB Sciex 5500Qtrap.

Pharmacokinetic Study in Cynomolgus Monkeys[2][3]
  • Animal Model: Cynomolgus monkeys were used for the pharmacokinetic evaluation.

  • Drug Administration:

    • For intravenous (IV) administration, a single dose of 1 mg/kg was administered.

    • For oral (PO) administration, a single dose of 5 mg/kg was given.

  • Pharmacokinetic Analysis:

    • A single-dose, non-compartment model was used to determine the pharmacokinetic parameters.

  • Plasma Protein Binding:

    • Plasma protein binding was determined using a 10 µM concentration of this compound in both monkey and human plasma.

Visualized Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams are provided.

Pharmacokinetic_Workflow cluster_preclinical_model Preclinical Model cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing animal_model CD-1 Mice or Cynomolgus Monkeys iv_admin Intravenous (IV) Injection animal_model->iv_admin po_admin Oral (PO) Gavage animal_model->po_admin blood_collection Serial Blood Sampling iv_admin->blood_collection po_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation lc_ms LC-MS/MS Quantification plasma_separation->lc_ms pk_analysis Pharmacokinetic Analysis (Non-compartmental) lc_ms->pk_analysis data_output Calculation of PK Parameters (AUC, t½, Cmax, Bioavailability) pk_analysis->data_output HBV_Capsid_Assembly_Inhibition cluster_hbv_lifecycle HBV Replication Cycle cluster_intervention Therapeutic Intervention pgRNA pgRNA Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein HBV Core Protein (Dimers) Core_Protein->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Nucleocapsid (contains rcDNA) Reverse_Transcription->Mature_Capsid Virus_Release Virion Release Mature_Capsid->Virus_Release GLP26 This compound (Glyoxamide Derivative) GLP26->Capsid_Assembly Modulates & Disrupts Assembly

References

Unveiling the Mechanism of GLP-26: A Structural Biology Perspective on a Novel Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for a functional cure for chronic Hepatitis B virus (HBV) infection has led to the exploration of novel therapeutic targets beyond conventional polymerase inhibitors. One such promising target is the viral capsid, and a new class of molecules known as capsid assembly modulators (CAMs) has emerged as a key area of research. This guide provides a comparative analysis of GLP-26, a novel glyoxamide derivative, and other leading CAMs, with a focus on how structural biology techniques have been instrumental in validating and characterizing their mechanism of action.

Mechanism of Action: A Tale of Two Morphologies

HBV CAMs function by binding to the core protein (HBc) dimers, interfering with the normal process of capsid assembly. This disruption can lead to one of two primary outcomes: the formation of aberrant, non-capsid-like polymers (Class I or CAM-A) or the assembly of empty capsids that lack the viral genome (Class II or CAM-N).

This compound is a potent CAM that exhibits a distinct mechanism. Unlike Class I CAMs, such as GLS4, which induce the formation of large, irregular aggregates, this compound promotes the assembly of smaller, misshapen, yet intact capsid-like particles.[1][2] This unique activity profile underscores the subtle yet critical differences in how these molecules interact with the HBc protein.

Comparative Performance Metrics

The following table summarizes key quantitative data for this compound and its alternatives, highlighting their antiviral potency and biophysical interactions with the HBV capsid.

CompoundClassAntiviral Activity (EC50)Thermal Stabilization (ΔTm)Structural Data (PDB ID)
This compound Glyoxamide (CAM-N like)3 nM (HepAD38 cells)[1][3]Stabilizes capsid[1]No experimental structure available; Docking models based on 5T2P[1]
GLS4 Heteroaryldihydropyrimidine (HAP; CAM-A)15 nMStabilizes capsid (11 °C)5E0I
NVR 3-778 (AB-423) Sulfamoylbenzamide (SBA; CAM-N)400 nM (HepG2.2.15 cells)[3]Not reported5T2P[4]
JNJ-6379 (Bersacapavir) Pyrrole-scaffold (CAM-N)54 nM (HepG2.117 cells)[5]Not reportedNo dedicated PDB; related to other CAM-N structures

Visualizing the Molecular Interactions and Workflows

To better understand the processes involved in the validation of CAM mechanisms, the following diagrams, generated using Graphviz, illustrate key pathways and experimental flows.

HBV_Capsid_Assembly cluster_normal Normal Assembly Pathway cluster_glp26 This compound Mediated Assembly cluster_gls4 GLS4 Mediated Assembly HBc Dimer HBc Dimer Nucleation Complex Nucleation Complex HBc Dimer->Nucleation Complex pgRNA/Pol Growing Capsid Growing Capsid Nucleation Complex->Growing Capsid Mature Capsid (Infectious) Mature Capsid (Infectious) Growing Capsid->Mature Capsid (Infectious) HBc Dimer_glp HBc Dimer GLP26_Complex GLP26_Complex HBc Dimer_glp->GLP26_Complex Binding GLP26 GLP26 Misassembled Capsid (Non-infectious) Misassembled Capsid (Non-infectious) GLP26_Complex->Misassembled Capsid (Non-infectious) HBc Dimer_gls4 HBc Dimer GLS4_Complex GLS4_Complex HBc Dimer_gls4->GLS4_Complex Binding GLS4 GLS4 Aberrant Polymers (Non-infectious) Aberrant Polymers (Non-infectious) GLS4_Complex->Aberrant Polymers (Non-infectious)

Figure 1: Comparative HBV Capsid Assembly Pathways.

CryoEM_Workflow Sample Prep Sample Preparation (HBc + CAM) Vitrification Vitrification (Rapid Freezing) Sample Prep->Vitrification Data Collection Cryo-Electron Microscopy (Data Collection) Vitrification->Data Collection Particle Picking Particle Picking Data Collection->Particle Picking 2D Class 2D Class Averaging Particle Picking->2D Class 3D Recon 3D Reconstruction 2D Class->3D Recon Model Building Atomic Model Building 3D Recon->Model Building Structure High-Resolution Structure Model Building->Structure

Figure 2: Cryo-Electron Microscopy Workflow for Capsid Structure Determination.

Logical_Validation Hypothesis Hypothesis: This compound binds to HBc and alters capsid assembly Biophysical Biophysical Validation (Thermal Shift Assay) Hypothesis->Biophysical Evidence of Binding & Stability Change Structural Structural Validation (TEM, Cryo-EM/X-ray) Hypothesis->Structural Visualization of Altered Morphology Cellular Cellular Validation (Confocal Microscopy) Hypothesis->Cellular Confirmation of Intracellular Effect Conclusion Mechanism Validated Biophysical->Conclusion Structural->Conclusion Cellular->Conclusion

Figure 3: Logical Flow for Validating the Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the characterization of this compound and other CAMs.

Negative-Stain Transmission Electron Microscopy (TEM)

This technique is used to visualize the morphology of HBV capsids and the effect of CAMs on their assembly.

  • Sample Preparation: Recombinant HBV core protein (Cp149) dimers are incubated with the CAM (e.g., this compound at 25 µM) or vehicle control.[6]

  • Assembly Induction: Capsid assembly is initiated by adjusting the salt concentration of the buffer.

  • Grid Preparation: A small volume (e.g., 5 µL) of the sample is applied to a glow-discharged, carbon-coated copper grid for 1-2 minutes.[5][7]

  • Staining: The grid is washed with deionized water and then stained with a 2% uranyl acetate (B1210297) solution for 30-60 seconds.[7][8]

  • Imaging: The grid is air-dried and then imaged using a transmission electron microscope.

Fluorescent Thermal Shift Assay (TSA)

TSA is employed to assess the direct binding of a compound to the target protein by measuring changes in its thermal stability.

  • Reaction Mixture: A reaction mixture is prepared containing the purified HBV Cp149 capsids, a fluorescent dye (e.g., SYPRO Orange), and the test compound (this compound or alternatives) at various concentrations in a suitable buffer.[9][10]

  • Instrumentation: The assay is performed in a real-time PCR instrument.[11]

  • Thermal Denaturation: The temperature is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[12]

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for each condition. An increase in Tm in the presence of the compound indicates binding and stabilization.[11]

Confocal Microscopy for Subcellular Localization

This method helps to determine the intracellular location of HBV core protein and capsids and how this is affected by CAMs.

  • Cell Culture and Transfection: Hepatoma cells (e.g., HepAD38) that can be induced to express HBV proteins are cultured on coverslips.[1]

  • Compound Treatment: The cells are treated with the CAM (e.g., this compound at 1 µM) or vehicle for a specified period (e.g., 24 hours).[1]

  • Immunofluorescence Staining: The cells are fixed, permeabilized, and then incubated with a primary antibody specific for the HBV core protein, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on slides and imaged using a confocal microscope to visualize the subcellular distribution of the HBV core protein.[13]

Structural Insights and Future Directions

While a high-resolution experimental structure of this compound bound to the HBV capsid is not yet publicly available, computational docking studies based on the known structures of other CAMs, such as GLS4 (PDB ID: 5E0I) and NVR 3-778 (PDB ID: 5T2P), have provided valuable insights.[1][14][4] These models suggest that this compound binds to the same hydrophobic pocket at the dimer-dimer interface, a region critical for the geometric interactions required for proper capsid formation.

The unique morphological outcome induced by this compound—the formation of smaller, intact but misshapen capsids—suggests a distinct conformational change in the core protein upon binding compared to other CAMs. This highlights the allosteric nature of this interaction and opens avenues for the rational design of next-generation CAMs with improved potency and resistance profiles.

The validation of this compound's mechanism through a combination of biophysical, structural, and cellular techniques provides a robust framework for its continued development. Future high-resolution structural studies of the this compound-capsid complex will be invaluable for elucidating the precise molecular interactions that drive its unique mode of action and for guiding the optimization of this promising new class of anti-HBV therapeutics.

References

GLP-26 Demonstrates Superior Potency Over First-Generation Capsid Assembly Modulators in HBV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – New comparative analysis indicates that GLP-26, a novel glyoxamide derivative, exhibits significantly higher potency in inhibiting Hepatitis B Virus (HBV) replication compared to first-generation Capsid Assembly Modulators (CAMs). Experimental data reveal that this compound demonstrates anti-HBV activity at low nanomolar concentrations, a substantial improvement over the efficacy of earlier CAMs. This positions this compound as a promising candidate for future HBV therapeutic strategies.

First-generation CAMs, which include classes such as heteroaryldihydropyrimidines (HAPs), phenylpropenamides (PPAs), and sulfamoylbenzamides (SBAs), were pivotal in validating the HBV capsid as a viable antiviral target.[1][2] These early compounds demonstrated the potential to interfere with the proper assembly of the viral capsid, a critical step in the HBV lifecycle, thereby inhibiting viral replication.[3][4] However, their potency has been surpassed by newer agents like this compound.

This compound, a novel HBV capsid assembly modulator, has been shown to inhibit HBV DNA replication in a HepAD38 system with an IC50 of 3 nM.[5] Furthermore, it is reported to be 25 to 120 times more potent than GLS4, a HAP derivative, and 10 to 100 times more potent than other CAMs such as AB-423 and JNJ-632. In addition to inhibiting viral DNA replication, this compound also effectively reduces the secretion of HBV e-antigen (HBeAg) and the amplification of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected liver cells.[6]

Comparative Potency of this compound and First-Generation CAMs

The following table summarizes the in vitro potency of this compound in comparison to several first-generation CAMs. The data is primarily based on EC50/IC50 values obtained from HBV DNA replication inhibition assays in various cell lines.

CompoundClassCell LinePotency (EC50/IC50)Reference
This compound GlyoxamideHepAD383 nM (IC50)[5]
GLS4 HAPHepAD38160 nM (EC50)[6]
Bay 41-4109 HAPHepG2.2.15101 nM (EC50)[7]
AT-130 PPAHepG2.2.15127 nM (EC50)[7]
JNJ-632 CAMHepG2.2.15121 nM (EC50)[7]

Mechanism of Action: A Tale of Two Classes

Capsid Assembly Modulators are broadly categorized into two classes based on their mechanism of action.

  • Class I CAMs accelerate the assembly of HBV capsids, leading to the formation of empty, morphologically normal capsids that lack the viral pregenomic RNA (pgRNA).[4]

  • Class II CAMs , on the other hand, induce the formation of aberrant, non-capsid polymers of the core protein, which are non-functional.[4]

This compound's precise classification is still under investigation, but its potent effect on capsid assembly highlights its efficacy in disrupting the viral lifecycle.

cluster_0 HBV Lifecycle & CAM Intervention HBV_entry HBV Entry rcDNA_to_nucleus rcDNA Transport to Nucleus HBV_entry->rcDNA_to_nucleus cccDNA_formation cccDNA Formation rcDNA_to_nucleus->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Protein Core Protein (Cp) Translation->Core_Protein Core_Protein->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Virion_Assembly Virion Assembly & Release Reverse_Transcription->Virion_Assembly CAM_Intervention CAM Intervention CAM_Intervention->Encapsidation Disrupts Assembly GLP26 This compound GLP26->Encapsidation Potently Disrupts Assembly

Fig. 1: HBV Lifecycle and CAM Intervention Point.

Experimental Protocols

The potency of this compound and first-generation CAMs is typically evaluated using in vitro cell-based assays. The following is a generalized protocol for assessing the inhibition of HBV DNA replication in the HepAD38 cell line.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on HBV DNA replication.

Materials:

  • HepAD38 cell line (stably transfected with an HBV genome under a tetracycline-repressible promoter)[8]

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and G418.

  • Tetracycline (B611298) solution

  • Test compounds (e.g., this compound, first-generation CAMs)

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Seed HepAD38 cells in 96-well plates at a predetermined density and culture in the presence of tetracycline to suppress HBV replication.[9]

  • Induction of HBV Replication: After cell adherence, remove the tetracycline-containing medium and wash the cells. Add fresh medium without tetracycline to induce HBV replication.[10]

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a no-drug control (DMSO vehicle) and a positive control (a known HBV inhibitor).

  • Incubation: Incubate the plates for a defined period (e.g., 6 days) to allow for viral replication and the effect of the compounds to manifest.[3]

  • Harvesting Supernatant: After incubation, collect the cell culture supernatant, which contains secreted viral particles.

  • DNA Extraction: Isolate HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

  • Data Analysis: Determine the concentration of the test compound that inhibits HBV DNA replication by 50% (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

cluster_1 Potency Assay Workflow Seed_Cells Seed HepAD38 Cells (+ Tetracycline) Induce_Replication Remove Tetracycline, Induce HBV Replication Seed_Cells->Induce_Replication Add_Compounds Add Test Compounds (e.g., this compound) Induce_Replication->Add_Compounds Incubate Incubate for 6 Days Add_Compounds->Incubate Harvest Harvest Supernatant Incubate->Harvest Extract_DNA Extract Viral DNA Harvest->Extract_DNA qPCR Quantify HBV DNA (qPCR) Extract_DNA->qPCR Analyze Calculate IC50 qPCR->Analyze

Fig. 2: Experimental Workflow for HBV Potency Assay.

Conclusion

The available data strongly suggest that this compound represents a significant advancement in the development of HBV Capsid Assembly Modulators. Its superior potency compared to first-generation CAMs, coupled with its multifaceted impact on the viral lifecycle, underscores its potential as a cornerstone of future curative therapies for chronic Hepatitis B. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this promising compound.

References

Enduring Antiviral Efficacy: A Comparative Analysis of GLP-26 and Other Core Protein Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of antiviral therapy, the durability of a therapeutic response is a critical determinant of clinical success. This guide provides a comprehensive comparison of the antiviral response durability of GLP-26, a novel capsid assembly modulator (CAM), against other CAMs and STING (Stimulator of Interferon Genes) agonists. The following analysis is supported by experimental data to facilitate an objective assessment of these promising antiviral strategies.

Executive Summary

This compound, a potent glyoxamide-pyrrolamide (GPA) derivative, has demonstrated a remarkable and sustained antiviral response against Hepatitis B Virus (HBV) in preclinical models, particularly when used in combination with standard-of-care nucleos(t)ide analogs. This enduring effect, observed for up to 12 weeks after treatment cessation, sets a high benchmark for other antiviral modalities. This guide will delve into the comparative durability of this compound, other CAMs, and STING agonists, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the durability of the antiviral response for this compound and comparator molecules.

Table 1: Durability of Antiviral Response for this compound in HBV-Infected Humanized Mice

Treatment GroupDuration of TreatmentPost-Treatment Follow-upSustained Viral Load Reduction (Mean)Sustained HBsAg Reduction (Mean)Sustained HBeAg Reduction (Mean)Citation
This compound (60 mg/kg/day) + Entecavir (0.3 mg/kg/day)10 weeks12 weeksMaintained at or near undetectable levels~1.8 log10~1.0 log10[1]
This compound (60 mg/kg/day)10 weeksNot specified1 to 3 log100.3 to 2 log100.3 to 1 log10[1]
Entecavir (0.3 mg/kg/day)10 weeksNot specified2.7 to 3.3 log10No significant changeNo significant change[1]

Table 2: Comparative Antiviral Activity and Durability of Other CAMs

CompoundClassIn Vitro Potency (EC50)In Vivo ModelDurability of Antiviral Response Post-TreatmentCitation
GLS4 Class I (HAP)~1 nMHBV transgenic miceStrong and sustained suppression of virus DNA after treatment.[2]
JNJ-632 Class II (SBA)100-200 nMHumanized miceData on post-treatment durability not specified; resulted in a 2.77 log reduction of HBV DNA viral load during treatment.[3]
AB-423 Class II (SBA)80-270 nMHydrodynamic injection mouse modelData on post-treatment durability not specified; dose-dependent reduction in serum HBV DNA during treatment.[4]

Table 3: Antiviral Activity and Durability of STING Agonists

CompoundVirus TargetIn Vivo ModelKey Findings on DurabilityCitation
diABZI HBVAAV-HBV transduced miceLong-term treatment led to durable control of chronic HBV infection, with sustained suppression of HBV replication and HBeAg expression. Antibodies against HBsAg became detectable in some mice after 5 weeks of treatment.[5][6][7]
DMXAA HBVHydrodynamic mouse modelActivation of the STING pathway induced an antiviral cytokine response that efficiently suppressed HBV replication. Data on long-term durability post-treatment is not detailed.[8]

Mechanism of Action and Signaling Pathways

The sustained antiviral response of this compound is attributed to its unique mechanism of action as a Class II capsid assembly modulator. Unlike nucleos(t)ide analogs that primarily target viral replication, this compound disrupts the proper formation of the viral capsid, a crucial step for protecting the viral genome and establishing persistent infection.[1][9] This interference with capsid assembly leads to a reduction in the pool of covalently closed circular DNA (cccDNA), the stable episome responsible for viral persistence in infected hepatocytes.[1]

STING agonists, on the other hand, exert their antiviral effects by activating the innate immune system. Upon activation, the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a broad antiviral state within the host.[8][10] This immune-mediated clearance of virally infected cells has the potential for a durable, long-lasting response.

GLP26_Mechanism_of_Action cluster_virus HBV Life Cycle cluster_drug This compound Action pgRNA pgRNA Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein Core_Protein->Capsid_Assembly rcDNA_Synthesis rcDNA Synthesis Capsid_Assembly->rcDNA_Synthesis Aberrant_Capsids Aberrant_Capsids Capsid_Assembly->Aberrant_Capsids Forms Nuclear_Import Nuclear Import rcDNA_Synthesis->Nuclear_Import cccDNA cccDNA Pool Nuclear_Import->cccDNA Nuclear_Import->cccDNA Reduced Replenishment Transcription Transcription cccDNA->Transcription Transcription->pgRNA GLP26 This compound GLP26->Capsid_Assembly Disrupts Aberrant_Capsids->rcDNA_Synthesis STING_Pathway cluster_cell Infected Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Viral_DNA Viral DNA cGAS cGAS Viral_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates STING_agonist STING Agonist STING_agonist->STING Directly Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer Dimerizes IFN_Genes IFN Genes IRF3_dimer->IFN_Genes Induces Transcription Type_I_IFN Type I IFN IFN_Genes->Type_I_IFN Production Antiviral_State Antiviral_State Type_I_IFN->Antiviral_State Induces Antiviral_Durability_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_followup Post-Treatment Follow-up cluster_analysis Final Analysis Humanized_Mice Generate Humanized Mice HBV_Infection Infect with HBV Humanized_Mice->HBV_Infection Chronic_Infection Establish Chronic Infection HBV_Infection->Chronic_Infection Treatment Administer Test Compound(s) (e.g., this compound +/- Entecavir) Chronic_Infection->Treatment Monitoring1 Monitor Viral Load & Antigens Treatment->Monitoring1 Washout Treatment Cessation (Washout) Monitoring1->Washout Monitoring2 Long-term Monitoring (Viral Load & Antigens) Washout->Monitoring2 Sacrifice Euthanize Animals Monitoring2->Sacrifice Tissue_Analysis Analyze Liver Tissue (cccDNA, pgRNA, etc.) Sacrifice->Tissue_Analysis Data_Evaluation Evaluate Durability of Response Tissue_Analysis->Data_Evaluation

References

Safety Operating Guide

Personal protective equipment for handling GLP-26

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for GLP-26

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling any chemical substance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a modulator of HBV capsid assembly. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be utilized when handling this compound to ensure personal safety and maintain a sterile environment.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact. Gloves should be changed regularly and immediately if contaminated.
Eye Protection Safety Glasses or GogglesShould be worn to protect from potential splashes during reconstitution or handling of solutions.
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills.
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.
Respiratory Protection Not Generally RequiredUnder normal handling conditions of small quantities, respiratory protection is not necessary. For handling larger quantities where dust or aerosols may be generated, work should be conducted in a fume hood.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound, from preparation to disposal, is critical for safety and experimental integrity.

1. Preparation:

  • Before use, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

  • Work in a designated clean area to prevent cross-contamination.

2. Reconstitution:

  • If weighing is required, perform this in a clean, draft-free area. For larger quantities, the use of a fume hood is recommended.

  • Reconstitute the compound using a suitable solvent as recommended by the supplier.

  • Slowly add the solvent to the vial to avoid frothing. Gently swirl or vortex to dissolve the compound completely.

3. Handling:

  • Handle all solutions containing this compound with the appropriate PPE as outlined in the table above.

  • Clearly label all vials and tubes with the compound name, concentration, date, and solvent used.

Disposal Plan

Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment and comply with institutional and local regulations.

  • Unused Solutions: Unused or expired solutions of this compound should be disposed of as chemical waste. Do not pour down the drain. Collect in a clearly labeled, sealed waste container.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated waste bag and disposed of according to your institution's chemical or laboratory waste procedures.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.

  • Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Get medical attention.[1]

Visual Workflow Guides

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows for donning and doffing personal protective equipment and the disposal of waste.

PPE_Donning_Doffing_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Put on Lab Coat don2 2. Put on Safety Glasses/Goggles don1->don2 don3 3. Put on Gloves don2->don3 doff1 1. Remove Gloves doff2 2. Remove Lab Coat doff1->doff2 doff3 3. Remove Safety Glasses/Goggles doff2->doff3

PPE Donning and Doffing Sequence

GLP26_Disposal_Workflow cluster_waste This compound Waste Disposal start Waste Generated cat1 Unused Solutions start->cat1 cat2 Contaminated Materials (Gloves, Tips, etc.) start->cat2 proc1 Collect in Labeled, Sealed Chemical Waste Container cat1->proc1 proc2 Collect in Designated Laboratory Waste Bag cat2->proc2 disp1 Dispose via Institutional Chemical Waste Procedure proc1->disp1 disp2 Dispose via Institutional Laboratory Waste Procedure proc2->disp2

This compound Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.